molecular formula C11H20N2O5 B099070 H-Leu-Glu-OH CAS No. 16364-31-1

H-Leu-Glu-OH

Numéro de catalogue: B099070
Numéro CAS: 16364-31-1
Poids moléculaire: 260.29 g/mol
Clé InChI: NFNVDJGXRFEYTK-YUMQZZPRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leu-Glu is a dipeptide formed from L-leucine and L-glutamic acid residues. It has a role as a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-6(2)5-7(12)10(16)13-8(11(17)18)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNVDJGXRFEYTK-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876600
Record name L-Glutamic acid, N-L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16364-31-1
Record name L-Glutamic acid, N-L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

L-Leucyl-L-Glutamic acid biological functions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Functions of L-Leucyl-L-Glutamic Acid

Abstract

L-Leucyl-L-Glutamic acid is a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-glutamic acid. While research has extensively characterized the individual roles of its constituent amino acids, the specific biological functions of the dipeptide entity are an emerging area of investigation. This technical guide synthesizes current knowledge to explore the metabolism, core biological functions, and potential therapeutic applications of L-Leucyl-L-Glutamic acid. By examining its role as a metabolic substrate, a signaling molecule precursor, and a modulator of key cellular pathways such as mTORC1 and neurotransmission, we provide a framework for understanding its significance in cellular physiology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this dipeptide's potential impact on human health and disease.

Introduction: The Significance of Dipeptides in Biological Systems

Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental biomolecules that serve as intermediates in protein metabolism and as signaling molecules in their own right.[1][2] Unlike free amino acids, dipeptides are often absorbed more rapidly from the gut via specialized transporters, suggesting a unique physiological role.[3] L-Leucyl-L-Glutamic acid combines L-leucine, a potent activator of the mTORC1 signaling pathway crucial for protein synthesis and cell growth, with L-glutamic acid, the primary excitatory neurotransmitter in the central nervous system (CNS) and a key player in cellular metabolism.[4][5][6][7] This guide will elucidate the known and inferred biological functions of this dipeptide, based on the well-established roles of its constituent parts and the unique metabolic pathways of dipeptides.

Biochemical Profile and Metabolism

L-Leucyl-L-Glutamic acid is formed through a condensation reaction between L-leucine and L-glutamic acid.[2] Its biological activity is intrinsically linked to its metabolism, which involves transport across cell membranes and subsequent hydrolysis into its constituent amino acids.

Physicochemical Properties of Constituent Amino Acids

The properties of L-Leucyl-L-Glutamic acid are derived from its constituent amino acids.

PropertyL-LeucineL-Glutamic Acid
Classification Essential, Nonpolar, Aliphatic[4]Non-Essential, Acidic, Polar[4]
Molecular Formula C₆H₁₃NO₂C₅H₉NO₄
Key Functions Protein Synthesis, mTORC1 Activation[7]Neurotransmission, Nitrogen Metabolism[5][]
Metabolic Fate Ketogenic (can be converted to ketone bodies)Glucogenic (can be converted to glucose)[9]
Transport and Hydrolysis

Dietary proteins are broken down into amino acids and small peptides.[3] Dipeptides and tripeptides are transported into intestinal epithelial cells by the peptide transporter 1 (PepT1), a high-capacity, low-affinity transporter. This process is often more efficient than the transport of free amino acids.[3] Once inside the cell, dipeptides like L-Leucyl-L-Glutamic acid are rapidly hydrolyzed by cytoplasmic peptidases into L-leucine and L-glutamic acid. This intracellular release allows the amino acids to exert their specific biological effects directly within the target cell.[10][11]

The metabolic pathway can be visualized as a two-step process: cellular uptake followed by enzymatic cleavage.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leu-Glu L-Leucyl-L-Glutamic Acid PepT1 Peptide Transporter (e.g., PepT1) Leu-Glu->PepT1 Binding Leu-Glu_in L-Leucyl-L-Glutamic Acid PepT1->Leu-Glu_in Transport Peptidase Cytoplasmic Peptidase Leu-Glu_in->Peptidase Substrate Leucine L-Leucine Peptidase->Leucine Hydrolysis Glutamate L-Glutamic Acid Peptidase->Glutamate Hydrolysis

Figure 1. Cellular uptake and metabolism of L-Leucyl-L-Glutamic acid.

Core Biological Functions

The biological activities of L-Leucyl-L-Glutamic acid are a composite of the functions of L-leucine and L-glutamic acid, which are made available intracellularly following its transport and hydrolysis.

Nutrient Sensing and mTORC1 Pathway Activation

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Its activation requires the presence of growth factors and sufficient amino acids, with L-leucine being a particularly potent activator.[12][13] Leucine is sensed inside the cell by the Sestrin2 protein, which leads to the activation of the Rag GTPases and the recruitment of mTORC1 to the lysosomal surface, where it is activated by Rheb.[7]

By acting as a delivery vehicle for L-leucine, L-Leucyl-L-Glutamic acid can be inferred to be a potent activator of the mTORC1 pathway. This has significant implications for processes such as muscle protein synthesis, making the dipeptide a potential component of nutritional supplements for athletes or in clinical settings to combat sarcopenia.

G Leu_Glu L-Leucyl-L-Glutamic Acid Hydrolysis Intracellular Hydrolysis Leu_Glu->Hydrolysis Leucine L-Leucine Hydrolysis->Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits inhibition GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases inactivates mTORC1_recruitment mTORC1 Recruitment to Lysosome Rag_GTPases->mTORC1_recruitment mTORC1_activation mTORC1 Activation mTORC1_recruitment->mTORC1_activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1_activation->Protein_Synthesis promotes G Start Culture Cells (e.g., C2C12 myotubes) Starve Amino Acid Starvation (2 hours) Start->Starve Treat Treat with: - Vehicle (Control) - L-Leucine - L-Glutamic Acid - Leu + Glu - L-Leucyl-L-Glutamic Acid Starve->Treat Incubate Incubate (30 minutes) Treat->Incubate Lyse Lyse Cells & Collect Protein Incubate->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Probe Probe with Antibodies: - p-S6K (T389) - Total S6K - Actin (Loading Control) Western_Blot->Probe Image Imaging & Densitometry Probe->Image Analyze Data Analysis (Normalize p-S6K to Total S6K) Image->Analyze End Conclusion Analyze->End

Sources

The Dipeptide H-Leu-Glu-OH: A Technical Guide to its Core Characteristics and Scientific Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting the Unexplored Territory of a Simple Dipeptide

In the vast and intricate world of peptides, the simplest molecules can often hold the most profound and overlooked biological significance. This technical guide delves into the core scientific knowledge surrounding the dipeptide L-leucyl-L-glutamic acid (H-Leu-Glu-OH). While its constituent amino acids, L-leucine and L-glutamic acid, are cornerstones of protein biochemistry with well-documented physiological roles, the dipeptide itself remains a subject of nascent scientific inquiry. This document is crafted for researchers, scientists, and drug development professionals, providing a comprehensive overview of H-Leu-Glu-OH, from its fundamental properties and natural occurrence to detailed methodologies for its synthesis, purification, and characterization. Our approach is rooted in established scientific principles, offering both a summary of current knowledge and a practical framework for future investigation into this intriguing molecule.

Section 1: The Molecular Architecture and Physicochemical Properties of H-Leu-Glu-OH

H-Leu-Glu-OH is a dipeptide formed from the covalent linkage of L-leucine and L-glutamic acid via a peptide bond. The leucine residue provides a hydrophobic isobutyl side chain, while the glutamic acid residue contributes a negatively charged carboxylic acid side chain at physiological pH. This amphipathic nature is a key determinant of its potential interactions and functions.

PropertyValueSource
Molecular Formula C₁₁H₂₀N₂O₅PubChem
Molecular Weight 260.29 g/mol PubChem
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]pentanedioic acidPubChem
CAS Number 16364-31-1Biosynth

Section 2: Discovery and Natural Occurrence: A Tale of Two Amino Acids and a Plant

Historical Context: The Discovery of the Building Blocks

The journey to understanding H-Leu-Glu-OH begins with the discovery of its constituent amino acids.

  • L-Glutamic Acid: This amino acid was first isolated in 1866 by the German chemist Karl Heinrich Ritthausen from wheat gluten.[1] Its role as a key excitatory neurotransmitter and its contribution to the "umami" taste were later elucidated.[1] Industrial-scale production of L-glutamic acid via fermentation began in 1958, revolutionizing its availability for various applications.[2]

  • L-Leucine: As an essential amino acid, L-leucine cannot be synthesized by the human body and must be obtained from dietary sources.[3] It is a branched-chain amino acid (BCAA) that plays a crucial role in muscle protein synthesis.[4]

Natural Occurrence of H-Leu-Glu-OH: Evidence in Brassica napus

While the specific discovery of the dipeptide H-Leu-Glu-OH is not well-documented in readily available literature, its natural occurrence has been reported. A notable instance is its identification in Brassica napus (rapeseed). A 2024 study utilizing liquid chromatography-quadrupole time-of-flight (LC-QToF) mass spectrometry identified a class of dipeptides in Brassica napus seeds, providing strong evidence for the presence of H-Leu-Glu-OH in the plant kingdom.[5][6] The presence of dipeptides in plants is a growing area of research, with these molecules implicated in various physiological processes.[5]

Section 3: Biological Significance and Therapeutic Potential: An Unwritten Chapter

To date, there is a significant gap in the scientific literature regarding the specific biological activities and signaling pathways directly mediated by H-Leu-Glu-OH. However, we can infer potential areas of interest based on the known functions of its constituent amino acids and related dipeptide structures.

  • L-Leucine's Role in mTOR Signaling: L-leucine is a potent activator of the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7] It is plausible that H-Leu-Glu-OH could modulate this pathway, although this remains to be experimentally validated.

  • L-Glutamic Acid as a Neurotransmitter: L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system.[8] The potential for H-Leu-Glu-OH to interact with glutamate receptors or influence glutamatergic signaling is an intriguing area for future neuroscience research.

  • γ-Glutamyl Dipeptides: A Point of Comparison: While H-Leu-Glu-OH has a standard α-peptide bond, γ-glutamyl dipeptides, where the linkage is through the γ-carboxyl group of glutamic acid, are known to possess unique "kokumi" taste properties and physiological functions by activating the calcium-sensing receptor (CaSR).[9][10] Investigating whether H-Leu-Glu-OH exhibits any CaSR activity could be a fruitful avenue of research.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for H-Leu-Glu-OH, based on the known activity of L-leucine.

H_Leu_Glu_OH_Hypothetical_Pathway cluster_cell Target Cell H-Leu-Glu-OH H-Leu-Glu-OH Receptor Putative Dipeptide Transporter/Receptor H-Leu-Glu-OH->Receptor Binding Cell_Membrane mTORC1 mTORC1 Receptor->mTORC1 Activation Protein_Synthesis Protein_Synthesis mTORC1->Protein_Synthesis Stimulation Cell_Growth Cell_Growth mTORC1->Cell_Growth Stimulation

Caption: Hypothetical signaling pathway for H-Leu-Glu-OH.

Section 4: Methodologies for the Scientific Investigation of H-Leu-Glu-OH

This section provides detailed, field-proven protocols for the synthesis, purification, and characterization of H-Leu-Glu-OH, grounded in established chemical principles.

Chemical Synthesis of H-Leu-Glu-OH

Two primary strategies for the chemical synthesis of H-Leu-Glu-OH are presented: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

This classical approach involves the stepwise coupling of protected amino acids in a suitable solvent.

Protocol: Solution-Phase Synthesis of H-Leu-Glu-OH

  • Protection of Amino Acids:

    • Protect the amino group of L-leucine with a Boc (tert-butyloxycarbonyl) group to yield Boc-Leu-OH.

    • Protect the α- and γ-carboxyl groups of L-glutamic acid as benzyl esters to yield H-Glu(OBzl)-OBzl.

  • Peptide Coupling:

    • Activate the carboxyl group of Boc-Leu-OH using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxysuccinimide (HOSu).

    • React the activated Boc-Leu-OH with H-Glu(OBzl)-OBzl in an appropriate solvent (e.g., dichloromethane or dimethylformamide) in the presence of a base (e.g., triethylamine) to form the protected dipeptide, Boc-Leu-Glu(OBzl)-OBzl.

  • Deprotection:

    • Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

    • Remove the benzyl ester protecting groups by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst).

  • Purification:

    • Purify the final product, H-Leu-Glu-OH, using reversed-phase high-performance liquid chromatography (RP-HPLC).

Solution_Phase_Synthesis cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection Boc_Leu Boc-Leu-OH Protected_Dipeptide Boc-Leu-Glu(OBzl)-OBzl Boc_Leu->Protected_Dipeptide Glu_OBzl H-Glu(OBzl)-OBzl Glu_OBzl->Protected_Dipeptide H_Leu_Glu_OH H-Leu-Glu-OH Protected_Dipeptide->H_Leu_Glu_OH

Caption: Workflow for solution-phase synthesis of H-Leu-Glu-OH.

SPPS offers a more streamlined approach, with the growing peptide chain anchored to a solid resin support.

Protocol: Solid-Phase Peptide Synthesis of H-Leu-Glu-OH

  • Resin Preparation:

    • Start with a pre-loaded Wang or Rink amide resin with Fmoc-Glu(OtBu)-OH attached.

  • Fmoc Deprotection:

    • Remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the glutamic acid residue using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate Fmoc-Leu-OH (1.5 equivalents) with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.5 equivalents) and HOBt (1-hydroxybenzotriazole) (1.5 equivalents) in the presence of a base like DIEA (N,N-diisopropylethylamine) (2 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group from the N-terminal leucine.

  • Cleavage and Deprotection:

    • Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group (OtBu) using a cleavage cocktail, typically containing a high concentration of TFA with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[11]

  • Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the final product by RP-HPLC.

SPPS_Workflow Resin Fmoc-Glu(OtBu)-Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Couple Fmoc-Leu-OH Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin & Side-chain Deprotection Deprotection2->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: Solid-phase peptide synthesis workflow for H-Leu-Glu-OH.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purifying synthetic peptides.[12][13]

Protocol: RP-HPLC Purification of H-Leu-Glu-OH

  • Column: A C18 stationary phase column is typically used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase the concentration over time to elute the peptide. The hydrophobic nature of the leucine side chain will influence its retention time.

  • Detection: Monitor the elution profile using UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions containing the purified peptide.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified H-Leu-Glu-OH as a white powder.

Structural Characterization

Unequivocal structural confirmation of the synthesized H-Leu-Glu-OH is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the dipeptide. Tandem mass spectrometry (MS/MS) provides sequence information through fragmentation analysis.

Expected ESI-MS/MS Fragmentation Pattern for H-Leu-Glu-OH:

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ of H-Leu-Glu-OH is expected to fragment primarily at the peptide bond, yielding characteristic b- and y-ions.

  • b-ions: Fragments containing the N-terminus.

  • y-ions: Fragments containing the C-terminus.

A study on the fragmentation of protonated peptides containing glutamic acid showed characteristic losses of water (H₂O) and the formation of a glutamic acid immonium ion.[9][14]

MS_Fragmentation Peptide H₂N-Leu-CO-NH-Glu-COOH b1 b₁ [Leu]⁺ Peptide->b1 y1 y₁ [Glu]⁺ Peptide->y1

Caption: Primary fragmentation sites in H-Leu-Glu-OH for MS/MS analysis.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule, confirming the structure and stereochemistry.

Expected ¹H NMR Chemical Shifts (in D₂O):

  • Leucine Residue:

    • α-H: ~4.0-4.2 ppm (dd)

    • β-CH₂: ~1.5-1.7 ppm (m)

    • γ-CH: ~1.4-1.6 ppm (m)

    • δ-CH₃: ~0.9 ppm (d, 6H)

  • Glutamic Acid Residue:

    • α-H: ~4.2-4.4 ppm (dd)

    • β-CH₂: ~2.0-2.2 ppm (m)

    • γ-CH₂: ~2.4-2.6 ppm (t)

Expected ¹³C NMR Chemical Shifts (in D₂O):

  • Leucine Residue:

    • Cα: ~55 ppm

    • Cβ: ~42 ppm

    • Cγ: ~26 ppm

    • Cδ: ~23, 24 ppm

    • C=O (peptide): ~175 ppm

  • Glutamic Acid Residue:

    • Cα: ~56 ppm

    • Cβ: ~30 ppm

    • Cγ: ~35 ppm

    • Cδ (carboxyl): ~182 ppm

    • C=O (α-carboxyl): ~178 ppm

These predicted values are based on typical chemical shifts for amino acid residues in peptides and may vary slightly depending on the solvent and pH.[15]

Section 5: Future Directions and Concluding Remarks

The study of H-Leu-Glu-OH is in its infancy. While this guide provides a robust framework for its synthesis and characterization, the biological frontier remains largely unexplored. Future research should focus on:

  • Definitive Identification and Quantification in Natural Sources: Expanding on the initial findings in Brassica napus to quantify H-Leu-Glu-OH and screen other plant and animal tissues for its presence.

  • Elucidation of Biological Activity: Systematic screening of H-Leu-Glu-OH in various biological assays to identify its potential roles in cell signaling, metabolism, and neurotransmission.

  • Structure-Activity Relationship Studies: Synthesis and testing of analogues of H-Leu-Glu-OH to understand the contributions of the leucine and glutamic acid residues to any observed biological effects.

References

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]

  • de Gruyter, W. (2008). 4 Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.
  • Ghosh, A. (2016).
  • Harrison, A. G. (2003). Fragmentation of protonated peptides containing glutamine or glutamic acid. Journal of the American Society for Mass Spectrometry, 14(3), 254-265. [Link]

  • Khan Academy. Amino acid structure and classifications. [Link]

  • MDPI. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4123. [Link]

  • MDPI. (2024). Comprehensive Quality Assessment of Brassica napus L. Seeds via HPTLC, LC-QToF, and Anatomical Investigation. Plants, 13(13), 1735. [Link]

  • National Center for Biotechnology Information. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences, 24(24), 17424. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 484684, Leu-Leu-Glu. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7009630, Leu-Glu. [Link]

  • Nishimura, T., & Kato, H. (1988). Taste of free amino acids and peptides.
  • ResearchGate. (2017). The microbe-secreted isopeptide poly-γ-glutamic acid induces stress tolerance in Brassica napus L. seedlings by activating crosstalk between H2O2 and Ca2+. [Link]

  • ResearchGate. (2019). Leu and Ile signaling pathway. [Link]

  • Royal Society of Chemistry. (2007). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Technology Networks. (2024). Essential Amino Acids: Chart, Abbreviations and Structure. [Link]

  • Wikipedia. Glutamic acid. [Link]

  • Wikipedia. Leucine. [Link]

  • Wilkinson, D. J., Hossain, T., Hill, D. S., Phillips, B. E., Crossland, H., Williams, J., ... & Atherton, P. J. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of physiology, 591(11), 2911-2923. [Link]

  • Yeast Metabolome Database. L-Glutamic acid (YMDB00271). [Link]

Sources

H-Leu-Glu-OH: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Dipeptide Leucyl-Glutamic Acid: Synthesis, Characterization, and Potential Applications

Introduction

The dipeptide H-Leu-Glu-OH, also known as Leucyl-L-Glutamic Acid, is a molecule of significant interest in the fields of biochemistry and pharmaceutical sciences. Composed of the essential amino acid L-leucine and the excitatory amino acid L-glutamic acid, this dipeptide presents a unique combination of hydrophobic and acidic functionalities. This guide provides a comprehensive technical overview of H-Leu-Glu-OH, including its fundamental properties, synthesis methodologies, purification and characterization techniques, and potential applications in research and drug development.

Core Molecular Identifiers and Physicochemical Properties

A foundational understanding of H-Leu-Glu-OH begins with its key identifiers and physicochemical characteristics. This information is crucial for sourcing, handling, and analytical purposes.

PropertyValueSource
CAS Number 16364-31-1[1]
Molecular Formula C₁₁H₂₀N₂O₅[1]
Molecular Weight 260.29 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]pentanedioic acid[1]
Synonyms L-Leucyl-L-glutamic acid, Leu-Glu[1]

Synthesis of H-Leu-Glu-OH: A Methodological Overview

The synthesis of dipeptides such as H-Leu-Glu-OH can be approached through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The choice of methodology often depends on the desired scale of synthesis, purity requirements, and available resources.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely adopted technique for the synthesis of peptides, offering advantages in terms of ease of purification and the potential for automation. The general workflow for the synthesis of H-Leu-Glu-OH via Fmoc-based SPPS is outlined below.

spss_workflow Resin Wang Resin FmocGluOtBu Fmoc-Glu(OtBu)-OH Loading Resin->FmocGluOtBu Deprotection1 Fmoc Deprotection (Piperidine/DMF) FmocGluOtBu->Deprotection1 Coupling Fmoc-Leu-OH Coupling (e.g., HBTU/DIPEA) Deprotection1->Coupling Deprotection2 Fmoc Deprotection (Piperidine/DMF) Coupling->Deprotection2 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Deprotection2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization FinalProduct H-Leu-Glu-OH Characterization->FinalProduct solution_phase_workflow BocLeu Boc-Leu-OH Coupling Coupling (e.g., DCC/HOBt) BocLeu->Coupling H_Glu_OtBu H-Glu(OtBu)-OMe H_Glu_OtBu->Coupling Boc_Dipeptide Boc-Leu-Glu(OtBu)-OMe Coupling->Boc_Dipeptide Deprotection Acidic Deprotection (e.g., TFA) Boc_Dipeptide->Deprotection Saponification Saponification (e.g., NaOH) Deprotection->Saponification Purification Purification (Crystallization/Chromatography) Saponification->Purification FinalProduct H-Leu-Glu-OH Purification->FinalProduct

Caption: A representative workflow for the solution-phase synthesis of H-Leu-Glu-OH.

Purification and Characterization

Ensuring the purity and verifying the identity of the synthesized H-Leu-Glu-OH are critical steps for its use in research and development.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and effective method for purifying peptides.

  • Principle: The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.

  • Typical Protocol:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a small amount of an ion-pairing agent like TFA (0.1%), is typically employed.

    • Gradient: A linear gradient from a low to a high percentage of solvent B is run to elute the peptide.

    • Detection: The peptide is detected by its absorbance at a low UV wavelength (typically 214 or 220 nm), where the peptide bond absorbs.

    • Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a fluffy white powder.

Characterization Techniques
  • Purpose: To confirm the molecular weight of the synthesized peptide.

  • Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the peptide. The observed molecular weight should match the calculated molecular weight of H-Leu-Glu-OH (260.29 Da).

  • Purpose: To confirm the structure and stereochemistry of the dipeptide.

  • Method: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of each atom in the molecule, confirming the correct sequence and the integrity of the amino acid residues.

Potential Applications in Research and Drug Development

While specific biological activities of H-Leu-Glu-OH are not extensively documented in publicly available literature, its constituent amino acids provide a basis for exploring its potential roles.

Neurological Research

Glutamic acid is the primary excitatory neurotransmitter in the central nervous system, acting on various glutamate receptors. [2][3][4]Leucine can also modulate neuronal signaling and has been shown to impact brain energy metabolism. [5]The dipeptide H-Leu-Glu-OH could therefore be investigated for its potential to:

  • Act as a modulator of glutamate receptors.

  • Influence neurotransmitter transport and metabolism.

  • Serve as a precursor for the synthesis of larger neuropeptides.

Drug Delivery and Formulation

The physicochemical properties of H-Leu-Glu-OH, including its hydrophobicity (from leucine) and charge (from glutamic acid), could be exploited in drug delivery systems. Dipeptides can sometimes be utilized to improve the solubility, stability, or cellular uptake of therapeutic agents.

Metabolic Studies

As a dipeptide, H-Leu-Glu-OH is a metabolite that can be involved in protein turnover and amino acid homeostasis. [6]Research in this area could focus on:

  • Its role in cellular nutrition and signaling pathways.

  • Its potential as a biomarker for certain metabolic conditions.

Conclusion

H-Leu-Glu-OH is a dipeptide with a unique chemical structure that offers intriguing possibilities for research and development. This guide has provided a comprehensive overview of its fundamental properties, detailed methodologies for its synthesis and purification, and a discussion of its potential applications. As a Senior Application Scientist, it is my assessment that while established protocols for peptide synthesis can be readily adapted for the production of H-Leu-Glu-OH, further research is warranted to fully elucidate its specific biological functions and therapeutic potential. The information presented herein serves as a robust foundation for scientists and professionals embarking on the study and utilization of this promising dipeptide.

References

  • Khan Academy. Amino acid structure and classifications. [Link]

  • MDPI. Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. [Link]

  • PubMed. Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. [Link]

  • PubMed Central. Glutamate Receptor Ion Channels: Structure, Regulation, and Function. [Link]

  • The Journal of Organic Chemistry. Synthesis of L-Leucyl-L-alanyl-L-valyl-L-glutamic Acid and Intermediate Peptides. [Link]

  • Wikipedia. Glutamate receptor. [Link]

  • PubMed Central. l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway. [Link]

  • The Journal of Organic Chemistry. Synthesis of L-Leucyl-L-alanyl-L-valyl-L-glutamic Acid and Intermediate Peptides. [Link]

  • PubChem. Leu-Glu. [Link]

  • PubMed. Characterization of a glutamic acid neurotransmitter binding site on neuroblastoma hybrid cells. [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Google Patents.
  • MDPI. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. [Link]

  • PubMed. Enzymatic synthesis of the precursor of Leu-enkephalin in water-immiscible organic solvent systems. [Link]

  • ResearchGate. Leucine aminopeptidases: Diversity in structure and function. [Link]

  • Google Patents. Method for preparing L-glutamic acid.
  • Google Patents. Method for solution-phase peptide synthesis.
  • Thieme. Synthesis of Peptides. [Link]

  • PubMed Central. The Intra-Hippocampal Leucine Administration Impairs Memory Consolidation and LTP Generation in Rats. [Link]

  • ACS Publications. Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. [Link]

  • PLOS ONE. L-Amino Acids Elicit Diverse Response Patterns in Taste Sensory Cells: A Role for Multiple Receptors. [Link]

  • PubMed. [Preparation of leucine-methyl glutamate-glutamic acid copolymers]. [Link]

  • ScienceDirect. Enzymatic Production of Amino Acids. [Link]

  • PubChem. Glu-Leu. [Link]

  • Cambridge Bioscience. H-Glu-Glu-Leu-OH. [Link]

Sources

The Dipeptide H-Leu-Glu-OH: A Technical Guide to its Inferred Role in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the dipeptide H-Leu-Glu-OH (Leucyl-Glutamic Acid) and its putative role in cellular metabolism. While direct research on this specific dipeptide is limited, this document synthesizes current knowledge on dipeptide transport and the well-established metabolic functions of its constituent amino acids, L-Leucine and L-Glutamic Acid. We will explore the probable mechanisms of its cellular uptake and subsequent hydrolysis, and delve into the significant roles Leucine and Glutamic Acid play in key metabolic pathways, including the mTOR and AMPK signaling cascades, and the Tricarboxylic Acid (TCA) cycle. This guide is intended for researchers, scientists, and drug development professionals interested in the metabolic effects of small peptides and their potential therapeutic applications.

Introduction to H-Leu-Glu-OH

H-Leu-Glu-OH, or Leucyl-Glutamic Acid, is a dipeptide composed of the essential branched-chain amino acid L-Leucine and the non-essential amino acid L-Glutamic Acid linked by a peptide bond. Dipeptides are increasingly recognized for their roles in cellular nutrition and signaling.[1] While individual amino acids are the fundamental building blocks of proteins, di- and tripeptides are efficiently absorbed by cells and can offer unique physiological advantages.[2]

The metabolic fate of most dipeptides involves cellular uptake followed by intracellular hydrolysis into their constituent amino acids.[2] Therefore, to understand the role of H-Leu-Glu-OH in cellular metabolism, it is essential to examine the well-documented functions of Leucine and Glutamic Acid. Leucine is a potent activator of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[3] Glutamic acid is a key metabolite in the TCA cycle and a major excitatory neurotransmitter in the central nervous system.[4] This guide will proceed on the hypothesis that the primary metabolic impact of H-Leu-Glu-OH is mediated through the synergistic or independent actions of Leucine and Glutamic Acid following its cellular uptake and breakdown.

Cellular Uptake and Metabolism of Dipeptides

The initial step for any extracellular molecule to influence cellular metabolism is its transport across the plasma membrane. Small peptides like H-Leu-Glu-OH are primarily transported into cells via specific peptide transporters (PEPT).

The PEPT Family of Transporters

The uptake of di- and tripeptides into mammalian cells is predominantly mediated by the proton-coupled oligopeptide transporters PEPT1 and PEPT2. These transporters exhibit broad substrate specificity and are expressed in various tissues, including the intestine, kidneys, and to a lesser extent, in other cell types. The transport process is an active mechanism driven by a proton gradient across the cell membrane.

Diagram: Cellular Uptake and Fate of H-Leu-Glu-OH

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space H-Leu-Glu-OH_ext H-Leu-Glu-OH PEPT PEPT Transporter H-Leu-Glu-OH_ext->PEPT Uptake H-Leu-Glu-OH_int H-Leu-Glu-OH PEPT->H-Leu-Glu-OH_int CytosolicPeptidase Cytosolic Peptidases H-Leu-Glu-OH_int->CytosolicPeptidase Hydrolysis Leu Leucine CytosolicPeptidase->Leu Glu Glutamic Acid CytosolicPeptidase->Glu Metabolism Metabolic Pathways (mTOR, TCA Cycle, etc.) Leu->Metabolism Glu->Metabolism

Caption: Cellular uptake and metabolism of H-Leu-Glu-OH.

Intracellular Hydrolysis

Once inside the cell, dipeptides are rapidly cleaved into their constituent amino acids by cytosolic peptidases.[2] This hydrolysis is a critical step, as it releases the individual amino acids to participate in various metabolic pathways. For H-Leu-Glu-OH, this process would yield L-Leucine and L-Glutamic Acid.

The Metabolic Role of the Leucine Component

Leucine is a key regulator of protein synthesis and cellular metabolism, primarily through its influence on the mTOR and AMPK signaling pathways.

Leucine and the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Leucine is a potent activator of the mTOR complex 1 (mTORC1).[3]

Diagram: Leucine Activation of the mTORC1 Pathway

mTOR_Pathway Leu Leucine mTORC1 mTORC1 Leu->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inactivates) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes eIF4E_BP1->ProteinSynthesis Inhibits (when active) CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: Simplified overview of Leucine-mediated mTORC1 signaling.

Activation of mTORC1 by Leucine leads to the phosphorylation of several downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This cascade of events ultimately promotes protein synthesis and cell growth.[5]

Leucine and the AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that is activated during periods of low energy (high AMP:ATP ratio). Leucine has been shown to modulate AMPK activity, which in turn can influence fatty acid oxidation and glucose uptake.[6] The interplay between mTOR and AMPK signaling is complex and context-dependent.

The Metabolic Role of the Glutamic Acid Component

Glutamic acid and its conjugate base, glutamate, are central to several metabolic processes, most notably the Tricarboxylic Acid (TCA) cycle.

Glutamic Acid and the TCA Cycle

Glutamic acid can be readily converted to α-ketoglutarate, a key intermediate in the TCA cycle, through the action of glutamate dehydrogenase or aminotransferases.[] This anaplerotic reaction replenishes TCA cycle intermediates, which is crucial for maintaining cellular energy production and providing precursors for biosynthesis.

Diagram: Entry of Glutamic Acid into the TCA Cycle

TCA_Cycle_Entry Glu Glutamic Acid aKG α-Ketoglutarate Glu->aKG Transamination or Deamination TCA TCA Cycle aKG->TCA Energy ATP Production TCA->Energy Biosynthesis Biosynthetic Precursors TCA->Biosynthesis

Caption: Anaplerotic entry of Glutamic Acid into the TCA Cycle.

By feeding into the TCA cycle, glutamic acid contributes to the generation of ATP and reducing equivalents (NADH and FADH2) that are essential for cellular energy.[8]

Glutamic Acid in Neurotransmission and Other Functions

In the central nervous system, glutamate is the primary excitatory neurotransmitter.[9] It also plays a role in nitrogen metabolism and the synthesis of other non-essential amino acids.[10]

Experimental Protocols for Studying H-Leu-Glu-OH Metabolism

To empirically validate the inferred metabolic roles of H-Leu-Glu-OH, a series of in vitro experiments can be designed.

Protocol 1: Assessing Cellular Uptake of H-Leu-Glu-OH

Objective: To determine if H-Leu-Glu-OH is transported into cultured cells.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., Caco-2 for intestinal transport, or a specific cancer cell line) in appropriate culture vessels and grow to confluence.

  • Treatment: Incubate the cells with a known concentration of H-Leu-Glu-OH for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular dipeptide and lyse the cells using a suitable lysis buffer.

  • Quantification: Analyze the intracellular concentration of H-Leu-Glu-OH and its constituent amino acids (Leucine and Glutamic Acid) using LC-MS/MS.

  • Data Analysis: Plot the intracellular concentrations over time to determine the rate of uptake and hydrolysis.

Protocol 2: Investigating the Effect of H-Leu-Glu-OH on mTOR Signaling

Objective: To assess the impact of H-Leu-Glu-OH on the mTOR signaling pathway.

Methodology:

  • Cell Culture and Serum Starvation: Culture cells to near confluence and then serum-starve for 4-6 hours to reduce basal mTOR activity.

  • Treatment: Treat the serum-starved cells with H-Leu-Glu-OH, Leucine alone, Glutamic Acid alone, or a combination of Leucine and Glutamic Acid for 30-60 minutes. A vehicle control should also be included.

  • Protein Extraction and Western Blotting: Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key mTORC1 downstream targets, such as p-S6K1 and p-4E-BP1. Total protein levels should also be assessed as loading controls.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation compared to the control.

Table 1: Expected Outcomes of mTOR Signaling Experiment

Treatment GroupExpected p-S6K1 LevelsExpected p-4E-BP1 LevelsRationale
Vehicle ControlBasalBasalEstablishes baseline mTOR activity.
H-Leu-Glu-OHIncreasedIncreasedHydrolyzed Leucine activates mTORC1.
LeucineIncreasedIncreasedPositive control for mTORC1 activation.
Glutamic AcidBasalBasalNot expected to directly activate mTORC1.
Leu + GluIncreasedIncreasedTo compare with the dipeptide effect.

Implications for Research and Drug Development

The dipeptide H-Leu-Glu-OH represents a potential tool for modulating cellular metabolism. By delivering both a potent mTOR activator and a key anaplerotic substrate in a single molecule, it could have applications in various fields:

  • Cancer Research: Given the reliance of many cancer cells on both mTOR signaling and glutamine metabolism, H-Leu-Glu-OH could be investigated as a modulator of tumor cell growth and metabolism.[4]

  • Metabolic Disorders: The influence of Leucine on glucose and lipid metabolism suggests potential applications in the study of metabolic diseases like type 2 diabetes.[6]

  • Nutraceuticals and Sports Nutrition: The role of Leucine in promoting muscle protein synthesis makes dipeptides containing Leucine attractive for applications in sports nutrition and for mitigating sarcopenia.[11]

Conclusion

While direct experimental evidence for the specific metabolic role of H-Leu-Glu-OH is currently lacking, a strong inference can be made based on the well-established functions of its constituent amino acids, Leucine and Glutamic Acid. It is highly probable that H-Leu-Glu-OH is taken up by cells via peptide transporters and subsequently hydrolyzed, releasing Leucine to activate the mTOR pathway and Glutamic Acid to fuel the TCA cycle. This dual-action potential makes H-Leu-Glu-OH an intriguing molecule for further investigation in the fields of cellular metabolism, cancer biology, and nutrition. The experimental protocols outlined in this guide provide a framework for empirically testing these hypotheses and elucidating the precise metabolic impact of this dipeptide.

References

  • MDPI. (n.d.). Lactic Acid Bacteria for Fungal Control and Shelf-Life Extension in Fresh Pasta: Mechanistic Insights and Clean-Label Strategies. Retrieved from [Link]

  • Kast, C., Schropp, K., & Stralis-Pavese, N. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express, 6(1), 60.
  • Li, H., Wang, J., Zhang, M., Ye, R., & Xu, X. (2024). Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry.
  • Kuhne, S., And-Kuhne, S., Linder, C., & Renko, K. (2022). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. International Journal of Molecular Sciences, 23(19), 11874.
  • Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

  • Iurian, S., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4123.
  • Ma, Y., et al. (2024). Leucine supplementation modulates lipid metabolism and metabolic pathways in mice with type 1 diabetes: A metabolomics study. Experimental and Therapeutic Medicine, 27(1), 16.
  • Technology Networks. (2024). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved from [Link]

  • Drummond, M. J., & Rasmussen, B. B. (2008). Leucine-enriched nutrients and the regulation of mTOR signalling and human skeletal muscle protein synthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 11(3), 222-226.
  • Walker, D., et al. (2011). The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes. BMC Molecular Biology, 12, 27.
  • Khan Academy. (n.d.). The citric acid cycle. Retrieved from [Link]

  • Singh, P., & Sharma, P. K. (2012). Glutamic acid as anticancer agent: An overview. Journal of Cancer Research and Therapeutics, 8(3), 358-363.
  • Lynch, C. J., et al. (2002). Role of Leucine in the Regulation of mTOR by Amino Acids: Revelations from Structure-Activity Studies. The Journal of Nutrition, 132(3), 861S-865S.
  • Wikipedia. (n.d.). Signal peptide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Membrane Transport. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cell-binding peptides on the material surface guide stem cell fate of adhesion, proliferation and differentiation. Retrieved from [Link]

  • Evaluating protocols and analytical methods for peptide adsorption experiments. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). L-Glutamic acid and glutamine: Exciting molecules of clinical interest. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Retrieved from [Link]

  • Williams, N. C., & O'Neill, L. A. J. (2018). A role for the Krebs cycle intermediate citrate in the inflammatory response. The Journal of Immunology, 200(1), 1-8.
  • News-Medical.Net. (n.d.). Dipeptides reveal clues to the origin of life's instructions. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid-derived intermediates fueling the tri-carboxilic acid cycle... Retrieved from [Link]

  • Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition.
  • ACS Publications. (n.d.). CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Retrieved from [Link]

  • Signal Peptides and Their Fragments in Post-Translation: Novel Insights of Signal Peptides. (2024). Retrieved from [Link]

  • Jewell, J. L., et al. (2013). Amino acid signaling to mTORC1. Nature Reviews Molecular Cell Biology, 14(8), 503-514.
  • YouTube. (2024). Membrane Transport Mechanisms. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Evaluation of L-Glutamic acid Analogs as Potential Anticancer Agents. Retrieved from [Link]

  • Frontiers. (n.d.). Investigating the role of GLUL as a survival factor in cellular adaptation to glutamine depletion via targeted stable isotope resolved metabolomics. Retrieved from [Link]

  • Biology LibreTexts. (2024). 6.2: Citric Acid Cycle & Related Pathways. Retrieved from [Link]

  • Kim, J. H., et al. (2017). Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction.
  • Ten-Caten, F., et al. (2023). Not to be overlooked: dipeptides and their role in plant stress resilience. Journal of Experimental Botany, 74(1), 1-13.
  • ResearchGate. (n.d.). (PDF) The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells. Retrieved from [Link]

  • MDPI. (n.d.). Untargeted Metabolic Analysis of Cell-Free Supernatants (CFSs) from Different Clinical Isolates of Saccharomyces cerevisiae and Their Effects on Candida albicans Virulence. Retrieved from [Link]

  • L-Glutamic acid and glutamine: Exciting molecules of clinical. (n.d.). Retrieved from [Link]

  • Sijts, A. J., et al. (2008). Dipeptides catalyze rapid peptide exchange on MHC class I molecules. Proceedings of the National Academy of Sciences, 105(18), 6823-6828.
  • YouTube. (2024). What Is The Role Of Signal Peptides In Polypeptide Synthesis? - Chemistry For Everyone. Retrieved from [Link]

  • Oral absorption enhancement of dipeptide L-Glu-L-Trp-OH by lipid and glycosyl conjugation. (n.d.). Retrieved from [Link]

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960-976.

Sources

H-Leu-Glu-OH interaction with proteins and enzymes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Interaction of H-Leu-Glu-OH with Proteins and Enzymes

For Researchers, Scientists, and Drug Development Professionals

The dipeptide H-Leu-Glu-OH, composed of L-leucine and L-glutamic acid, represents a fascinating molecular entity at the intersection of nutrition, metabolism, and cellular signaling. While extensive research has elucidated the individual roles of its constituent amino acids, the specific biological functions and protein interactions of the dipeptide itself are an emerging area of investigation. This technical guide provides a comprehensive overview of the current understanding and methodologies used to study the interactions of H-Leu-Glu-OH with proteins and enzymes. We will delve into the physicochemical properties of this dipeptide, explore its potential biological significance, and offer detailed, field-proven protocols for characterizing its binding kinetics and thermodynamic profiles. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic and biological potential of H-Leu-Glu-OH and related small peptide molecules.

PART 1: Foundational Understanding of H-Leu-Glu-OH

Physicochemical Properties and Structural Attributes

H-Leu-Glu-OH, or L-leucyl-L-glutamic acid, is a dipeptide with a molecular formula of C₁₁H₂₀N₂O₅ and a molecular weight of 260.28 g/mol . Its structure is characterized by a peptide bond linking the α-amino group of glutamic acid to the α-carboxyl group of leucine.

The key structural features that dictate its interaction potential are:

  • The N-terminal Leucine Residue: This provides a hydrophobic isobutyl side chain, which can participate in van der Waals interactions and hydrophobic contacts within protein binding pockets.[1] The nonpolar nature of leucine often contributes to the hydrophobic core of proteins.[1]

  • The C-terminal Glutamic Acid Residue: This residue possesses a negatively charged carboxyl group in its side chain at physiological pH.[1] This acidic side chain is frequently involved in electrostatic interactions, hydrogen bonding, and can be crucial for binding to the active sites of enzymes.[1]

  • The Peptide Backbone: The amide and carbonyl groups of the peptide bond can act as hydrogen bond donors and acceptors, respectively, contributing to the stability of peptide-protein complexes.

The combination of a hydrophobic and an acidic residue gives H-Leu-Glu-OH an amphipathic character, suggesting it may interact with proteins at interfaces of polar and nonpolar environments.

Diagram: Structure of H-Leu-Glu-OH

H-Leu-Glu-OH_Structure cluster_leucine Leucine (Leu) cluster_glutamate Glutamic Acid (Glu) Leu_N H₂N⁺- Leu_Ca CαH Leu_N->Leu_Ca Leu_C C Leu_Ca->Leu_C Leu_Side CH₂ | CH(CH₃)₂ Leu_Ca->Leu_Side Leu_O O Leu_C->Leu_O Glu_N N-H Leu_C->Glu_N Peptide Bond Glu_Ca CαH Glu_N->Glu_Ca Glu_C COO⁻ Glu_Ca->Glu_C Glu_Side CH₂ | CH₂ | COO⁻ Glu_Ca->Glu_Side

Caption: Chemical structure of H-Leu-Glu-OH.

Postulated Biological Significance

While direct, extensive studies on the specific biological roles of H-Leu-Glu-OH are limited, we can infer potential functions based on the known activities of its constituent amino acids and the emerging understanding of dipeptides as signaling molecules.

  • Metabolic Regulation: Leucine is a key regulator of mTORC1 signaling, a central pathway in cell growth and protein synthesis.[2] Glutamate is a crucial player in nitrogen metabolism and a major excitatory neurotransmitter.[3] The dipeptide could, therefore, act as a signaling molecule reflecting the metabolic state of the cell or organism. For instance, L-leucine has been shown to increase glutamate dehydrogenase (GDH) activity, stimulating glutamate synthesis.[2][4]

  • Nutritional Signaling: Dipeptides are absorbed in the intestine via specific transporters. This uptake can trigger downstream signaling pathways. For example, some dipeptides have been shown to influence the growth and proliferation of intestinal epithelial cells.[5]

  • Neuromodulatory Activity: Given that glutamate is a primary neurotransmitter, it is plausible that H-Leu-Glu-OH could have neuromodulatory effects, potentially interacting with glutamate receptors or transporters.

  • Enzyme Modulation: The dipeptide could act as a substrate, inhibitor, or allosteric modulator of various enzymes. For example, leucine aminopeptidases are enzymes that cleave N-terminal leucine residues from peptides and proteins.[6]

PART 2: Investigating H-Leu-Glu-OH Interactions with Proteins and Enzymes

A multi-faceted approach employing various biophysical techniques is essential to comprehensively characterize the interaction of H-Leu-Glu-OH with its potential protein targets.

Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics of Binding

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[7] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

  • Why ITC? It is a label-free technique performed in-solution, providing a true measure of the binding thermodynamics without the need for modification of the interacting partners. The enthalpy and entropy values offer insights into the nature of the binding forces (e.g., hydrogen bonding, hydrophobic interactions).

  • Sample Preparation is Critical: The buffer for the protein and the peptide must be identical to minimize heat of dilution effects. Dialysis of the protein against the peptide's buffer is a standard and highly recommended practice.

  • Concentration Matters: The concentration of the protein in the cell and the peptide in the syringe should be carefully chosen based on the expected binding affinity to obtain a sigmoidal binding isotherm.

  • Protein and Peptide Preparation:

    • Express and purify the target protein to >95% purity.

    • Synthesize H-Leu-Glu-OH to >98% purity.

    • Accurately determine the concentration of both the protein and the peptide.

  • Buffer Preparation and Dialysis:

    • Prepare a suitable buffer (e.g., PBS or HEPES) and filter it.

    • Dialyze the protein solution against the same buffer overnight at 4°C.

    • Dissolve the peptide in the final dialysis buffer.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C).

  • Loading the Sample and Titrant:

    • Load the protein solution into the sample cell, ensuring no air bubbles are present.

    • Load the H-Leu-Glu-OH solution into the injection syringe.

  • Titration Experiment:

    • Perform an initial small injection to account for dilution effects.

    • Carry out a series of injections (e.g., 20-30 injections of 1-2 µL) of the peptide into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

Table: Representative Thermodynamic Data from ITC

ParameterValueInterpretation
Binding Affinity (Kd) e.g., 10 µMModerate affinity interaction.
Stoichiometry (n) e.g., 0.98Indicates a 1:1 binding ratio.
Enthalpy (ΔH) e.g., -5 kcal/molExothermic reaction, suggesting favorable hydrogen bonding and/or van der Waals interactions.
Entropy (ΔS) e.g., +10 cal/mol·KFavorable entropy change, possibly due to the release of water molecules from the binding interface (hydrophobic effect).

Diagram: Isothermal Titration Calorimetry Workflow

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Protein_Prep Prepare Protein Solution Buffer_Prep Prepare & Dialyze against Identical Buffer Protein_Prep->Buffer_Prep Peptide_Prep Prepare H-Leu-Glu-OH Solution Peptide_Prep->Buffer_Prep Load_ITC Load Protein into Cell & Peptide into Syringe Buffer_Prep->Load_ITC Run_Titration Perform Serial Injections Load_ITC->Run_Titration Record_Heat Record Heat Change per Injection Run_Titration->Record_Heat Integrate_Data Integrate Raw Data Record_Heat->Integrate_Data Fit_Model Fit to Binding Model Integrate_Data->Fit_Model Determine_Params Determine Kd, n, ΔH, ΔS Fit_Model->Determine_Params

Caption: Workflow for ITC analysis.

Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions at a sensor surface.[8] It is particularly valuable for determining the association (kₐ) and dissociation (kd) rate constants of an interaction, in addition to the binding affinity (Kd).

  • Why SPR? It provides kinetic information that is not accessible through ITC. Understanding the on- and off-rates of a peptide can be crucial for predicting its in vivo efficacy and duration of action.

  • Immobilization Strategy: The choice of how to attach the protein to the sensor chip is critical. Amine coupling is a common method, but it can lead to random orientation. Site-specific immobilization (e.g., via a His-tag) is often preferred to ensure a homogenous and active protein surface.

  • Flow Rate: A sufficiently high flow rate is necessary to minimize mass transport limitations, ensuring that the observed binding rates are a true reflection of the interaction kinetics.

  • Sensor Chip and Protein Preparation:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Prepare the purified protein in a suitable buffer for immobilization.

  • Protein Immobilization:

    • Activate the sensor surface (e.g., with a mixture of EDC and NHS).

    • Inject the protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of H-Leu-Glu-OH in running buffer.

    • Inject the peptide solutions over the immobilized protein surface, starting with the lowest concentration.

    • Include a buffer-only injection as a control (double referencing).

  • Regeneration:

    • After each peptide injection, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound peptide and prepare the surface for the next injection.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal and the buffer-only injection signal.

    • Fit the processed data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kd, and Kd.

Table: Representative Kinetic Data from SPR

ParameterValueInterpretation
Association Rate (kₐ) e.g., 1 x 10⁵ M⁻¹s⁻¹Rate at which the peptide binds to the protein.
Dissociation Rate (kd) e.g., 1 x 10⁻³ s⁻¹Rate at which the peptide-protein complex dissociates.
Binding Affinity (Kd) e.g., 10 nMHigh affinity interaction (calculated as kd/kₐ).

Diagram: Surface Plasmon Resonance Workflow

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Chip_Prep Select & Prepare Sensor Chip Protein_Immobilize Immobilize Target Protein Chip_Prep->Protein_Immobilize Inject_Peptide Inject Peptide Solutions Protein_Immobilize->Inject_Peptide Peptide_Series Prepare H-Leu-Glu-OH Dilution Series Peptide_Series->Inject_Peptide Monitor_Binding Real-time Monitoring of Association/Dissociation Inject_Peptide->Monitor_Binding Regenerate_Surface Regenerate Sensor Surface Monitor_Binding->Regenerate_Surface Process_Sensorgram Process Raw Sensorgram Data Monitor_Binding->Process_Sensorgram Regenerate_Surface->Inject_Peptide Fit_Kinetics Fit to Kinetic Model Process_Sensorgram->Fit_Kinetics Determine_Rates Determine ka, kd, Kd Fit_Kinetics->Determine_Rates

Caption: Workflow for SPR analysis.

Co-Immunoprecipitation (Co-IP): Identifying Interaction Partners in a Cellular Context

Co-IP is a technique used to identify the in vivo interaction partners of a target protein.[9] If H-Leu-Glu-OH is hypothesized to modulate the interaction between two or more proteins, Co-IP can be a valuable tool to test this hypothesis.

  • Why Co-IP? It allows for the study of protein interactions within a more physiological context (i.e., in a cell lysate). This is crucial for validating interactions identified by in vitro methods like ITC and SPR.

  • Antibody Selection: A highly specific antibody against the "bait" protein is essential for a successful Co-IP experiment to avoid the pull-down of non-specific proteins.

  • Lysis Buffer Composition: The choice of lysis buffer is a critical variable. Harsh detergents can disrupt protein-protein interactions, while mild detergents may not efficiently lyse the cells. Optimization is often required.

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with H-Leu-Glu-OH at various concentrations and for different durations. Include an untreated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with an appropriate Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysate to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the bait protein.

    • Add protein A/G beads to pull down the antibody-protein complex.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein ("prey").

    • Alternatively, the entire pulled-down complex can be analyzed by mass spectrometry to identify unknown interaction partners.

Diagram: Co-Immunoprecipitation Workflow

CoIP_Workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Treatment Treat Cells with H-Leu-Glu-OH Cell_Lysis Lyse Cells & Prepare Lysate Cell_Treatment->Cell_Lysis Add_Antibody Incubate Lysate with Bait Antibody Cell_Lysis->Add_Antibody Pull_Down Pull Down with Protein A/G Beads Add_Antibody->Pull_Down Wash_Beads Wash to Remove Non-specific Binders Pull_Down->Wash_Beads Elute_Complex Elute Protein Complex Wash_Beads->Elute_Complex Analyze Analyze by Western Blot or Mass Spectrometry Elute_Complex->Analyze

Caption: Workflow for Co-IP analysis.

PART 3: Hypothetical Signaling Pathway Involving H-Leu-Glu-OH

Based on the known roles of leucine and glutamate, we can propose a hypothetical signaling pathway where H-Leu-Glu-OH acts as an extracellular signaling molecule.

Diagram: Hypothetical H-Leu-Glu-OH Signaling Pathway

H-Leu-Glu-OH_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide H-Leu-Glu-OH Receptor Dipeptide Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger (e.g., cAMP, Ca²⁺) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Second_Messenger->Kinase_Cascade mTORC1 mTORC1 Activation Kinase_Cascade->mTORC1 Transcription_Factor Transcription Factor Activation (e.g., CREB) Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Protein Synthesis, Proliferation) mTORC1->Cellular_Response Transcription_Factor->Cellular_Response

Caption: A hypothetical signaling pathway for H-Leu-Glu-OH.

In this model, H-Leu-Glu-OH binds to a specific cell surface receptor, such as a G-protein coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. The activated G-proteins then modulate the activity of effector enzymes, resulting in the production of second messengers like cyclic AMP (cAMP) or the release of intracellular calcium (Ca²⁺). These second messengers, in turn, activate downstream kinase cascades, such as the MAPK or PI3K/Akt pathways. Ultimately, these signaling cascades converge on the activation of transcription factors and other effector proteins, like mTORC1, leading to specific cellular responses such as altered gene expression, increased protein synthesis, and cell proliferation.

PART 4: Conclusion and Future Directions

The dipeptide H-Leu-Glu-OH holds significant potential as a bioactive molecule with roles in metabolism, signaling, and potentially, therapeutics. While direct research on this specific dipeptide is still in its early stages, the foundational knowledge of its constituent amino acids and the availability of powerful biophysical techniques provide a clear roadmap for future investigations. The comprehensive experimental approaches detailed in this guide, including ITC, SPR, and Co-IP, offer a robust framework for elucidating the specific protein and enzyme interactions of H-Leu-Glu-OH. A thorough understanding of these interactions at the molecular level will be crucial for unlocking the full therapeutic and biological potential of this and other small peptide molecules. Future research should focus on identifying the specific receptors and enzymes that bind to H-Leu-Glu-OH, characterizing the downstream signaling pathways it modulates, and exploring its physiological effects in various in vitro and in vivo models.

References

  • Khan Academy. (n.d.). Amino acid structure and classifications. Khan Academy. Retrieved January 24, 2026, from [Link]

  • Technology Networks. (2025, April 1). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved January 24, 2026, from [Link]

  • National Council of Educational Research and Training. (n.d.). Biomolecules. NCERT. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (2024, January 22). Amino acid. In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved January 24, 2026, from [Link]

  • Wu, G. (2019). Physiological Effects of Dietary Amino Acids on Gut Health and Functions of Swine. Frontiers in Veterinary Science, 6, 171. [Link]

  • Li, Y., et al. (2021). Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells. Poultry Science, 100(7), 101183. [Link]

  • National Center for Biotechnology Information. (n.d.). Amino Acids in Cell Signaling: Regulation and Function. PubMed. Retrieved January 24, 2026, from [Link]

  • Tan, J., et al. (2017). L-leucine stimulates glutamate dehydrogenase activity and glutamate synthesis by regulating mTORC1/SIRT4 pathway in pig liver. Scientific Reports, 7(1), 18031. [Link]

  • Chen, X., et al. (2020). Production of l-glutamate family amino acids in Corynebacterium glutamicum: Physiological mechanism, genetic modulation, and prospects. Applied Microbiology and Biotechnology, 104(22), 9465–9484. [Link]

  • Malm, J., et al. (1992). Expression and characterization of recombinant human protein S in heterologous cells--studies of the interaction of amino acid residues leu-608 to glu-612 with human C4b-binding protein. Thrombosis and Haemostasis, 67(5), 526–532. [Link]

  • Tischler, M. E., & Goldberg, A. L. (1980). Influence of L-Leucine on Glutamate Dehydrogenase Activity in Isolated Rat Diaphragm. Metabolism, 29(6), 575-580. [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved January 24, 2026, from [Link]

  • Journal of the American Chemical Society. (2023). Modulation of Protein–Protein Interactions with Molecular Glues in a Synthetic Condensate Platform. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2015, October 16). Reviewing the Effects of L-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Retrieved January 24, 2026, from [Link]

  • Walch-Liu, P., et al. (2006). Evidence that L-Glutamate Can Act as an Exogenous Signal to Modulate Root Growth and Branching in Arabidopsis thaliana. Plant and Cell Physiology, 47(5), 645–655. [Link]

  • UNITSLAB.COM. (n.d.). Testosterone conversion calculator. Retrieved January 24, 2026, from [Link]

  • ACS Omega. (2021, July 13). Structural and Functional Basis of Potent Inhibition of Leishmanial Leucine Aminopeptidase by Peptidomimetics. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). The Many Roles of Glutamate in Metabolism. PubMed Central. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). A Molecular and Functional Investigation of the Anabolic Effect of an Essential Amino Acids' Blend Which Is Active In Vitro in Supporting Muscle Function. Retrieved January 24, 2026, from [Link]

  • SciSpace. (2006). Evidence that L-glutamate can act as an exogenous signal to modulate root growth and branching in Arabidopsis thaliana. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2006). Cell signaling, the essential role of O-GlcNAc!. PubMed. Retrieved January 24, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved January 24, 2026, from [Link]

  • MDPI. (2021). Roles of Glutamate Receptor-Like Channels (GLRs) in Plant Growth and Response to Environmental Stimuli. Retrieved January 24, 2026, from [Link]

  • Cell Signaling Technology. (2024, September 26). Immunoprecipitation Protocol: A Visual Guide. YouTube. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). A comprehensive review on the glucoregulatory properties of food-derived bioactive peptides. PubMed Central. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, November 28). Enzymatic properties and inhibition tolerance analysis of key enzymes in β-phenylethanol anabolic pathway of Saccharomyces cerevisiae HJ. PubMed. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Receptor Binding-Induced Conformational Changes in Herpes Simplex Virus Glycoprotein D Permit Interaction with the gH/gL Complex to Activate Fusion. PubMed Central. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Understanding Nuclear Receptor Form and Function Using Structural Biology. PubMed Central. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2011). Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy. PubMed Central. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Substrate-Selective Small-Molecule Modulators of Enzymes: Mechanisms and Opportunities. PubMed Central. Retrieved January 24, 2026, from [Link]

Sources

Methodological & Application

Solid-Phase Synthesis of H-Leu-Glu-OH: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Leu-Glu-OH. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the chemical principles and practical steps involved in modern peptide synthesis. The protocol emphasizes the widely adopted Fmoc/tBu strategy, ensuring a robust and reproducible methodology.

Introduction: The Principles of Fmoc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are created.[1] By anchoring the initial amino acid to an insoluble polymer support (resin), the growing peptide chain can be readily purified by simple filtration and washing after each chemical reaction, dramatically simplifying the overall process.[1]

This protocol utilizes the fluorenylmethyloxycarbonyl (Fmoc) strategy for temporary Nα-amino group protection. The Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] This orthogonality allows for the selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.[4]

The target dipeptide, Leucyl-Glutamic acid (H-Leu-Glu-OH), will be synthesized on a Wang resin. This resin is specifically chosen for the synthesis of peptides with a C-terminal carboxylic acid, as the p-alkoxybenzyl alcohol linker is cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide product.[4][5]

Materials and Reagents

Successful peptide synthesis relies on high-quality reagents and appropriate equipment. Ensure all solvents are of peptide synthesis grade, and amino acid derivatives are of high purity.

Reagent Purpose Grade/Purity Supplier Example
Fmoc-Glu(OtBu)-Wang ResinSolid support and first amino acid100-200 mesh, ~0.5 mmol/g loadingSigma-Aldrich, Novabiochem
Fmoc-Leu-OHNα-Fmoc protected Leucine>99%ChemPep, Bachem
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactionsPeptide synthesis grade, amine-freeFisher Scientific, VWR
Dichloromethane (DCM)Solvent for washing and resin swellingACS grade or higherSigma-Aldrich, VWR
PiperidineReagent for Fmoc deprotection>99%Acros Organics, Sigma-Aldrich
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Coupling reagent>98%Aapptec, CEM Corporation
N,N-Diisopropylethylamine (DIPEA)Base for activation and couplingPeptide synthesis grade, >99.5%Alfa Aesar, TCI
Trifluoroacetic Acid (TFA)Reagent for cleavage from resin and side-chain deprotection>99%Halocarbon, Oakwood Chemical
Triisopropylsilane (TIS)Scavenger in cleavage cocktail>98%Gelest, Sigma-Aldrich
Deionized Water (H₂O)Scavenger in cleavage cocktail and for HPLC18.2 MΩ·cmMillipore, Sartorius
Diethyl Ether (cold)For peptide precipitationACS grade or higherFisher Scientific, VWR
Acetonitrile (ACN)HPLC mobile phaseHPLC gradeHoneywell, J.T.Baker

Equipment:

  • Solid-phase peptide synthesis vessel with a fritted disc

  • Shaker or vortexer for mixing

  • Vacuum filtration apparatus

  • Round-bottom flask for cleavage

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

  • Mass Spectrometer for identity confirmation

Experimental Protocol: Step-by-Step Synthesis of H-Leu-Glu-OH

This protocol is designed for a 0.1 mmol synthesis scale. Adjust reagent quantities proportionally for different scales.

Resin Preparation and Swelling

The initial step is crucial for ensuring that the reactive sites within the resin beads are accessible to reagents. Proper swelling creates a gel-like state, facilitating efficient diffusion of solvents and solutes.

Protocol:

  • Weigh 200 mg of Fmoc-Glu(OtBu)-Wang resin (~0.1 mmol) and place it into the synthesis vessel.

  • Add 5 mL of DCM and allow the resin to swell for 20 minutes with occasional agitation.

  • Drain the DCM using vacuum filtration.

  • Wash the resin with DMF (3 x 5 mL for 1 minute each) to prepare for the first deprotection step.

Nα-Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of Glutamic acid exposes the free amine, which will then be available to form a peptide bond with the incoming Leucine residue. Piperidine acts as a mild base that abstracts the acidic proton on the fluorene ring, initiating a β-elimination reaction to release the free amine and dibenzofulvene.[2] The excess piperidine also serves to trap the reactive dibenzofulvene, preventing side reactions.[3]

Protocol:

  • Add 5 mL of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 7 minutes.[6]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL for 1 minute each) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

Fmoc_Deprotection Resin_Fmoc_Glu Resin-Glu(OtBu)-Fmoc Resin_Glu_NH2 Resin-Glu(OtBu)-NH2 Resin_Fmoc_Glu->Resin_Glu_NH2 Fmoc Removal DBF_Adduct Dibenzofulvene-Piperidine Adduct Resin_Glu_NH2->DBF_Adduct Byproduct Formation Piperidine 20% Piperidine / DMF Piperidine->Resin_Fmoc_Glu

Caption: Fmoc deprotection workflow.

Amino Acid Coupling

The formation of the peptide bond between the C-terminal Glu and the incoming Leu is a critical step. HBTU is a highly efficient uronium-based coupling reagent that, in the presence of a base like DIPEA, activates the carboxylic acid of Fmoc-Leu-OH to form a reactive O-acylisourea ester.[8][9] This activated species then readily reacts with the free amine on the resin-bound Glu to form the desired peptide bond.

Protocol:

  • In a separate vial, dissolve Fmoc-Leu-OH (106 mg, 0.3 mmol, 3 eq.) and HBTU (114 mg, 0.3 mmol, 3 eq.) in 2 mL of DMF.

  • Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the amino acid/HBTU solution and vortex for 1 minute to pre-activate.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

Peptide_Coupling cluster_activation Activation cluster_coupling Coupling Fmoc_Leu_COOH Fmoc-Leu-OH Activated_Leu Fmoc-Leu-O-Acylisourea Ester Fmoc_Leu_COOH->Activated_Leu Activation HBTU_DIPEA HBTU / DIPEA HBTU_DIPEA->Fmoc_Leu_COOH Resin_Glu_NH2 Resin-Glu(OtBu)-NH2 Activated_Leu->Resin_Glu_NH2 Resin_Dipeptide Resin-Glu(OtBu)-Leu-Fmoc Resin_Glu_NH2->Resin_Dipeptide Peptide Bond Formation

Caption: Peptide coupling workflow.

Final Fmoc Deprotection

Before cleaving the peptide from the resin, the Fmoc group on the N-terminal Leucine must be removed.

Protocol:

  • Follow the same procedure as described in section 3.2.

  • After the final DMF washes, wash the resin with DCM (3 x 5 mL) to prepare for cleavage and drying.

  • Dry the resin under vacuum for at least 1 hour.

Cleavage and Side-Chain Deprotection

The final step is to cleave the synthesized peptide from the Wang resin and simultaneously remove the tert-butyl (tBu) protecting group from the Glutamic acid side chain. This is achieved using a strong acid, TFA.[5] A cleavage cocktail containing scavengers is essential to trap the highly reactive cationic species (e.g., tert-butyl cations) generated during this process, which could otherwise cause unwanted side reactions.[10] Triisopropylsilane (TIS) is an effective scavenger for this purpose.

Cleavage Cocktail (Reagent B):

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Deionized Water (H₂O)

  • 2.5% Triisopropylsilane (TIS)

Protocol:

  • Place the dry peptide-resin in a round-bottom flask.

  • Add 5 mL of the freshly prepared cleavage cocktail to the resin.

  • Stopper the flask and allow the reaction to proceed for 1.5-2 hours at room temperature with occasional swirling.[11]

  • Filter the resin through a sintered glass funnel and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[11]

Peptide Precipitation and Isolation

The cleaved peptide is soluble in the TFA solution. It is precipitated by adding a large volume of cold, non-polar solvent, typically diethyl ether.

Protocol:

  • Add the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.

  • If precipitation is slow, store the mixture at -20°C for 1 hour to facilitate complete precipitation.[11]

  • Centrifuge the mixture to pellet the crude peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2 x 10 mL), centrifuging and decanting each time to remove residual scavengers and dissolved protecting group fragments.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

The crude peptide will contain impurities from incomplete reactions or side reactions. Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

Purification by RP-HPLC

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 5-10% ACN in water with 0.1% TFA).

  • Purify the peptide on a preparative C18 RP-HPLC column using a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5-65% ACN over 30 minutes.

  • Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Pool the fractions with the desired purity (>95%).

  • Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a white, fluffy powder.

Characterization by Mass Spectrometry

The identity of the final product should be confirmed by mass spectrometry, which provides a highly accurate molecular weight of the peptide.[15][16][17] Electrospray ionization (ESI) is a common technique for peptide analysis.[18]

  • Expected Monoisotopic Mass of H-Leu-Glu-OH (C₁₁H₂₀N₂O₅): 260.14 g/mol

  • Expected m/z for [M+H]⁺: 261.15

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance; aggregation of peptide chain; poor quality reagents.Double couple (repeat the coupling step); use a different, more potent coupling reagent (e.g., HATU); ensure reagents are fresh and solvents are anhydrous.
Low Yield of Crude Peptide Incomplete cleavage; loss during precipitation/washing.Extend cleavage time; ensure sufficient volume of cold ether is used for precipitation; minimize wash steps.
Multiple Peaks in HPLC Incomplete deprotection; side reactions during cleavage; racemization.Ensure deprotection times are adequate; use an effective scavenger cocktail; consider adding an additive like HOBt during coupling to suppress racemization.[8]
Peptide is Insoluble after Lyophilization Hydrophobic nature of the peptide.Dissolve in a small amount of organic solvent (e.g., DMSO, Acetonitrile) before adding aqueous buffer.

Conclusion

This protocol provides a detailed and scientifically grounded methodology for the synthesis of H-Leu-Glu-OH using Fmoc-based solid-phase peptide synthesis. By understanding the chemical principles behind each step—from resin swelling to final cleavage and purification—researchers can confidently and reproducibly synthesize this and other simple peptides. The keys to success are the use of high-quality reagents, careful monitoring of reaction completion, and appropriate purification and characterization techniques.

References

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Vigneron, J. P., & Dhaenens, M. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis Protocols (pp. 3-24). Humana Press.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Zhang, Z., & Wu, S. (2015). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, 79(1), 16.1.1-16.1.25.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Unverzagt, C., & Kajihara, Y. (2019). A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides. Chemistry–A European Journal, 25(69), 15759-15763.
  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11996-12011.
  • Agilent Technologies, Inc. (2022). Efficient Purification of Synthetic Peptides at High and Low pH.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • The, M., & Käll, L. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry, 64(5), 729-739.
  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Current protocols in protein science, Chapter 8, Unit-8.7.
  • ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bodanszky, M. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
  • Biotage. (2023). How to purify synthetic peptides - what are the options?. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Waters Corporation. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Li, X., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(8), 6937-6944.
  • ResearchGate. (n.d.). Peptide and protein analysis with mass spectrometry. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of H-Leu-Glu-OH using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in pharmaceutical and biochemical research for the unambiguous determination of molecular structures.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of the dipeptide L-Leucyl-L-Glutamic acid (H-Leu-Glu-OH) using a suite of 1D and 2D NMR experiments. We detail field-proven protocols for sample preparation, data acquisition, and a systematic workflow for spectral interpretation to achieve complete resonance assignment and structural verification.

Introduction: The Power of NMR for Peptide Analysis

Peptides represent a rapidly growing class of therapeutics, and their structural integrity is paramount to their function. Unlike small molecules, peptides possess complex conformational landscapes and numerous assignable nuclei, often leading to significant signal overlap in simple 1D NMR spectra.[2][3] Consequently, multi-dimensional NMR techniques are essential for resolving individual proton and carbon signals and mapping their connectivity.[1][4]

This guide uses the dipeptide H-Leu-Glu-OH as a model system to demonstrate a robust analytical workflow. The strategy involves:

  • 1D ¹H NMR: To gain an initial overview of the proton environments.

  • 2D Homonuclear Correlation (COSY & TOCSY): To identify through-bond proton-proton connectivities and delineate the individual amino acid spin systems.[5]

  • 2D Heteronuclear Correlation (HSQC & HMBC): To correlate protons with their directly attached carbons (¹JCH) and to establish long-range (²⁻³JCH) connectivities, which are crucial for confirming the peptide sequence.[6][7]

This multi-faceted approach ensures a self-validating system where data from each experiment corroborates the others, leading to a high-confidence structural assignment.

Experimental Design & Protocols
2.1. Sample Preparation: The Foundation of Quality Data

The quality of NMR data is directly dependent on meticulous sample preparation. For peptides, concentration, solvent system, and pH are critical parameters that must be carefully controlled.

Materials:

  • H-Leu-Glu-OH peptide (purity >95%)

  • Deuterium Oxide (D₂O, 99.9%)

  • Phosphate Buffered Saline (PBS) prepared in D₂O, or 10 mM Phosphate Buffer in H₂O/D₂O

  • Trimethylsilylpropanoic acid (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal standard (0 ppm)

  • 5 mm NMR tubes

Protocol for Sample Preparation:

  • Concentration: Prepare a peptide solution with a concentration between 1-5 mM.[8][9] For H-Leu-Glu-OH (M.W. ≈ 260.29 g/mol ), this corresponds to approximately 0.26-1.3 mg in 500 µL of solvent. Higher concentrations yield better signal-to-noise in a shorter time.[8]

  • Solvent System Selection:

    • For observing non-exchangeable protons (C-H): Dissolve the peptide in 100% D₂O. This will cause the labile amide (NH) and acid/amine (OH, NH₃⁺) protons to exchange with deuterium, simplifying the spectrum by removing their signals.

    • For observing amide protons (N-H): Dissolve the peptide in a 90% H₂O / 10% D₂O mixture.[2] The 10% D₂O is necessary for the spectrometer's field frequency lock. This is essential for sequential assignment using amide protons.

  • pH Adjustment: The chemical shifts of protons near ionizable groups (the N-terminal amine, C-terminal carboxyl, and Glu side-chain carboxyl) are highly pH-dependent.[10][11] It is crucial to control and report the pH.

    • Buffer the solution, for example, with 10 mM phosphate buffer.

    • Adjust the pH to a value between 4 and 5. In this range, the amide proton exchange rate is minimized, allowing for sharper signals, while ensuring peptide stability.[2]

    • Measure the pH directly in the NMR tube using a calibrated micro-electrode.

  • Final Steps:

    • Add a small, known amount of TSP or DSS as an internal reference standard.

    • Transfer approximately 500 µL of the final solution into a 5 mm NMR tube.

    • Ensure the solution is free of any particulate matter.

2.2. NMR Data Acquisition

The following experiments should be performed on a spectrometer operating at 400 MHz or higher. For peptide analysis, a high-field instrument equipped with a cryoprobe is recommended to achieve optimal resolution and sensitivity.[9]

Experiment Purpose Key Parameters to Optimize
1D ¹H Provides an overview of proton signals, integration, and multiplicity.Spectral width, number of scans, relaxation delay.
2D ¹H-¹H COSY Identifies protons coupled through 2-3 bonds (e.g., Hα-Hβ).[1]Spectral width in both dimensions, number of increments.
2D ¹H-¹H TOCSY Correlates all protons within a coupled spin system (i.e., within an entire amino acid residue).[5]Mixing time (e.g., 60-100 ms) to allow magnetization transfer through the spin system.
2D ¹H-¹³C HSQC Correlates each proton with its directly attached carbon atom.[6]¹³C spectral width, relaxation delays optimized for ¹JCH coupling (~145 Hz).
2D ¹H-¹³C HMBC Identifies long-range (2-4 bond) correlations between protons and carbons.[6]Long-range coupling delay (optimized for ~8-10 Hz).
Data Analysis and Interpretation: A Step-by-Step Workflow

The structural elucidation of H-Leu-Glu-OH is a puzzle solved by systematically integrating the data from each NMR experiment.

3.1. Predicted Chemical Shifts

Before analysis, it is helpful to have an estimate of where signals for each residue should appear. The following table provides typical chemical shift ranges for Leucine and Glutamic acid residues in a peptide chain.

Residue Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Leucine (N-term) α-H~3.8 - 4.2~53 - 56
β-H₂~1.5 - 1.8~40 - 43
γ-H~1.4 - 1.7~24 - 26
δ-CH₃ (x2)~0.8 - 1.0~21 - 24
Amide NHN/A (N-terminal NH₃⁺)N/A
Glutamic Acid (C-term) α-H~4.2 - 4.5~54 - 57
β-H₂~1.9 - 2.2~28 - 31
γ-H₂~2.2 - 2.5~34 - 37
Amide NH~8.0 - 8.5N/A

Note: These are approximate values and can shift based on pH, solvent, and conformation.[12][13]

Workflow Diagram: From Sample to Structure

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Assignment cluster_confirm 4. Structure Verification prep Prepare 1-5 mM H-Leu-Glu-OH in Buffered H₂O/D₂O acq_1d 1D ¹H prep->acq_1d acq_2d 2D COSY, TOCSY, HSQC, HMBC acq_1d->acq_2d tocsy Identify Spin Systems (Leu vs. Glu) via TOCSY acq_2d->tocsy cosy Confirm 2-3 Bond Correlations via COSY tocsy->cosy hsqc Assign Carbons via HSQC cosy->hsqc hmbc Confirm Sequence via HMBC hsqc->hmbc confirm Final Structure and Resonance Assignment Table hmbc->confirm

Caption: Overall workflow for NMR analysis of H-Leu-Glu-OH.

3.2. Step 1: Delineating Spin Systems with TOCSY

The TOCSY experiment is the most powerful tool for identifying which protons belong to which amino acid.[4] It reveals correlations between all protons within a single spin system.

  • Locate Amide Protons: In the 90% H₂O spectrum, find the amide (NH) proton signals, typically between 8.0-8.5 ppm. For H-Leu-Glu-OH, we expect one amide proton from the peptide bond (belonging to Glu).

  • Trace the Connectivity: From the Glu amide proton cross-peak, trace a vertical line down to find all other protons in the Glutamic acid residue: the Glu α-H, the two β-H's, and the two γ-H's.

  • Identify the Leucine System: The remaining set of correlated aliphatic protons that do not connect to the amide proton must belong to the N-terminal Leucine residue. You will see correlations from the Leu α-H to its β-H's, γ-H, and the two δ-methyl groups.

Conceptual Diagram of TOCSY Analysis

G cluster_glu Glutamic Acid Spin System cluster_leu Leucine Spin System Glu_NH NH Glu_aH αH Glu_NH->Glu_aH Glu_bH βH₂ Glu_aH->Glu_bH Glu_gH γH₂ Glu_bH->Glu_gH Leu_aH αH Leu_bH βH₂ Leu_aH->Leu_bH Leu_gH γH Leu_bH->Leu_gH Leu_dH δ(CH₃)₂ Leu_gH->Leu_dH

Caption: TOCSY identifies all protons within each amino acid residue.

3.3. Step 2: Fine-Tuning with COSY and HSQC
  • COSY: The COSY spectrum confirms direct (2-3 bond) couplings.[1] Use it to verify the assignments made from TOCSY. For instance, you should see a cross-peak between the Glu α-H and Glu β-H's, but not between the Glu α-H and Glu γ-H's. This helps resolve any ambiguities.

  • HSQC: This experiment provides the ¹³C chemical shift for every protonated carbon.[6] By overlaying the HSQC with the TOCSY and COSY, you can confidently assign each ¹H-¹³C pair. For example, the proton identified as Leu α-H in the TOCSY will show a correlation in the HSQC to a carbon at ~53-56 ppm, confirming its identity.

3.4. Step 3: Sequence Confirmation with HMBC

The HMBC experiment is the final piece of the puzzle, as it confirms the peptide bond linkage. It shows correlations between protons and carbons that are 2-3 bonds away.[6]

Key HMBC Correlations for H-Leu-Glu-OH:

  • Leucine α-Proton to Glutamic Acid Carbonyl: A cross-peak between the Leu α-H (~4.0 ppm) and the carbonyl carbon of the peptide bond (~170-174 ppm) confirms that Leucine is attached to the Glutamic acid residue.

  • Glutamic Acid Amide Proton to Leucine Carbonyl: A cross-peak between the Glu amide proton (~8.2 ppm) and the same carbonyl carbon provides reciprocal confirmation.

  • Intra-residue Correlations: Numerous intra-residue correlations will also be visible, further validating the assignments (e.g., Leu δ-methyl protons to the Leu γ-C and β-C).

Diagram of Key HMBC Linkages

Caption: HMBC correlations across the peptide bond confirm the sequence.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous assignment of all proton and carbon resonances in H-Leu-Glu-OH can be achieved. This workflow, which leverages the strengths of TOCSY for spin system identification, HSQC for direct C-H correlation, and HMBC for sequence confirmation, represents a robust and reliable methodology for the structural characterization of peptides in a research and drug development setting. The principles outlined here are scalable to larger and more complex peptide systems.

References
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1). Retrieved from [Link]

  • Indian Institute of Science. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Langeslay, C., et al. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments, (82). Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Balaram, P. (n.d.). Proton NMR studies of peptide conformations. Indian Academy of Sciences. Retrieved from [Link]

  • Page, R. C., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Retrieved from [Link]

  • NMR Sample Preparation Guidelines. (n.d.). Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]

  • Karageorgis, G., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science, 10(10). Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Garcia-Linares, S., et al. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics, 24(44). Retrieved from [Link]

  • LibreTexts Chemistry. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • DeMarco, A. C., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4). Retrieved from [Link]

  • Whitten, S. T., et al. (2007). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. Protein Science, 16(8). Retrieved from [Link]

  • Nowick, J. S. (2011, December 13). Lecture 9. Chemical Shift. 1H NMR Chemical Shifts [Video]. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for H-Leu-Glu-OH as a Cell Culture Supplement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Dipeptide Supplementation in Modern Cell Culture

In the landscape of biopharmaceutical production and advanced cell-based research, the optimization of cell culture media is paramount for achieving high cell viability, robust proliferation, and maximal protein yields. Amino acids are fundamental components of any culture medium, serving as building blocks for proteins and participating in essential metabolic pathways.[1] However, the use of free amino acids is not without its challenges. L-glutamine, a critical energy source for rapidly dividing cells, is notoriously unstable in liquid media, degrading into pyroglutamate and ammonia.[2] The accumulation of ammonia can be cytotoxic, negatively impacting cell growth and recombinant protein productivity.[3]

To overcome these limitations, the use of chemically defined dipeptides has emerged as a superior strategy for nutrient delivery.[4] Dipeptides offer enhanced stability and solubility in neutral pH media, ensuring a consistent and readily available supply of essential amino acids without the concomitant increase in toxic byproducts.[5] This application note provides a comprehensive guide to the use of H-Leu-Glu-OH (Leucyl-glutamic acid), a novel dipeptide supplement, for enhancing mammalian cell culture performance. We will delve into its biochemical rationale, provide detailed protocols for its application, and offer insights into the expected cellular responses.

Biochemical Foundation of H-Leu-Glu-OH Supplementation

H-Leu-Glu-OH is a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-glutamic acid.[6] The strategic combination of these two amino acids in a stable dipeptide form offers a multi-faceted approach to optimizing cellular metabolism and growth signaling.

The Dual Advantage: Leucine and Glutamic Acid
  • L-Leucine: This essential amino acid is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway.[7] The mTOR pathway is a central regulator of cell growth, proliferation, protein synthesis, and survival.[8] By providing a stable source of leucine, H-Leu-Glu-OH can help sustain mTORC1 activity, thereby promoting anabolic processes essential for high-density cell cultures and robust protein production.[7]

  • L-Glutamic Acid: As a primary energy substrate and nitrogen donor, glutamic acid (and its amide, glutamine) is vital for the synthesis of nucleotides, non-essential amino acids, and other critical biomolecules.[5][9] Supplementing with glutamic acid via H-Leu-Glu-OH provides a stable and efficient energy source, mitigating the ammonia toxicity associated with the degradation of free L-glutamine.[3]

Enhanced Stability and Cellular Uptake

The peptide bond in H-Leu-Glu-OH confers significant stability in aqueous solutions compared to free L-glutamine, preventing spontaneous degradation and ammonia formation. Mammalian cells possess specific proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2, which actively transport di- and tripeptides across the cell membrane.[10][11] This dedicated transport mechanism ensures efficient uptake of the intact dipeptide, which is then hydrolyzed by intracellular peptidases to release free leucine and glutamic acid for metabolic use.

Proposed Mechanism of Action

The following diagram illustrates the proposed uptake and metabolic cascade of H-Leu-Glu-OH in a typical mammalian cell.

H-Leu-Glu-OH_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space H-Leu-Glu-OH_ext H-Leu-Glu-OH PepT1_2 Peptide Transporter (e.g., PepT1/PepT2) H-Leu-Glu-OH_ext->PepT1_2 Uptake H-Leu-Glu-OH_int H-Leu-Glu-OH PepT1_2->H-Leu-Glu-OH_int Peptidases Cytosolic Peptidases H-Leu-Glu-OH_int->Peptidases Hydrolysis Leucine L-Leucine Peptidases->Leucine Glutamic_Acid L-Glutamic Acid Peptidases->Glutamic_Acid mTORC1 mTORC1 Activation Leucine->mTORC1 Stimulates TCA_Cycle TCA Cycle (Energy Production) Glutamic_Acid->TCA_Cycle Enters Nucleotide_Synthesis Nucleotide Synthesis Glutamic_Acid->Nucleotide_Synthesis Precursor for Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Optimization_Workflow Start Seed Cells Prepare_Media Prepare Media with Varying H-Leu-Glu-OH Concentrations Start->Prepare_Media Incubate Incubate Cells Prepare_Media->Incubate Monitor_Growth Monitor Cell Growth and Viability (e.g., Daily Cell Counts) Incubate->Monitor_Growth Monitor_Growth->Incubate Harvest Harvest Supernatant and Cells at Pre-determined Time Points Monitor_Growth->Harvest Analyze Analyze Key Metrics: - Product Titer - Metabolite Analysis (Ammonia, Lactate) Harvest->Analyze Determine_Optimal Determine Optimal Concentration Analyze->Determine_Optimal

Caption: Workflow for optimizing H-Leu-Glu-OH concentration.

Recommended Concentration Range for Screening:

Concentration LevelH-Leu-Glu-OH (mM)Rationale
Control 0Baseline performance with standard medium.
Low 0.5 - 1.0To assess effects at lower, potentially limiting concentrations.
Medium 2.0 - 4.0Typical concentration range for L-glutamine supplementation.
High 6.0 - 8.0To evaluate potential benefits or toxicity at higher concentrations.

Procedure:

  • Culture your cells of interest (e.g., CHO, HEK293) in your standard basal medium.

  • Prepare experimental media by supplementing the basal medium with different concentrations of H-Leu-Glu-OH from your sterile stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v).

  • Seed cells at a consistent density into replicate culture vessels for each condition.

  • Incubate the cultures under standard conditions.

  • Monitor cell growth and viability daily using a hemocytometer or an automated cell counter.

  • At the end of the culture period, harvest the supernatant to measure product titer (if applicable) and analyze metabolite levels (e.g., ammonia, lactate).

  • Plot the growth curves and final product titers against the H-Leu-Glu-OH concentration to determine the optimal working range.

Quality Control and Troubleshooting

Monitoring Cellular Response:

  • Cell Growth and Viability: A significant increase in peak cell density and sustained high viability are expected outcomes.

  • Ammonia and Lactate Levels: A key benefit of H-Leu-Glu-OH is the anticipated reduction in ammonia accumulation compared to cultures supplemented with free L-glutamine. Monitor ammonia levels using commercially available kits.

  • Product Titer: For protein-producing cell lines, an increase in the final product concentration is a primary indicator of improved culture performance.

  • Amino Acid Analysis: To confirm the uptake and metabolism of the dipeptide, you can perform HPLC or UPLC-MS/MS analysis of the culture supernatant over time to measure the depletion of H-Leu-Glu-OH and the appearance of free leucine and glutamic acid. [4][12] Troubleshooting:

IssuePossible CauseRecommendation
No improvement in cell growth Sub-optimal concentration; Cell line does not efficiently transport or hydrolyze the dipeptide.Perform a broader dose-response study. Confirm the expression of peptide transporters in your cell line.
Decreased cell viability Concentration is too high, leading to metabolic imbalances; DMSO toxicity.Test lower concentrations. Ensure the final DMSO concentration is below cytotoxic levels for your cells.
Precipitation in media Poor solubility of H-Leu-Glu-OH at the tested concentration.Prepare a fresh stock solution. Ensure complete dissolution before adding to the medium. Consider alternative solvents if compatible with your cell line.

Conclusion

H-Leu-Glu-OH presents a promising, chemically defined supplement for modern cell culture applications. By providing a stable and efficient source of two critical amino acids, it has the potential to enhance cell growth, maintain high viability, and boost recombinant protein production, all while mitigating the detrimental effects of ammonia accumulation. The protocols outlined in this application note provide a robust framework for researchers to investigate and optimize the use of H-Leu-Glu-OH in their specific cell culture systems, paving the way for more consistent and productive bioprocesses.

References

  • Technology Networks. (2025, April 1). Essential Amino Acids: Chart, Abbreviations and Structure. [Link]

  • Agilent Technologies. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. [Link]

  • Khan Academy. Amino acid structure and classifications. [Link]

  • Lab Associates. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation. [Link]

  • Jewell, J. L., Russell, R. C., & Guan, K. L. (2013). Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts. The Journal of biological chemistry, 288(3), 1576–1585. [Link]

  • Lin, L., et al. (2013). A proposed role for glutamine in cancer cell growth through acid resistance. Cell research, 23(5), 724–726. [Link]

  • Wang, W., et al. (2023). Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells. Poultry science, 102(11), 103063. [Link]

  • Wang, Y., et al. (2022). Gamma-glutamyl-leucine levels are causally associated with elevated cardio-metabolic risks. Frontiers in Endocrinology, 13, 1021481. [Link]

  • Jivani, M., et al. (2020). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. International journal of molecular sciences, 21(21), 8089. [Link]

  • Backliwal, G., et al. (2008). Influence of glutamine on transient and stable recombinant protein production in CHO and HEK-293 cells. Biotechnology and bioengineering, 100(6), 1178–1186. [Link]

  • Löffler, M., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express, 6(1), 47. [Link]

  • Payandeh, Z., et al. (2016). Hijacking Leucyl-tRNA Synthetase for Amino Acid-Dependent Regulation of TORC1. Cell reports, 16(7), 1936–1945. [Link]

Sources

Introduction: The Significance of the H-Leu-Glu-OH Motif in Cellular Homeostasis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for an In Vitro Dose-Response Assay Utilizing the H-Leu-Glu-OH Motif to Screen for Proteasome Inhibitors

The dipeptide L-Leucyl-L-Glutamic acid (H-Leu-Glu-OH) is a simple yet biologically significant molecule. Comprised of the essential branched-chain amino acid Leucine and the excitatory amino acid Glutamic acid, this dipeptide motif is recognized and cleaved by one of the cell's most critical protein recycling centers: the proteasome.[1][2] The proteasome is a multi-catalytic protease complex responsible for degrading the majority of intracellular proteins, thereby maintaining cellular homeostasis.[1] Its activity is essential for processes ranging from cell cycle progression to the removal of misfolded or damaged proteins.

The 20S catalytic core of the proteasome possesses three main peptidase activities, one of which is the peptidyl-glutamyl peptide-hydrolyzing (PGPH) or "caspase-like" activity.[1] This activity specifically cleaves peptide bonds on the carboxyl side of acidic amino acid residues like glutamic acid. Consequently, peptide sequences ending in Leu-Glu are excellent substrates for assaying this specific proteasomal activity.[1][2]

This application note provides a detailed protocol for a dose-response assay designed to screen for potential inhibitors of the proteasome's PGPH activity. By employing a fluorogenic substrate containing the Leu-Glu motif, researchers can quantify the inhibitory potential of test compounds in a high-throughput format. Such assays are fundamental in the discovery and development of novel therapeutics for a range of diseases where proteasome function is dysregulated, including cancer and neurodegenerative disorders.

Principle of the Assay: Competitive Inhibition of Proteasome Activity

This protocol is based on a competitive enzyme inhibition assay. A fluorogenic substrate, such as Z-LLE-AMC (N-Benzyloxycarbonyl-L-leucyl-L-leucyl-L-glutamic acid 7-amido-4-methylcoumarin), is used to measure the PGPH activity of purified 20S proteasome. This substrate contains the Leu-Glu sequence, which is recognized and cleaved by the proteasome. Upon cleavage, the highly fluorescent molecule 7-amido-4-methylcoumarin (AMC) is released.

The rate of AMC release is directly proportional to the proteasome's enzymatic activity. When a test compound that inhibits the proteasome is introduced, it will compete with the substrate for binding to the active site. This competition reduces the rate of substrate cleavage and, consequently, the rate of fluorescence generation. By measuring the fluorescence at various concentrations of the test compound, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be determined.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis prep_buffer Prepare Assay Buffer prep_enzyme Dilute 20S Proteasome prep_buffer->prep_enzyme prep_substrate Prepare Z-LLE-AMC Substrate prep_buffer->prep_substrate add_enzyme Add 20S Proteasome prep_enzyme->add_enzyme add_substrate Initiate Reaction: Add Z-LLE-AMC prep_substrate->add_substrate prep_inhibitor Prepare Serial Dilutions of Test Compound add_inhibitor Add Test Compound Dilutions prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme incubate_pre Pre-incubate (15 min) add_enzyme->incubate_pre incubate_pre->add_substrate read_plate Measure Fluorescence (Kinetic Mode, 30-60 min) add_substrate->read_plate calc_rate Calculate Reaction Rates (Vmax) read_plate->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the proteasome inhibition dose-response assay.

Materials and Reagents

  • Purified 20S Proteasome: (e.g., from human erythrocytes or rabbit muscle)

  • Fluorogenic Substrate: Z-LLE-AMC (N-Benzyloxycarbonyl-L-leucyl-L-leucyl-L-glutamic acid 7-amido-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, and 1 mM DTT.

  • Positive Control Inhibitor: MG-132 (Z-Leu-Leu-Leu-al)

  • Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).

  • Solvent: Anhydrous DMSO for dissolving substrate, inhibitor, and test compounds.

  • Microplate: Black, flat-bottom 96-well microplate suitable for fluorescence measurements.

  • Fluorescence Microplate Reader: Capable of kinetic measurements with excitation at ~360 nm and emission at ~460 nm.

  • Multichannel Pipettes and Sterile Tips

Detailed Experimental Protocol

Preparation of Reagents
  • Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C. On the day of the experiment, bring the buffer to room temperature.

  • 20S Proteasome Stock: Reconstitute the lyophilized enzyme in sterile water or a recommended buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Z-LLE-AMC Substrate Stock (10 mM): Dissolve the substrate in anhydrous DMSO. Aliquot and store at -20°C, protected from light.

  • MG-132 Positive Control Stock (10 mM): Dissolve MG-132 in anhydrous DMSO. Aliquot and store at -20°C.

  • Test Compound Stock (e.g., 10 mM): Dissolve the test compounds in anhydrous DMSO.

Assay Execution
  • Working Solutions:

    • 20S Proteasome Working Solution: Dilute the 20S proteasome stock solution in assay buffer to a final concentration of 2 µg/mL. This will result in a final concentration of 1 µg/mL in the assay well.

    • Z-LLE-AMC Working Solution: Dilute the 10 mM stock solution in assay buffer to a final concentration of 200 µM. This will result in a final concentration of 100 µM in the assay well.

  • Test Compound Serial Dilutions:

    • Perform a serial dilution of the test compounds and the MG-132 positive control in assay buffer. A typical starting concentration in the well might be 100 µM, with 10-point, 3-fold serial dilutions.

    • Remember to include a "vehicle control" (DMSO in assay buffer) and a "no enzyme" control (assay buffer only).

  • Assay Plate Setup:

    • Add 50 µL of the serially diluted test compounds, positive control, or vehicle control to the wells of the 96-well plate in triplicate.

    • Add 50 µL of the 20S proteasome working solution to all wells except the "no enzyme" control wells. Add 50 µL of assay buffer to the "no enzyme" control wells.

    • Mix gently by tapping the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding 100 µL of the Z-LLE-AMC working solution to all wells. The final volume in each well will be 200 µL.

Data Acquisition
  • Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 to 60 minutes (kinetic mode).

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the rate of increase in fluorescence over time (Vmax). This is typically the slope of the linear portion of the kinetic curve and is expressed in relative fluorescence units per minute (RFU/min).

  • Background Subtraction: Subtract the average reaction rate of the "no enzyme" control from all other reaction rates.

  • Calculate Percentage of Inhibition: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [1 - (Rate of Test Well / Rate of Vehicle Control Well)] * 100

  • Generate Dose-Response Curve: Plot the percentage of inhibition (Y-axis) against the logarithm of the test compound concentration (X-axis).

  • Determine the IC50 Value: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Sample Data Table
Inhibitor Conc. (µM)Log [Inhibitor]Avg. Rate (RFU/min)% Inhibition
1002.005.594.5
33.31.528.291.8
11.11.0515.184.9
3.700.5730.469.6
1.230.0955.844.2
0.41-0.3978.921.1
0.14-0.8595.34.7
0.05-1.30101.2-1.2
0 (Vehicle)N/A100.00.0
No EnzymeN/A2.0N/A

Visualization of a Dose-Response Inhibition Curve

dose_response_curve origin->x_axis origin->y_axis title Dose-Response Inhibition Curve y_label % Inhibition x_label Log [Inhibitor Concentration] y_100 100 y_50 50 y_0 0 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 y_50_line ic50_point y_50_line->ic50_point ic50_x ic50_point->ic50_x ic50_label

Caption: A typical sigmoidal dose-response curve for a proteasome inhibitor.

References

  • Maruyama, W., et al. (2004). Neuromelanin inhibits the ubiquitin-proteasome system in human SH-SY5Y neuroblastoma cells. Life Sciences, 75(1), 107-117. Available at: [Link]

  • Eggleston, D. S., & Hodgson, D. J. (1983). Conformation and structure of α-L-leucyl-L-glutamic acid, C11H20N2O5. Acta Crystallographica Section C: Crystal Structure Communications, 39(4), 508-510. Available at: [Link]

  • Naoi, M., Maruyama, W., & Yi, H. (2005). Oxidative Stress in Mitochondria: Its Role in Parkinson’s Disease. Molecular Neurobiology, 31(1-3), 77-104. Available at: [Link]

  • Naoi, M., & Maruyama, W. (2005). Rotenone as a Tool to Create a Model for Parkinson’s Disease. Molecular Neurobiology, 31(1-3), 225-240. Available at: [Link]

  • Abe, N., et al. (2000). A Novel Proteasome Inhibitor, Tyropeptin: I. Taxonomy, Fermentation, Isolation, and Physico-Chemical and Biological Properties. The Journal of Antibiotics, 53(8), 783-788. Available at: [Link]

Sources

Application Note: H-Leu-Glu-OH as a Versatile Tool for Elucidating Peptide Transport Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Introduction: The Critical Role of Peptide Transport in Therapeutics

The transport of peptides and peptidomimetic drugs across biological membranes is a pivotal process in pharmacology and physiology. The Solute Carrier 15 (SLC15) family, particularly the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2), are central to the absorption and distribution of a vast array of molecules, including dietary peptides, β-lactam antibiotics, and angiotensin-converting enzyme (ACE) inhibitors.[1][2][3] Understanding the kinetics and specificity of these transporters is paramount for the rational design of orally bioavailable drugs and for predicting drug-drug interactions.

H-Leu-Glu-OH (L-Leucyl-L-Glutamic acid) is a simple, stable dipeptide that serves as an excellent model substrate for investigating PEPT1 and PEPT2 function. Its defined structure, clear transport kinetics, and ease of detection make it a reliable tool for researchers in drug development and academic science. This application note provides a comprehensive guide to utilizing H-Leu-Glu-OH for characterizing peptide transport, complete with detailed protocols for in vitro and in situ models.

The Science of Peptide Transport: A Mechanistic Overview

PEPT1 and PEPT2 are secondary active transporters that harness the energy of an inwardly directed proton gradient to move di- and tripeptides into the cell.[1][4] This process is independent of sodium but is critically dependent on the maintenance of a lower intracellular pH relative to the extracellular environment.[5] PEPT1, characterized as a low-affinity, high-capacity transporter, is predominantly expressed in the apical membrane of intestinal epithelial cells, playing a key role in nutrient absorption.[1][3] In contrast, PEPT2 is a high-affinity, low-capacity transporter with broader tissue distribution, including the kidneys, lungs, and brain, where it is involved in peptide reabsorption and clearance.[1][3][6]

The ability of these transporters to recognize a wide range of substrates is a double-edged sword: it allows for the absorption of numerous beneficial drugs but also creates a potential for competitive inhibition and unforeseen drug-drug interactions.[1] Therefore, characterizing a new chemical entity's interaction with PEPT1 and PEPT2 is a critical step in preclinical development.

H-Leu-Glu-OH: An Ideal Probe for Peptide Transport

The selection of H-Leu-Glu-OH as a model substrate is based on several key properties:

  • High Stability: It is resistant to rapid degradation by extracellular peptidases, ensuring that the measured uptake is primarily due to transport rather than hydrolysis followed by amino acid transport.

  • Broad Transporter Affinity: It is recognized and transported by both PEPT1 and PEPT2, allowing for its use in a variety of cell and tissue models.

  • Zwitterionic Nature: At physiological pH, its zwitterionic character is typical of peptide substrates, making it representative of a larger class of molecules.[7]

  • Ease of Detection: H-Leu-Glu-OH and its constituent amino acids can be readily quantified using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) with pre-column derivatization or mass spectrometry (LC-MS/MS).[8][9]

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be required depending on the specific cell line, equipment, and reagents used.

Protocol 1: In Vitro Uptake of H-Leu-Glu-OH in Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line, spontaneously differentiates into a monolayer of polarized enterocytes with tight junctions, making it the gold standard for in vitro prediction of intestinal drug absorption.[10][11]

Objective: To quantify the time-dependent and concentration-dependent uptake of H-Leu-Glu-OH via PEPT1 in a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (passage 20-40)

  • 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin

  • H-Leu-Glu-OH

  • Transport Buffer (e.g., MES-buffered saline, pH 6.0)

  • Lysis Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Bicinchoninic acid (BCA) protein assay kit

  • HPLC system with a suitable column for amino acid/peptide analysis (e.g., C18) and detection method (e.g., fluorescence or MS)

Workflow:

Caco2_Uptake_Workflow cluster_prep Phase 1: Cell Culture & Differentiation cluster_exp Phase 2: Uptake Experiment cluster_analysis Phase 3: Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21-25 days to allow for differentiation A->B C Monitor Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity B->C D Wash monolayer with pre-warmed Transport Buffer (pH 7.4) C->D Monolayer Ready E Pre-incubate with Transport Buffer (pH 6.0) on apical side D->E F Add H-Leu-Glu-OH solution (in pH 6.0 buffer) to apical side E->F G Incubate for specified time points (e.g., 5, 15, 30, 60 min) F->G H Stop uptake by aspirating solution and washing with ice-cold buffer G->H I Lyse cells to release intracellular content H->I Sample Collection J Determine total protein concentration (BCA assay) I->J K Quantify intracellular H-Leu-Glu-OH via HPLC or LC-MS/MS I->K L Normalize uptake to protein content and time (pmol/mg protein/min) J->L K->L Inhibition_Mechanism cluster_substrates Substrates cluster_outcome Outcome Transporter PEPT1 Transporter Extracellular Binding Site Intracellular Side Uptake H-Leu-Glu-OH Uptake Measured Transporter:out->Uptake Transport HLeuGluOH H-Leu-Glu-OH HLeuGluOH->Transporter:in Binds & is Transported TestCompound Test Compound (Potential Substrate/Inhibitor) TestCompound->Transporter:in Competes for Binding Site

Caption: Competitive inhibition of H-Leu-Glu-OH transport.

Data Presentation:

Test Compound Conc. (mM)H-Leu-Glu-OH Uptake (% of Control)
0 (Control)100 ± 5.2
0.185.3 ± 4.1
1.052.1 ± 3.5
10.015.8 ± 2.0
Positive Inhibitor (10 mM)12.5 ± 1.8

Table 2: Example data for a competitive inhibition study. The IC50 can be calculated from this data.

Protocol 3: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

The SPIP model provides a more physiologically relevant system than cell culture, with intact blood supply and mucus layers, offering valuable insights into intestinal absorption mechanisms. [12][13] Objective: To determine the effective permeability (Peff) of H-Leu-Glu-OH in a specific segment of the rat small intestine.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Surgical instruments

  • Perfusion pump

  • Krebs-Ringer bicarbonate buffer (perfusion solution), pH 6.5

  • H-Leu-Glu-OH

  • Phenol red (a non-absorbable marker to correct for water flux)

  • HPLC or LC-MS/MS system

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the rat and perform a midline abdominal incision to expose the small intestine.

  • Cannulation: Select the intestinal segment of interest (e.g., jejunum). Gently cannulate the proximal and distal ends of a 10-15 cm segment.

  • Perfusion: a. Rinse the segment with warm saline to remove intestinal contents. b. Perfuse the segment with the H-Leu-Glu-OH solution (e.g., 100 µM in Krebs-Ringer buffer with phenol red) at a constant flow rate (e.g., 0.2 mL/min). c. Allow for a 30-minute equilibration period. d. Collect the perfusate from the distal cannula at 15-minute intervals for 90 minutes.

  • Sample Analysis: a. Measure the volume of each collected sample. b. Analyze the concentrations of H-Leu-Glu-OH and phenol red in the initial perfusion solution and in each collected sample using HPLC or LC-MS/MS.

  • Calculation of Peff: The effective permeability is calculated using the following equation, which accounts for water flux: Peff = (Q / 2πrL) * ln[(Cin / Cout) * (PRout / PRin)] Where:

    • Q = flow rate

    • r = intestinal radius

    • L = length of the intestinal segment

    • Cin and Cout = inlet and outlet concentrations of H-Leu-Glu-OH

    • PRin and PRout = inlet and outlet concentrations of phenol red

Self-Validation and Controls:

  • Low Permeability Control: Include a low permeability marker (e.g., mannitol) to ensure the integrity of the intestinal barrier.

  • High Permeability Control: Include a high permeability marker (e.g., metoprolol) to validate the experimental setup.

  • Inhibitor Co-perfusion: To confirm carrier-mediated transport, co-perfuse H-Leu-Glu-OH with a known high-concentration inhibitor (e.g., Gly-Gly) and observe a significant reduction in Peff.

Conclusion and Future Directions

H-Leu-Glu-OH is a robust and reliable tool for the fundamental characterization of peptide transporters PEPT1 and PEPT2. The protocols detailed in this application note provide a solid framework for assessing the uptake, inhibition, and in situ permeability of this model dipeptide. The data generated from these assays are crucial for understanding the mechanisms of peptide and peptidomimetic drug transport, enabling more informed decisions in the early stages of drug discovery and development. Future studies could involve using radiolabeled H-Leu-Glu-OH for higher sensitivity or employing this substrate in studies with transgenic animals to further dissect the specific roles of PEPT1 and PEPT2 in vivo.

References

  • Vertex AI Search. (2026). H-γ-Glu-Leu-OH (Synonyms - MedchemExpress.com).
  • Parker, J. L., & Newstead, S. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. PubMed Central. [Link]

  • Ganapathy, V., & Leibach, F. H. (2018). Glutamine Transporters in Mammalian Cells and Their Functions in Physiology and Cancer. PubMed Central. [Link]

  • Augustijns, P., & Wuyts, B. (2015). In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities. PubMed. [Link]

  • Singh, R. S., & Gouaux, E. (2013). A competitive inhibitor traps LeuT in an open-to-out conformation. PubMed Central. [Link]

  • Shen, H., & Smith, D. E. (2017). Role and Relevance of PEPT2 in Drug Disposition, Dynamics, and Toxicity. PubMed Central. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]

  • Dietmair, S., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. PubMed Central. [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • Fittkau, S., et al. (1973). COMPETITIVE PEPTIDE-INHIBITORS OF LEUCINE AMINOPEPTIDASPE: SPECIFIC INTERACTION OF THREONINE (TERTIARY BUTYL). CORE.
  • Al-Hilal, M., & Al-Ghananeem, A. M. (2023). Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs). MDPI. [Link]

  • Yudkoff, M., et al. (1996). Interrelationships of leucine and glutamate metabolism in cultured astrocytes. PubMed. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Research Protocols. Retrieved from [Link]

  • Daniel, H. (2004). The amazing versatility of hPEPT1. The Physiological Society. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • Chem-Impex. (n.d.). H-Phe-Leu-Glu-Glu-Leu-OH. Retrieved from [Link]

  • Viennois, E., et al. (2018). Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease. PubMed Central. [Link]

  • McClements, D. J., & Li, Y. (2022). Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery. Queen's University Belfast.
  • Adjiman, C. S., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. ACS Publications. [Link]

  • Artursson, P., & Tavelin, S. (2003). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid.
  • Misicka, A., & Tymecka, D. (2020). Peptide Synthesis: Methods and Protocols. DOKUMEN.PUB.
  • Iamaltdinov, A. V., et al. (2023). Feasibility of Transport of 26 Biologically Active Ultrashort Peptides via LAT and PEPT Family Transporters. PubMed Central. [Link]

  • Ryan, R. (2023).
  • ResearchGate. (2014). Is there any method for detection of Glu, Xylose and Xylitol by HPLC?. [Link]

  • ResearchGate. (2025). Characterizing unexpected interactions of a glutamine transporter inhibitor with members of the SLC1A transporter family. [Link]

  • Solvo Biotechnology. (n.d.). PEPT1 - Transporters. Retrieved from [Link]

  • Feng, S., et al. (2021). A pivotal peptide (Ile-Leu-Lys-Pro) with high ACE-inhibitory activity from duck egg white: identification and molecular docking. SciELO. [Link]

  • Cleaves, H. J., & Danger, G. (2017). Surveying the sequence diversity of model prebiotic peptides by mass spectrometry. PNAS. [Link]

  • Rohm, F., et al. (2020). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. MDPI. [Link]

  • Ham, D. J., & Caldow, M. K. (2022). Co-ingestion of glutamine and leucine synergistically promotes mTORC1 activation. NIH. [Link]

  • kbDNA. (2024). Peptide Preparation Guide (+Protocols). [Link]

  • Yamamoto, M., & Sugita, M. (2008). Absorption of Hydroxyproline-Containing Peptides in Vascularly Perfused Rat Small Intestine in Situ. PubMed. [Link]

  • Nielsen, C. U., & Brodin, B. (2003). Peptide transporters and their roles in physiological processes and drug disposition.
  • ResearchGate. (n.d.). Machine learning-driven multifunctional peptide engineering for sustained ocular drug delivery.
  • Iori, R., & Leoni, O. (2018). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. MDPI. [Link]

  • Pan, Y., et al. (2022). Novel Peptide Sequences with ACE-Inhibitory and Antioxidant Activities Derived from the Heads and Bones of Hybrid Groupers (Epinephelus lanceolatus × Epinephelus fuscoguttatus). PubMed Central. [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. [Link]

  • Walker, D., et al. (1998). Substrate upregulation of the human small intestinal peptide transporter, hPepT1. PubMed Central. [Link]

  • ResearchGate. (2025). Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Watanabe, C., et al. (2005). Na+/H+ exchanger 3 affects transport property of H+/oligopeptide transporter 1. PubMed. [Link]

  • Backus, E. H. G., & Hamm, P. (2009). Vibrational energy transport in peptide helices after excitation of C-D modes in Leu-d10. The Journal of Physical Chemistry B.
  • Volpe, D. A. (2020). Intestinal Permeability and Drug Absorption: Predictive Experimental, Computational and In Vivo Approaches. PubMed Central. [Link]

  • Zakeri-Milani, P., & Valizadeh, H. (2016). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Application Note: Serum Stability and Degradation Analysis of H-Leu-Glu-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Serum Stability in Peptide Therapeutics

Peptides represent a burgeoning class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by rapid degradation in the bloodstream, leading to a short in vivo half-life.[1] The dipeptide H-Leu-Glu-OH (L-leucyl-L-glutamic acid) serves as a valuable model for understanding the fundamental principles of peptide stability. This application note provides a comprehensive guide to assessing the serum stability of H-Leu-Glu-OH, including detailed protocols for in vitro assays and the identification of degradation products using advanced analytical techniques. A thorough understanding of a peptide's stability profile is paramount for the development of robust and effective peptide-based drugs.

H-Leu-Glu-OH is a dipeptide composed of the amino acids Leucine and Glutamic acid.[2] Its simple structure makes it an excellent candidate for foundational stability studies, providing insights that can be extrapolated to more complex peptide drug candidates. The insights gained from these studies are crucial for designing next-generation peptides with enhanced stability and therapeutic efficacy.

The Landscape of Peptide Degradation in Serum

The degradation of peptides in serum is primarily an enzymatic process, driven by a complex milieu of proteases and peptidases.[1] These enzymes, essential for various physiological processes, can readily hydrolyze the peptide bonds of therapeutic peptides, rendering them inactive. The main classes of enzymes responsible for peptide degradation in serum include:

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides.[3] Aminopeptidase N is a notable example found in human serum.[4]

  • Carboxypeptidases: Conversely, carboxypeptidases remove amino acids from the C-terminus.[5] Human serum contains carboxypeptidase U and other carboxypeptidases that can act on various peptides.[6][7]

  • Dipeptidyl Peptidases (DPPs): This family of enzymes, such as DPP-IV, cleaves dipeptides from the N-terminus.[8][9]

Beyond enzymatic degradation, chemical instability can also contribute to peptide degradation, though it is often a slower process in physiological conditions.[10] Key chemical degradation pathways include oxidation, deamidation, and hydrolysis.[10]

Experimental Workflow for Serum Stability Assessment

A typical workflow for evaluating the serum stability of a peptide involves incubation in serum, quenching of the enzymatic activity, and subsequent analysis of the remaining intact peptide and its degradation products.

workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_quench Quenching & Processing cluster_analysis Analysis prep_peptide Prepare H-Leu-Glu-OH Stock Solution incubate Incubate Peptide in Serum at 37°C prep_peptide->incubate prep_serum Thaw and Prepare Human Serum prep_serum->incubate timepoints Collect Aliquots at Defined Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->timepoints quench Quench Reaction with Trichloroacetic Acid (TCA) timepoints->quench precipitate Protein Precipitation (Centrifugation) quench->precipitate extract Collect Supernatant precipitate->extract hplc Quantify Intact Peptide (RP-HPLC) extract->hplc lcms Identify Degradation Products (LC-MS/MS) extract->lcms

Figure 1: Experimental workflow for H-Leu-Glu-OH serum stability analysis.

Detailed Protocols

Part 1: In Vitro Serum Stability Assay of H-Leu-Glu-OH

This protocol outlines the steps to determine the rate of degradation of H-Leu-Glu-OH in human serum.

Materials:

  • H-Leu-Glu-OH peptide

  • Human serum (pooled, sterile-filtered)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (20% w/v in water)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Thermomixer or incubating water bath

  • Refrigerated microcentrifuge

  • HPLC system with UV detector

Protocol:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of H-Leu-Glu-OH in PBS.

    • Thaw human serum on ice and centrifuge at 2000 x g for 10 minutes at 4°C to remove any cryoprecipitates. Collect the supernatant.

    • Pre-warm the serum to 37°C.

  • Incubation:

    • In a microcentrifuge tube, add 450 µL of the pre-warmed human serum.

    • To initiate the assay, add 50 µL of the 1 mg/mL H-Leu-Glu-OH stock solution to the serum (final peptide concentration: 100 µg/mL).

    • Immediately vortex the tube gently and start a timer. This is your T=0 starting point.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the incubation mixture.

    • Immediately add the aliquot to a new microcentrifuge tube containing 100 µL of ice-cold 20% TCA solution to precipitate serum proteins and quench enzymatic activity.[11][12]

    • Vortex the tube vigorously.

  • Protein Precipitation and Sample Preparation:

    • Incubate the quenched samples on ice for 20-30 minutes.[12]

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[11]

    • Carefully collect the supernatant, which contains the peptide and its degradation products, and transfer it to a clean HPLC vial.

  • RP-HPLC Analysis:

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the remaining intact H-Leu-Glu-OH.

    • Example HPLC Conditions:

      • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 0.1% TFA in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A linear gradient appropriate for eluting the peptide (e.g., 5-50% B over 20 minutes)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 214 nm

      • Injection Volume: 20 µL

    • Generate a standard curve using known concentrations of H-Leu-Glu-OH prepared in the same quenched serum matrix to ensure accurate quantification.

  • Data Analysis:

    • Calculate the percentage of intact H-Leu-Glu-OH remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide in serum.

Part 2: Identification of H-Leu-Glu-OH Degradation Products by LC-MS/MS

This protocol details the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the primary degradation products of H-Leu-Glu-OH.

Materials:

  • Samples from the serum stability assay

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

  • Formic acid

Protocol:

  • Sample Preparation:

    • The supernatant collected in the serum stability assay can be directly used for LC-MS/MS analysis. If necessary, further dilute the samples with the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Use a C18 column suitable for peptide separations.

      • Employ a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). Formic acid is preferred over TFA for MS analysis as it causes less ion suppression.

    • Mass Spectrometry (MS) Conditions:

      • Operate the mass spectrometer in positive ion mode.

      • Perform a full MS scan to detect the molecular ions of the intact peptide and its potential degradation products.

      • Conduct tandem MS (MS/MS) on the detected parent ions to obtain fragmentation patterns for structural elucidation.[13]

  • Data Analysis:

    • Analyze the MS and MS/MS spectra to identify the masses of the degradation products.

    • Based on the mass shifts from the parent peptide, propose the cleavage sites and the identities of the degradation products (e.g., individual amino acids, smaller peptide fragments).

Expected Results and Data Presentation

The serum stability data can be effectively presented in a tabular and graphical format to visualize the degradation kinetics.

Table 1: Example Serum Stability Data for H-Leu-Glu-OH

Time (minutes)Mean % H-Leu-Glu-OH Remaining (± SD)
0100 ± 0.0
585.2 ± 3.1
1562.5 ± 4.5
3040.1 ± 2.8
6018.9 ± 3.5
1205.2 ± 1.9
240< 1.0

Data are representative and should be determined experimentally.

The identification of degradation products using LC-MS/MS can be summarized in a table.

Table 2: Potential Degradation Products of H-Leu-Glu-OH Identified by LC-MS/MS

Detected m/z (M+H)⁺Proposed FragmentCleavage Site
261.14Intact H-Leu-Glu-OH-
132.10Leucine (Leu)N-terminal cleavage
148.06Glutamic acid (Glu)C-terminal cleavage

Theoretical m/z values. Actual values may vary slightly.

Potential Degradation Pathways of H-Leu-Glu-OH in Serum

Based on the known enzymatic activities in human serum, the primary degradation pathway for H-Leu-Glu-OH is expected to be the hydrolysis of the peptide bond.

degradation cluster_products Degradation Products Peptide H-Leu-Glu-OH Leu Leucine Peptide->Leu Aminopeptidases (N-terminal cleavage) Glu Glutamic Acid Peptide->Glu Carboxypeptidases (C-terminal cleavage)

Figure 2: Proposed enzymatic degradation pathways of H-Leu-Glu-OH in serum.

The peptide bond between Leucine and Glutamic acid is susceptible to cleavage by both aminopeptidases and carboxypeptidases present in serum.[4][7] Aminopeptidases would cleave the peptide bond to release Leucine, while carboxypeptidases would release Glutamic acid. The relative contribution of each enzyme class to the overall degradation would determine the predominant initial cleavage event. Given the broad substrate specificities of many serum peptidases, it is likely that both N-terminal and C-terminal degradation occurs.[3]

Conclusion

This application note provides a robust framework for the systematic evaluation of the serum stability of the dipeptide H-Leu-Glu-OH. The detailed protocols for the in vitro stability assay and the identification of degradation products by LC-MS/MS offer a comprehensive approach for researchers in peptide drug development. Understanding the kinetics and mechanisms of peptide degradation in a biologically relevant matrix like serum is a cornerstone of designing stabilized and effective peptide therapeutics. The principles and methodologies described herein can be readily adapted for the stability assessment of other peptide-based drug candidates.

References

  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link][14]

  • Chikauchi, Y., et al. (1998). Human serum dipeptidyl peptidase IV (DPPIV) and its unique properties. Journal of Biochemistry, 124(2), 444-450. [Link][8]

  • Ito, K., et al. (1998). Aminopeptidase N in sera of healthy subjects is a different N-terminal processed derivative from the one obtained from maternal serum. Clinica Chimica Acta, 277(1-2), 159-168. [Link][4]

  • Sanchez, L. (2001, October 10). TCA protein precipitation protocol. Retrieved from [Link][11]

  • Peters, T. Jr. (2018). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. Frontiers in Endocrinology, 9, 413. [Link][15]

  • Thurlow, R. M. (1950). U.S. Patent No. 2,505,129. Washington, DC: U.S. Patent and Trademark Office. [16]

  • Appelros, S., et al. (2002). Clinical usefulness of the serum carboxypeptidase B activation peptide in acute pancreatitis. British Journal of Surgery, 89(4), 437-442. [Link][17]

  • Green, M., & Stahmann, M. A. (1952). Synthesis and enzymatic hydrolysis of glutamic acid polypeptides. Journal of Biological Chemistry, 197(2), 771-782. [Link][18]

  • Horn, T., et al. (2020). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 10(6), 245. [Link][19]

  • Bio-protocol. (2023, May 17). Simple TCA/acetone protein extraction protocol for proteomics studies. Retrieved from [Link][12]

  • Hendriks, D., et al. (1988). Human serum carboxypeptidase U: a new kininase? Biochimica et Biophysica Acta, 956(2), 133-139. [Link][6]

  • Hino, M., et al. (1994). Dipeptidyl Peptidase IV from Human Serum: Purification, Characterization, and N-Terminal Amino Acid Sequence. The Journal of Biochemistry, 116(6), 1266-1272. [Link][20]

  • ResearchGate. (n.d.). Chemical degradation mechanism of peptide therapeutics. Retrieved from [Link][21]

  • Hino, M., et al. (1994). Dipeptidyl peptidase IV from human serum: purification, characterization, and N-terminal amino acid sequence. The Journal of Biochemistry, 116(6), 1266-1272. [Link][9]

  • Overgaard, S. K., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Foods, 9(3), 323. [Link][22]

  • Gucinski, A. C., & Toth, R. (2020). Development of an efficient LC-MS peptide mapping method using accelerated sample preparation for monoclonal antibodies. Journal of Pharmaceutical and Biomedical Analysis, 178, 112937. [Link][23]

  • Taylor & Francis Online. (n.d.). Carboxypeptidases – Knowledge and References. Retrieved from [Link][7]

  • Riedl, S., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link][1]

  • Wikipedia. (n.d.). Aminopeptidase. Retrieved from [Link][3]

  • ResearchGate. (n.d.). Precipitation techniques Acetone Precipitation Protocol TCA Precipitation Protocol 7. Chloroform/Methanol Precipitation. Retrieved from [Link][24]

  • Harris, B. R. (1958). U.S. Patent No. 2,831,889. Washington, DC: U.S. Patent and Trademark Office. [25]

  • Lai, X., et al. (2013). A typical LC-MS/MS analysis of a peptide. ResearchGate. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Carboxypeptidase. Retrieved from [Link][5]

  • Hino, M., et al. (1994). Dipeptidyl Peptidase IV from Human Serum: Purification, Characterization, and N-Terminal Amino Acid Sequence. The Journal of Biochemistry, 116(6), 1266-1272. [Link][26]

  • Hendriks, D., et al. (1990). Characterisation of a carboxypeptidase in human serum distinct from carboxypeptidase N. The Journal of Clinical Chemistry and Clinical Biochemistry, 28(4), 231-236. [Link][27]

  • Tero-Vescan, A., et al. (2017). LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. Farmacia, 65(3), 435-442. [Link][28]

  • Shinde, V. (2020, August 3). Peptides and Probable Degradation Pathways. Veeprho. [Link][10]

  • UniProt. (n.d.). Aminopeptidase - Homo sapiens (Human). Retrieved from [Link][29]

  • BD. (n.d.). Degradation and Stabilization of Peptide Hormones in Human Blood Specimens. Retrieved from [Link][30]

  • Kessler Lab. (n.d.). TCA/DOC protein precipitation protocol. Target Discovery Institute. Retrieved from [Link][31]

  • Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link][2]

  • Mizutani, S., et al. (1993). Aminopeptidase A in human placenta and pregnant serum. Acta Obstetricia et Gynecologica Scandinavica, 72(8), 629-632. [Link][32]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Aminopeptin?. Retrieved from [Link][33]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing H-Leu-Glu-OH Aggregation in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and use of the tripeptide H-Leu-Glu-OH. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing and troubleshooting aggregation issues in solution. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure the stability and efficacy of your peptide experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the behavior of H-Leu-Glu-OH in solution. Understanding the fundamental principles behind its solubility and aggregation is the first step toward successful experimentation.

Q1: What is H-Leu-Glu-OH and what are its key structural features?

A: H-Leu-Glu-OH is a tripeptide composed of three amino acid residues: Leucine (Leu), Glutamic acid (Glu), and a C-terminal hydroxyl group (-OH).

  • Leucine (Leu): This is a nonpolar, hydrophobic amino acid due to its isobutyl side chain.[1][2] Hydrophobic residues are a primary driving force for protein and peptide folding and can contribute to aggregation in aqueous solutions as they tend to minimize contact with water.[1]

  • Glutamic acid (Glu): This is an acidic amino acid with a carboxyl group in its side chain.[2] This side chain is negatively charged at physiological pH, making this part of the peptide hydrophilic.[2]

  • Termini: The peptide has a free N-terminal amino group (-NH2) and a free C-terminal carboxyl group (-COOH). These groups are ionizable and contribute to the overall charge of the peptide at different pH values.

The interplay between the hydrophobic Leucine residue and the charged Glutamic acid residue, along with the ionizable termini, dictates the peptide's solubility and aggregation propensity.

Q2: Why is my H-Leu-Glu-OH solution becoming cloudy or forming a precipitate?

A: Cloudiness or precipitation is a visual indicator of peptide aggregation.[3][4] Aggregation occurs when individual peptide molecules self-associate to form larger, often insoluble complexes. For H-Leu-Glu-OH, this is primarily driven by two factors:

  • Hydrophobic Interactions: The nonpolar Leucine residues can interact with each other, driving the peptides to clump together to exclude water.

  • Isoelectric Point (pI) Precipitation: Peptides are least soluble at their isoelectric point (pI). At this specific pH, the net charge of the peptide is zero, which minimizes electrostatic repulsion between molecules and facilitates aggregation.[5]

Q3: What is the isoelectric point (pI) and why is it critical for H-Leu-Glu-OH?

A: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[1] For peptides, this is the pH where the sum of the positive charges (from protonated amino groups and basic side chains) equals the sum of the negative charges (from deprotonated carboxyl groups and acidic side chains).

The pI is critical because peptide solubility is at its minimum at this pH.[5] To keep H-Leu-Glu-OH in solution, you must work at a pH that is sufficiently far from its pI.

Q4: How do I estimate the isoelectric point (pI) of H-Leu-Glu-OH?

A: The exact pI is best determined experimentally. However, it can be estimated by considering the pKa values of its ionizable groups: the N-terminal amine, the C-terminal carboxyl, and the side chain of Glutamic acid.

  • N-terminal α-amino group (~pKa 9.6)

  • C-terminal α-carboxyl group (~pKa 2.1)

  • Glutamic acid side chain carboxyl group (~pKa 4.3)[6]

To calculate the net charge, we assign a value of +1 to basic groups (N-terminus) and -1 to acidic groups (C-terminus, Glu side chain).[7] This peptide has one positively charged group and two negatively charged groups at neutral pH, giving it an overall negative charge. The pI for an acidic peptide is calculated as the average of the pKa values of the acidic groups.[1]

pI ≈ (pKa C-terminus + pKa Glu side chain) / 2 = (2.1 + 4.3) / 2 = 3.2

This estimation suggests that H-Leu-Glu-OH is least soluble around pH 3.2. Therefore, to maintain solubility, the solution pH should be adjusted to be at least 1-2 units away from this value (i.e., pH < 2 or pH > 4.2).

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the handling of H-Leu-Glu-OH.

Problem 1: Peptide fails to dissolve in water.
Potential Cause Explanation Recommended Solution
pH is near the pI The pH of sterile water is typically between 5.5 and 7.0. While this is not extremely close to the estimated pI of 3.2, the peptide's net charge may not be sufficient for complete dissolution, especially at higher concentrations.Adjust the pH: Since the peptide has an overall negative charge at neutral pH, it is considered acidic.[7] Try dissolving it in a slightly basic buffer (e.g., PBS, pH 7.4) or by adding a small amount of a dilute basic solution like ammonium hydroxide (NH4OH) to increase the pH further away from the pI.[7][8]
High Hydrophobicity The Leucine residue contributes significant hydrophobicity, which can hinder dissolution in purely aqueous solutions.Use an Organic Co-Solvent: First, attempt to dissolve a small test amount of the peptide in an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before slowly adding this stock solution to your aqueous buffer with vortexing.[8] Ensure the final concentration of the organic solvent is compatible with your experimental assay.
Concentration Too High You may be exceeding the peptide's intrinsic solubility limit under the current conditions.Reduce Concentration: Try dissolving the peptide at a lower concentration. It is always easier to dilute a stock solution than to solubilize an intractable powder.
Problem 2: Solution becomes cloudy over time or upon temperature change.
Potential Cause Explanation Recommended Solution
Metastable Solution The peptide may have initially dissolved to form a supersaturated, thermodynamically unstable (metastable) solution. Over time, it crashes out as it equilibrates.Re-dissolve and Filter: Warm the solution slightly and sonicate to try and redissolve the aggregate. If successful, pass the solution through a 0.22 µm sterile filter to remove any remaining nuclei that could promote further aggregation. Store at the recommended temperature.
Temperature Effects Temperature can influence both solubility and the kinetics of aggregation. High temperatures can increase hydrophobic interactions, promoting aggregation.[5] Conversely, some peptides are less soluble at lower temperatures ("salting out").Optimize Temperature: For storage, it is generally recommended to store peptide solutions frozen at -20°C or -80°C to slow down aggregation kinetics.[9] Avoid repeated freeze-thaw cycles, which can induce aggregation, by aliquoting the stock solution.
pH Shift The pH of your solution may have shifted due to absorption of atmospheric CO2 (if unbuffered) or interactions with the storage container.Use a Buffered System: Always prepare and store your peptide in a suitable buffer (e.g., phosphate or citrate buffer) to maintain a stable pH environment.

Experimental Protocols & Workflows

Protocol 1: Standard Solubilization of H-Leu-Glu-OH

This protocol provides a step-by-step method for solubilizing lyophilized H-Leu-Glu-OH, designed to minimize aggregation risk.

  • Pre-Analysis: Before opening the vial, calculate the net charge of the peptide. H-Leu-Glu-OH has a net charge of -1 at neutral pH (N-terminus: +1; C-terminus: -1; Glu side chain: -1). This classifies it as an acidic peptide.

  • Initial Solvent Selection: Based on its acidic nature, the primary solvent should be a slightly basic buffer. A common choice is 10 mM phosphate-buffered saline (PBS) at pH 7.4.

  • Reconstitution:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Add the calculated volume of pH 7.4 PBS to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Gently swirl or vortex the vial to mix. Avoid vigorous shaking, which can introduce shear stress and promote aggregation.

  • Assessing Solubility:

    • Visually inspect the solution. If it is clear, the peptide is dissolved.

    • If the solution is cloudy or contains visible particles, proceed to the next step.

  • Troubleshooting Insolubility:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic waves can help break up small aggregates.[10]

    • pH Adjustment: If sonication fails, add a very small volume (e.g., 1-5 µL) of a dilute basic solution like 0.1 M NH4OH. Vortex and check for clarity. Repeat if necessary, but avoid making the solution too basic, as high pH can cause peptide degradation.[3]

  • Final Steps:

    • Once the peptide is fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.

    • Aliquot the stock solution into single-use volumes to prevent freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[9]

Workflow: A Logic-Based Approach to Preventing Aggregation

This workflow, represented as a diagram, outlines the decision-making process for handling H-Leu-Glu-OH.

G cluster_prep Preparation & Dissolution cluster_troubleshoot Troubleshooting cluster_final Final Steps start Start: Lyophilized H-Leu-Glu-OH calc_charge Calculate Net Charge (Result: Acidic, ~-1 at pH 7) start->calc_charge choose_solvent Choose Initial Solvent: Slightly Basic Buffer (e.g., PBS pH 7.4) calc_charge->choose_solvent dissolve Attempt to Dissolve choose_solvent->dissolve is_clear Is Solution Clear? dissolve->is_clear sonicate Sonicate Solution is_clear:s->sonicate No success Solution is Clear is_clear:e->success Yes adjust_ph Adjust pH with Dilute Base (NH4OH) sonicate->adjust_ph Still Not Clear use_cosolvent Use Organic Co-Solvent (e.g., DMSO) adjust_ph->use_cosolvent Still Not Clear use_cosolvent->success sterilize Sterile Filter (0.22 µm) success->sterilize aliquot Aliquot for Storage sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Decision workflow for solubilizing H-Leu-Glu-OH.

Mechanism: How pH Prevents Aggregation

The following diagram illustrates the charge state of H-Leu-Glu-OH at different pH values relative to its isoelectric point (pI), explaining the principle of electrostatic repulsion.

G cluster_ph Effect of pH on Peptide Charge and Aggregation low_ph low_ph at_pi pH ≈ pI (e.g., pH 3.2) Net Charge: Zero (0) H₃N⁺-Leu-Glu(COO⁻)-COOH Minimal Electrostatic Repulsion AGGREGATION PRONE low_ph->at_pi Increase pH high_ph high_ph at_pi->high_ph Increase pH

Caption: Influence of pH on H-Leu-Glu-OH charge and solubility.

References

  • Zapadka, K. L., Becher, F. J., Gomes dos Santos, A. L., & Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170030. [Link]

  • Wikipedia. (n.d.). Amino acid. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Zhang, Y., et al. (2023). Effects of pH and Temperature on the Structure and Function of Pea Albumin. MDPI. [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. [Link]

  • Yeast Metabolome Database. (n.d.). L-Glutamic acid (YMDB00271). [Link]

  • Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]

Sources

Technical Support Center: H-Leu-Glu-OH Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of the tripeptide H-Leu-Glu-OH. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing. Our approach is rooted in explaining the "why" behind each troubleshooting step, ensuring you not only solve the immediate problem but also build a deeper understanding for future method development.

Understanding the Challenge: Why Does H-Leu-Glu-OH Peak Tailing Occur?

Peak tailing, a common issue in HPLC, manifests as an asymmetrical peak with a "tail" extending from the peak apex.[1] For a peptide like H-Leu-Glu-OH (Leucyl-Glutamic acid), this can be particularly prevalent due to its chemical nature. This tripeptide possesses multiple ionizable groups: a primary amine at the N-terminus (from Leucine), a carboxylic acid at the C-terminus (from Glutamic acid), and an additional carboxylic acid in the side chain of Glutamic acid.[2][3] This amphiprotic character means its net charge is highly dependent on the mobile phase pH, which in turn governs its interaction with the stationary phase.

The primary cause of peak tailing in reversed-phase HPLC is often secondary interactions between the analyte and the stationary phase.[4][5] While the main retention mechanism is hydrophobic interaction with the C18 alkyl chains, the polar functional groups of H-Leu-Glu-OH can engage in undesirable ionic interactions with residual silanol groups on the silica backbone of the column packing material.[4][5] These silanol groups can become deprotonated and negatively charged at mobile phase pH values above approximately 2.5-3, leading to strong retention of any positively charged sites on the peptide, resulting in peak tailing.[6]

Troubleshooting Guide: A Symptom-to-Solution Approach

This section is structured in a question-and-answer format to directly address the problems you may be encountering.

Q1: My H-Leu-Glu-OH peak is tailing significantly. Where do I start?

A1: Start with a systematic evaluation of your method, beginning with the mobile phase. The mobile phase pH is the most critical parameter influencing the peak shape of ionizable compounds like H-Leu-Glu-OH.[7]

A logical troubleshooting workflow is essential. Before making any changes, it's beneficial to run a benchmarking method on your system and column, if you have one, to confirm they are performing as expected.[5] This can help you quickly determine if the issue is with the specific method or a more general problem with the instrument or column.[5]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for H-Leu-Glu-OH mobile_phase Step 1: Evaluate Mobile Phase (pH, Buffer, Ion-Pairing Agent) start->mobile_phase Begin Troubleshooting column_chem Step 2: Assess Column Chemistry & Health (Age, Stationary Phase, Contamination) mobile_phase->column_chem If tailing persists solution Symmetrical Peak Achieved mobile_phase->solution Issue Resolved hardware Step 3: Inspect HPLC Hardware (Connections, Tubing, Frits) column_chem->hardware If tailing persists column_chem->solution Issue Resolved sample_prep Step 4: Review Sample Preparation (Solvent, Concentration) hardware->sample_prep If tailing persists hardware->solution Issue Resolved sample_prep->solution Issue Resolved

Caption: A stepwise approach to troubleshooting peak tailing.

Q2: How does mobile phase pH affect the peak shape of H-Leu-Glu-OH, and what should I do?

A2: Mobile phase pH directly controls the ionization state of both the peptide and the silica surface.

  • The Analyte (H-Leu-Glu-OH): This peptide has a basic N-terminus and two acidic carboxyl groups. At a low pH (e.g., pH < 2.5), the carboxyl groups will be protonated (neutral), and the N-terminus will be protonated (positive charge). As the pH increases, the carboxyl groups will deprotonate (become negatively charged).

  • The Stationary Phase: The silica backbone of most reversed-phase columns has silanol groups (Si-OH). At low pH (< ~3), these are mostly protonated and neutral. At higher pH, they deprotonate to Si-O-, creating negatively charged sites that can interact with positively charged analytes.[5]

This leads to the primary mechanism of peak tailing for this peptide: ionic interaction between the positively charged N-terminus of H-Leu-Glu-OH and negatively charged silanol groups.[4][6]

Experimental Protocol: pH Modification

  • Lower the Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH of 2.5-3.0 using an appropriate acidifier like trifluoroacetic acid (TFA) or formic acid.[5] At this pH, the silanol groups are largely protonated and neutral, minimizing secondary ionic interactions.[4][5]

  • Use a Buffer: To ensure a stable pH throughout the gradient, use a buffer system. For low pH work, phosphate buffers are effective, although not MS-friendly.[8] Formic acid can act as a buffer at this pH range and is a common choice for LC-MS applications.[9]

  • Consider High pH (with the right column): If low pH doesn't resolve the issue, and you have a pH-stable column (e.g., a hybrid particle column), you could try a high pH mobile phase (e.g., pH 10). At high pH, the peptide's N-terminus is deprotonated and neutral, which can improve peak shape.

Mobile Phase AdditiveTypical ConcentrationProsCons
Trifluoroacetic Acid (TFA) 0.1%Excellent ion-pairing agent, improves peak shape for basic compounds.[8][10]Strong ion suppression in Mass Spectrometry.[9]
Formic Acid (FA) 0.1%MS-compatible, good for controlling pH.[9]Weaker ion-pairing agent, may result in poorer peak shape compared to TFA.[8][9]
Phosphate Buffer 10-25 mMExcellent buffering capacity, can improve peak shape.[8]Not volatile, incompatible with MS. Can precipitate with high organic content.

Chemical Interactions Leading to Peak Tailing

G cluster_0 Ideal Hydrophobic Interaction (Symmetrical Peak) cluster_1 Secondary Ionic Interaction (Peak Tailing) peptide_ideal H-Leu-Glu-OH (Hydrophobic Region) c18_ideal C18 Stationary Phase peptide_ideal->c18_ideal Primary Retention peptide_tail H-Leu-Glu-OH (Protonated N-Terminus, NH3+) silanol_tail Deprotonated Silanol (Si-O-) peptide_tail->silanol_tail Undesired Ionic Attraction

Caption: Ideal vs. problematic interactions in reversed-phase HPLC.

Q3: I'm using formic acid for MS compatibility, but the peak tailing is persistent. What are my options?

A3: While formic acid is preferred for LC-MS, its weaker ion-pairing ability can sometimes be insufficient to mask secondary interactions. [8][9]

  • Increase Buffer Concentration: If using a formic acid/ammonium formate buffer, increasing the concentration (e.g., from 10mM to 25mM) can sometimes improve peak shape by increasing the ionic strength of the mobile phase.[5]

  • Use a Modern Column: Columns with advanced bonding and end-capping technologies, or those based on hybrid particles, have a lower population of accessible silanol groups and are less prone to causing peak tailing with basic compounds.[1]

  • Consider Alternative Ion-Pairing Reagents: For very difficult separations where MS is not required, stronger ion-pairing agents like heptafluorobutyric acid (HFBA) can be used.[11][12] These form stronger associations with the peptide, more effectively shielding it from silanol interactions.

Q4: Could my column be the problem? How can I check?

A4: Yes, column degradation is a frequent cause of peak tailing. [13]

  • Column Void: A void at the head of the column can cause band broadening and tailing peaks.[5] This can happen from pressure shocks or operating at a high pH with a silica-based column.[5]

  • Blocked Frit: A partially blocked inlet frit will distort the sample band as it enters the column, leading to poor peak shape.[4]

Troubleshooting Steps for the Column:

  • Reverse and Flush: If your column manufacturer allows it, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent (like 100% acetonitrile or isopropanol) to waste for at least 10 column volumes.[4] This can sometimes dislodge particulates from the inlet frit.[4]

  • Substitute the Column: The quickest way to diagnose a bad column is to replace it with a new one of the same type.[4] If the peak shape improves dramatically, the old column was the issue.

  • Use a Guard Column: A guard column can protect your analytical column from contaminants and particulates, extending its lifetime.[5]

Q5: What about other factors like sample solvent and hardware?

A5: These can also contribute to peak tailing, though they are often less common causes for this specific issue.

  • Sample Solvent: If your sample is dissolved in a solvent much stronger than your initial mobile phase conditions (e.g., high percentage of organic solvent), it can cause peak distortion. Always try to dissolve your sample in the initial mobile phase or a weaker solvent.[6]

  • Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening and tailing.[1][13] Ensure you are using tubing with a narrow internal diameter and that all connections are made correctly with no gaps.[6]

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor? A: An ideal, symmetrical peak has a tailing factor (or asymmetry factor) of 1.0. For most applications, a value between 0.9 and 1.2 is considered excellent.[1] Values above 1.5 indicate significant tailing that should be addressed.[1]

Q: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing? A: Yes. Methanol can sometimes provide better peak shapes for certain compounds compared to acetonitrile due to different interactions with the stationary phase.[1][13] If you are struggling with tailing, preparing your mobile phase with methanol instead of acetonitrile is a variable worth testing.

Q: I see peak tailing for all the peaks in my chromatogram, not just H-Leu-Glu-OH. What does this suggest? A: If all peaks are tailing, it's more likely a systemic issue rather than a specific chemical interaction.[13] The most probable causes are a column void/damage or a problem with extra-column dead volume in your HPLC system.[6][13]

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • YMCA. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

  • Rao, B.M. et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380.
  • Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • S. A. Cohen. (1996). HPLC Analysis and Purification of Peptides. In: The Protein Protocols Handbook. Humana Press, Totowa, NJ.
  • PubChem. (n.d.). H-Leu-OH.H-Trp-OH.H-Glu-OH.H-Asp-OH.H-Gly-OH. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Held, P. et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PLoS One, 18(7): e0288849.
  • McCalley, D.V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
  • Waters Corporation. (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Glu-OH, L-Glutamic acid, CAS 56-86-0. Retrieved from [Link]

  • LCGC International. (2025, December 8). Reinventing Silica Modification for Long-Lasting HPLC Columns. Retrieved from [Link]

  • LCGC International. (2021, June 1). The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. Retrieved from [Link]

  • Spectroscopy. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved from [Link]

Sources

Technical Support Guide: Identification of H-Leu-Glu-OH Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide stability analysis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tripeptide H-Leu-Glu-OH (Leucyl-glutamic acid). Our focus is to move beyond simple procedural lists and delve into the causal mechanisms of degradation, equipping you with the expertise to design robust, self-validating experiments for identifying degradation products.

Section 1: Understanding the Chemical Stability of H-Leu-Glu-OH

Before troubleshooting, it is crucial to understand the inherent chemical liabilities of the H-Leu-Glu-OH structure. The stability of a peptide is dictated by its amino acid sequence and the specific chemical functionalities present. For H-Leu-Glu-OH, two primary "hotspots" for degradation exist: the peptide bond and the C-terminal glutamic acid residue.

Key Degradation Pathways

The most probable non-enzymatic degradation pathways for H-Leu-Glu-OH in a typical laboratory or pharmaceutical setting are hydrolysis and isomerization.

G cluster_main Predicted Degradation Pathways for H-Leu-Glu-OH cluster_hydrolysis Peptide Bond Hydrolysis cluster_isomerization Glutamic Acid Isomerization Parent H-Leu-Glu-OH (Parent Peptide) Leu H-Leu-OH (Leucine) Parent->Leu Hydrolysis (Acid/Base/Heat) Glu H-Glu-OH (Glutamic Acid) Parent->Glu Hydrolysis (Acid/Base/Heat) Glutarimide Glutarimide Intermediate (Intramolecular Cyclization) Parent->Glutarimide Intramolecular Attack (pH dependent) Glutarimide->Parent Hydrolysis at γ-carbonyl (Reformation) IsoAsp H-Leu-isoGlu-OH (Iso-peptide, Isobaric) Glutarimide->IsoAsp Hydrolysis at α-carbonyl Racemized H-Leu-D-Glu-OH (Diastereomer, Isobaric) Glutarimide->Racemized Racemization via enolate intermediate G Start Prepare Peptide Stock Solution (e.g., 1 mg/mL in Water/ACN) Stress Aliquot and Expose to Stress Conditions (See Table 1) Start->Stress Quench Quench Reaction / Neutralize pH (If applicable) Stress->Quench Analyze Analyze by Stability-Indicating HPLC-MS Method Quench->Analyze Identify Identify Degradation Products (Mass, RT, MS/MS) Analyze->Identify

H-Leu-Glu-OH inconsistent results in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Inconsistent Results in Biological Assays

Welcome, researchers and scientists, to the technical support center for H-Leu-Glu-OH (L-Leucyl-L-Glutamic acid). This guide is designed to function as if you are consulting with a Senior Application Scientist. We will move beyond simple checklists to explore the underlying scientific principles that can lead to variability in your experiments. Our goal is to empower you to diagnose and resolve inconsistencies, ensuring the reliability and reproducibility of your data.

Core Principle: Understanding the True Nature of H-Leu-Glu-OH in Your Assay

A foundational concept for troubleshooting this dipeptide is recognizing that its biological effects in in vitro systems are most likely not due to the intact dipeptide itself. Instead, H-Leu-Glu-OH should be viewed as a delivery vehicle for its constituent amino acids: L-Leucine and L-Glutamic acid . Mammalian cells possess transporters for di- and tripeptides, and once internalized, these are rapidly broken down by intracellular peptidases.[1][2][3] Additionally, serum-containing media possesses peptidases that can hydrolyze the dipeptide extracellularly.[4][5]

Therefore, the majority of inconsistent results can be traced back to two primary areas:

  • The integrity and concentration of the H-Leu-Glu-OH you add to your assay.

  • The cellular response to the liberated L-Leucine and L-Glutamic acid.

This guide is structured around this core principle, providing a logical framework for identifying and resolving your experimental issues.

Troubleshooting Guide: Question & Answer

This section addresses common problems encountered during experiments with H-Leu-Glu-OH.

Q1: We are observing high variability between replicate wells/experiments. What are the likely causes?

High variability is a classic sign of inconsistent reagent delivery or stability. Let's break down the potential culprits.

Potential Cause 1: Inconsistent Stock Solution

  • Scientific Rationale: H-Leu-Glu-OH, like many lyophilized peptides, can be hygroscopic. Absorbing moisture from the air upon opening can alter the peptide content per milligram weighed.[6] Furthermore, improper dissolution can lead to micro-precipitates or an uneven concentration in your stock solution.

  • Troubleshooting Steps:

    • Proper Handling: Before opening, always allow the peptide vial to warm to room temperature in a desiccator. This prevents condensation from forming on the cold powder.[6]

    • Solubilization Protocol: The solubility of H-Leu-Glu-OH is influenced by its charge. As a dipeptide with a free carboxylic acid group from the glutamic acid and a free amino group from the leucine, its net charge is pH-dependent.

      • First, try dissolving the peptide in sterile, nuclease-free water.

      • If solubility is an issue, a slightly basic solution (e.g., sterile PBS pH 7.4) should improve it, as the carboxylic acid group will be deprotonated.

      • Use sonication to aid dissolution, but avoid excessive heating.

    • Visual Inspection: After dissolving, hold the vial against a light source to check for any visible particulates. If any are present, the solution is not fully dissolved.

    • Fresh Stock Preparation: For critical experiments, prepare a fresh stock solution from the lyophilized powder rather than using an old stock that has undergone multiple freeze-thaw cycles.

Potential Cause 2: Peptide Instability in Solution

  • Scientific Rationale: Peptides in solution are less stable than when lyophilized.[6] At 37°C in your incubator, the peptide bond can be subject to hydrolysis, and the amino acids themselves can degrade. Glutamine is famously unstable in culture media, degrading into ammonia and pyroglutamic acid, and while glutamic acid is more stable, degradation can still occur over time.[1][7]

  • Troubleshooting Steps:

    • Aliquot Your Stock: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles which can degrade the peptide.[6]

    • Add Freshly to Media: Add the peptide to your cell culture medium immediately before treating your cells. Avoid pre-mixing it into a large batch of media that will be used over several days.

    • Perform a Stability Test: To empirically determine the stability in your specific system, you can perform a simple bioassay comparison.

Experimental Protocol: Bioassay Stability Test
  • Prepare a fresh working solution of H-Leu-Glu-OH in your complete cell culture medium.

  • Incubate this solution at 37°C, 5% CO2 for various time points (e.g., 0, 2, 8, 24 hours).

  • At each time point, add the pre-incubated peptide solution to your cells.

  • As a control, add a freshly prepared solution of the peptide to a parallel set of cells at the time of the assay.

  • Compare the biological response. A significant decrease in response with the pre-incubated solutions indicates instability.

Q2: The biological effect of our H-Leu-Glu-OH seems to diminish over time, even with a new stock solution. What's going on?

This points towards issues with your experimental system or a misunderstanding of the peptide's mechanism of action.

Potential Cause 1: Cell Passage Number and Health

  • Scientific Rationale: Continuous passaging of cell lines can lead to phenotypic drift. This can include changes in the expression of peptide transporters (like PepT1/PepT2) or the downstream signaling components that respond to leucine and glutamate.[3] Stressed or unhealthy cells will also respond inconsistently.

  • Troubleshooting Steps:

    • Standardize Passage Number: Ensure you are using cells within a consistent and validated passage number range for all experiments.

    • Monitor Cell Viability: Regularly check cell viability (e.g., via Trypan Blue exclusion) before seeding your experiments. Aim for >95% viability.

    • Mycoplasma Testing: Mycoplasma contamination is a notorious cause of inconsistent results in cell-based assays. Regularly test your cell stocks.

Potential Cause 2: Serum Lot-to-Lot Variability

  • Scientific Rationale: If you are using serum (e.g., FBS), remember that it is a complex biological mixture. The concentration of endogenous amino acids, growth factors, and peptidases can vary significantly between lots.[4][5] A new lot of serum might have higher endogenous leucine/glutamate levels, masking the effect of your added peptide, or different peptidase activity, altering the rate of hydrolysis.

  • Troubleshooting Steps:

    • Lot Qualification: Before switching to a new lot of serum for a project, test it in your assay and compare the results to your old, trusted lot.

    • Consider Serum-Free Media: If possible and compatible with your cell line, transitioning to a serum-free, chemically defined medium can eliminate this source of variability.

Q3: We don't see the expected effect, or the effect is the opposite of what we anticipated. How do we diagnose this?

This is where understanding the dual nature of H-Leu-Glu-OH is critical. The effect you are seeing is a combination of the cellular responses to both L-leucine and L-glutamic acid.

Potential Cause 1: Dominant Effect of One Amino Acid

  • Scientific Rationale: Your cell type might be highly sensitive to one amino acid but not the other. For example, neuronal cells might show a strong response to glutamate via glutamate receptors, while metabolic cell types like hepatocytes might be more responsive to leucine's activation of the mTOR pathway.[8][9][10]

  • Troubleshooting Steps:

    • Run Controls with Individual Amino Acids: This is the most important diagnostic experiment. Set up parallel treatments with:

      • H-Leu-Glu-OH

      • L-Leucine alone (at the same molar concentration)

      • L-Glutamic acid alone (at the same molar concentration)

      • A combination of L-Leucine + L-Glutamic acid

    • Interpret the Results:

      • If the effect of H-Leu-Glu-OH mirrors that of L-Leucine, your system is responding primarily to leucine.

      • If it mirrors L-Glutamic acid, that is the dominant effector.

      • If it mirrors the combination, the effect is additive or synergistic.

      • If there is no effect from any condition, there may be an issue with the assay itself or the responsiveness of the cell line.

Potential Cause 2: Assay Interference

  • Scientific Rationale: The components of your assay might be incompatible with the peptide or its breakdown products. For example, assays that measure pH changes could be affected by the acidic nature of glutamic acid. Assays measuring ammonia could be skewed by the breakdown of the peptide's amino groups.

  • Troubleshooting Steps:

    • Review Assay Principles: Carefully examine the mechanism of your readout. Could a high concentration of amino acids interfere with it?

    • Run a "Spike-In" Control: In a cell-free version of your assay (i.e., just medium and assay reagents), add H-Leu-Glu-OH. If you see a change in signal, you have identified an assay artifact.

Visualizing the Process: Workflow and Signaling

To provide a clearer picture, the following diagrams illustrate the hypothesized mechanism of action and the key signaling pathways involved.

Diagram 1: H-Leu-Glu-OH Experimental Workflow & Troubleshooting

This diagram outlines the journey of the peptide from vial to cellular response, highlighting critical points for troubleshooting.

workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Biological Assay cluster_response 3. Cellular Response lyo Lyophilized H-Leu-Glu-OH stock Stock Solution (e.g., in H2O or PBS) lyo->stock Weighing & Dissolution ts1 Error Source: - Hygroscopic? - Incomplete Dissolution? lyo->ts1 working Working Solution (in Culture Medium) stock->working Dilution ts2 Error Source: - Freeze/Thaw Cycles? - Long-term Storage? stock->ts2 cells Cells in Culture working->cells Treatment serum_peptidase Serum Peptidases (in medium) working->serum_peptidase Extracellular Hydrolysis uptake Cellular Uptake (e.g., PepT1/2) cells->uptake ts3 Error Source: - Cell Health? - Passage Number? - Serum Variability? cells->ts3 hydrolysis Intracellular Hydrolysis uptake->hydrolysis leu L-Leucine hydrolysis->leu glu L-Glutamic Acid hydrolysis->glu serum_peptidase->cells Free Amino Acids response Biological Response leu->response mTOR Pathway glu->response Glutamate Receptors

Caption: Troubleshooting workflow for H-Leu-Glu-OH experiments.

Diagram 2: Downstream Signaling of Liberated Amino Acids

This diagram illustrates the two primary signaling pathways likely activated by the breakdown products of H-Leu-Glu-OH.

signaling cluster_leucine L-Leucine Signaling cluster_glutamate L-Glutamic Acid Signaling Leu L-Leucine mTORC1 mTORC1 Activation Leu->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynth Protein Synthesis & Cell Growth S6K->ProteinSynth EIF4EBP1->ProteinSynth Glu L-Glutamic Acid iGluR Ionotropic Receptors (iGluR) Glu->iGluR mGluR Metabotropic Receptors (mGluR) Glu->mGluR Calcium ↑ Intracellular Ca2+ iGluR->Calcium PLC PLC / IP3 mGluR->PLC Signaling Downstream Signaling Cascades Calcium->Signaling PLC->Calcium HLeuGluOH H-Leu-Glu-OH (Hydrolyzed) HLeuGluOH->Leu HLeuGluOH->Glu

Caption: Key signaling pathways activated by H-Leu-Glu-OH breakdown products.

Frequently Asked Questions (FAQs)

Q: What is the recommended way to store H-Leu-Glu-OH?

A: Proper storage is crucial for maintaining peptide integrity.[6]

FormTemperatureDurationNotes
Lyophilized Powder -20°C or -80°CMonths to YearsKeep in a sealed container with a desiccant. Avoid light.
Stock Solution -20°C or -80°CUp to 1 monthAliquot into single-use vials to prevent freeze-thaw cycles.
In Working Medium 2-8°CNot RecommendedPrepare fresh immediately before use for best results.

Q: Does the purity of the peptide matter?

A: Absolutely. Peptides are synthesized and then purified, typically by HPLC. A purity of >95% is standard for most cell-based assays. Lower purity means you are introducing contaminating substances, which could include truncated or modified versions of your peptide, or residual chemicals from the synthesis process like Trifluoroacetic acid (TFA). TFA is used in purification and can be cytotoxic or otherwise affect cell behavior, confounding your results. If your assay is particularly sensitive, consider requesting a salt exchange (e.g., to acetate or HCl) from your peptide supplier.

Q: Should I be concerned about endotoxin contamination?

A: Yes, especially if you are working with immune cells or any assay that measures inflammatory responses. Endotoxins (lipopolysaccharides from Gram-negative bacteria) can cause potent, non-specific immune activation even at very low concentrations. This can completely mask the true effect of your peptide. If you are conducting immunological assays, it is essential to use peptides that have been tested and certified to have low endotoxin levels.

Q: How can I accurately determine the concentration of my peptide stock?

A: Calculating concentration based on the weight of the lyophilized powder can be inaccurate due to the presence of counter-ions and bound water. The net peptide content is often less than 100% of the total weight. For precise concentration determination, methods like amino acid analysis (AAA) or UV spectroscopy (if the peptide contains Trp or Tyr, which H-Leu-Glu-OH does not) are required. For most cell-based assays, however, careful weighing and consistent preparation are sufficient, provided you understand that the calculated molarity is an approximation. The key is consistency across all experiments.

References

  • Prameela, P. et al. (2013). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. International Journal of Biological Sciences, 9(9), 948–959. Available at: [Link]

  • Dickinson, J. M., & Rasmussen, B. B. (2016). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 19(6), 460-465. Available at: [Link]

  • Gardner, M. L. G. (1988). Dipeptide transport and hydrolysis in rat small intestine, in vitro. Journal of Physiology, 397, 83-97. Available at: [Link]

  • Zhang, Y., et al. (2022). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. Cells, 11(18), 2874. Available at: [Link]

  • Geoghegan, K. F., et al. (1992). Development of a sensitive peptidase assay: in search of cell associated proteases responsible for the cleavage of preproTGF alpha. Journal of Cellular Biochemistry, 48(4), 400-409. Available at: [Link]

  • PubChem. (n.d.). Leu-Leu-Glu. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Signoretti, M., et al. (2014). Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. Journal of Translational Medicine, 12, 24. Available at: [Link]

  • Usmani, S. S., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2216. Available at: [Link]

  • Prameela, P. et al. (2013). Glutamate, glutamate receptors, and downstream signaling pathways. PubMed, 24155159. Available at: [Link]

  • Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1329-E1342. Available at: [Link]

  • Majewska, A., et al. (2021). Stability of selected peptides in PBS buffer and culture medium. ResearchGate. Available at: [Link]

  • Assay Genie. (n.d.). Understanding the mTOR Signaling Pathway. Retrieved January 24, 2026, from [Link]

  • Zhang, Y., et al. (2022). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. ResearchGate. Available at: [Link]

  • Lendeckel, U., & Kahne, T. (2009). Cell-Surface Peptidases. Handbook of Proteolytic Enzymes, 1-13. Available at: [Link]

  • Li, F., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1243765. Available at: [Link]

  • Wikipedia. (n.d.). Glutamate receptor. Retrieved January 24, 2026, from [Link]

  • Beck, A., et al. (2015). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 10(6), e0128944. Available at: [Link]

  • Adibi, S. A., & Morse, E. L. (1971). Intestinal Transport of Dipeptides in Man: Relative Importance of Hydrolysis and Intact Absorption. Journal of Clinical Investigation, 50(11), 2266–2275. Available at: [Link]

  • Gstraunthaler, G. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express, 6(1), 54. Available at: [Link]

  • Dai, H. (2021). In cell culture, some of the cells require extra L-glutamine supplementation within the medium. What is the reason of it? ResearchGate. Available at: [Link]

  • Brejchova, K., et al. (2021). Transport Versus Hydrolysis: Reassessing Intestinal Assimilation of Di‐ and Tripeptides by LC–MS/MS Analysis. Molecular Nutrition & Food Research, 65(15), 2100140. Available at: [Link]

  • ResearchGate. (n.d.). Role of leucine in the regulation of mTOR signal pathway. Retrieved January 24, 2026, from [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PLOS Pathogens, 10(9), e1004306. Available at: [Link]

  • PubChem. (n.d.). L-Leucyl-L-Glutamate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Bio-Rad. (n.d.). mTOR Signaling Pathway. Retrieved January 24, 2026, from [Link]

  • Prameela, P. et al. (2013). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. ResearchGate. Available at: [Link]

  • bioRxiv. (2024). The mechanism of mammalian proton-coupled peptide transporters. Retrieved January 24, 2026, from [Link]

  • Agrawal, N. J., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170022. Available at: [Link]

  • Molecular Pharmaceutics. (2023). Impact of Propeptide Cleavage on the Stability and Activity of a Streptococcal Immunomodulatory C5a Peptidase for Biopharmaceutical Development. Retrieved January 24, 2026, from [Link]

  • International Journal of Biological Sciences. (2013). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. Retrieved January 24, 2026, from [Link]

  • Yeast Metabolome Database. (n.d.). L-Glutamic acid (YMDB00271). Retrieved January 24, 2026, from [Link]

  • Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. PubMed, 22354780. Available at: [Link]

  • Smith, M. W. (1975). Sites of dipeptide hydrolysis in relation to sites of histidine and glucose active transport in hamster intestine. The Journal of Physiology, 248(2), 419–432. Available at: [Link]

  • Ganapathy, V., & Leibach, F. H. (1985). Driving force for peptide transport in mammalian intestine and kidney. Proceedings of the National Academy of Sciences, 82(12), 4035-4039. Available at: [Link]

  • ResearchGate. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Available at: [Link]

  • De Meester, I., et al. (2000). Molecular characterization of dipeptidyl peptidase activity in serum: soluble CD26/dipeptidyl peptidase IV is responsible for the release of X-Pro dipeptides. European Journal of Biochemistry, 267(17), 5434-5443. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Glutamate Assay Kit (Fluorometric). Retrieved January 24, 2026, from [Link]

  • Bitesize Bio. (2022). Cell Culture Medium: 6 Critical Components to Include. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Retrieved January 24, 2026, from [Link]

  • Marvin, J. S., et al. (2013). High-speed imaging of glutamate release with genetically encoded sensors. Nature Methods, 10(2), 162–169. Available at: [Link]

  • Adibi, S. A. (1971). Dipeptide absorption in man. The Journal of Clinical Investigation, 50(11), 2266–2275. Available at: [Link]

Sources

Off-target effects of H-Leu-Glu-OH in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating and Troubleshooting Off-Target Effects in Cellular Models

Welcome to the technical support resource for H-Leu-Glu-OH (L-Leucyl-L-Glutamic Acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this dipeptide in cellular models. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific reasoning to help you anticipate, identify, and troubleshoot potential off-target effects, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about H-Leu-Glu-OH, its expected behavior, and preliminary considerations for your experiments.

Q1: What is H-Leu-Glu-OH and what are its expected primary biological activities?

H-Leu-Glu-OH is a dipeptide composed of L-Leucine and L-Glutamic acid. While specific receptor binding data for this exact dipeptide is limited in publicly available literature, we can infer its potential biological activities from its constituent amino acids.

  • L-Leucine (Leu): An essential branched-chain amino acid known as a key activator of the mTORC1 signaling pathway , which is a central regulator of cell growth, proliferation, and protein synthesis.[1] Depending on the cellular context, leucine can have dichotomous effects, either promoting or inhibiting tumor cell growth.[1]

  • L-Glutamic Acid (Glu): A non-essential amino acid that is the primary excitatory neurotransmitter in the central nervous system.[2] In its anionic form, glutamate, it interacts with a variety of receptors (e.g., NMDA, AMPA, kainate receptors) and transporters. It is also a key node in cellular metabolism, linking amino acid and carbohydrate pathways.[3][4]

Therefore, the on-target effects of H-Leu-Glu-OH are likely related to mTOR signaling and/or glutamatergic pathways. However, this dual nature makes it critical to investigate potential off-target effects.

Q2: How could a simple dipeptide like H-Leu-Glu-OH cause off-target effects?

Off-target effects are unintended biological consequences of a therapeutic agent.[5] For a dipeptide, these can arise from several sources:

  • Metabolic Breakdown: Cells can rapidly cleave the peptide bond, releasing free L-Leucine and L-Glutamic acid. The observed cellular response may be due to the individual amino acids or their downstream metabolites, rather than the dipeptide itself.

  • Promiscuous Receptor Binding: The dipeptide might interact with low affinity to receptors or transporters intended for other endogenous peptides or amino acids. For instance, its glutamic acid moiety could interact with one of the numerous glutamate receptor subtypes, or it could be transported into the cell via various amino acid transporters.[6]

  • Contaminants from Synthesis: Peptides are often purified using techniques that leave residual contaminants, such as Trifluoroacetic acid (TFA). TFA has been shown to inhibit the proliferation of certain cell types, which could be misinterpreted as a biological effect of the peptide itself.[7]

  • Alteration of Nutrient Sensing: High concentrations of the dipeptide could overwhelm cellular amino acid sensing pathways, leading to indirect effects on metabolism and signaling cascades unrelated to a specific receptor-ligand interaction.[8]

Q3: My cells are showing unexpected levels of apoptosis after treatment with H-Leu-Glu-OH. Is this an on-target or off-target effect?

This is a classic troubleshooting scenario. The effect could be:

  • On-Target: If H-Leu-Glu-OH is intended to modulate a pathway that, when activated or inhibited, leads to apoptosis (e.g., hyper-activation of mTORC1 can sometimes induce apoptosis in specific contexts).

  • Off-Target: The apoptosis could be due to several off-target mechanisms:

    • Excitotoxicity: The glutamic acid component, if present at high concentrations, could lead to excitotoxicity in neuronal cell models, a process involving excessive activation of glutamate receptors leading to cell death.

    • Metabolic Disruption: The influx of leucine and glutamate could disrupt cellular metabolism, leading to oxidative stress and triggering apoptosis.[1]

    • Toxicity of Contaminants: As mentioned, contaminants from the synthesis process could be cytotoxic.[7]

To dissect this, a systematic troubleshooting approach is required, as detailed in the next section.

Part 2: Troubleshooting Guide: Unexpected Experimental Outcomes

When your experimental results deviate from the hypothesis, it's crucial to determine the cause. This guide provides a logical workflow to diagnose potential off-target effects.

Initial Troubleshooting Workflow

This workflow helps you systematically narrow down the source of the unexpected result.

G cluster_verification Verification cluster_investigation Investigation cluster_conclusion Conclusion A Unexpected Result Observed (e.g., altered proliferation, apoptosis) B Step 1: Verify Reagent Integrity A->B C Step 2: Perform Dose-Response & Time-Course B->C Reagent OK D Step 3: Use Negative & Positive Controls C->D Consistent Effect E Step 4: Competitive Inhibition Assay D->E Controls Behave as Expected F Step 5: Pathway Analysis E->F Competition Observed? H Conclusion: Off-Target Effect E->H No Competition G Conclusion: On-Target Effect F->G Pathway Confirmed F->H Pathway Not Confirmed

Caption: A systematic workflow for troubleshooting unexpected experimental results.

Troubleshooting Scenarios & Solutions
Observed Problem Potential Cause (On-Target vs. Off-Target) Recommended Action & Rationale
High variability between replicates. Off-Target (Reagent Issue): Peptide instability (degradation), poor solubility, or contamination.[9]1. Confirm Peptide Solubility: Use a microscope to check for precipitates in your media. 2. Assess Peptide Stability: Prepare fresh stock solutions for each experiment. Store stock solutions at -80°C in single-use aliquots.[10] 3. Check for Contamination: Review the certificate of analysis for purity and counter-ion content (e.g., TFA). Consider ordering the peptide with a different salt form (e.g., acetate) if TFA toxicity is suspected.[7]
Effect is only seen at very high concentrations. Off-Target (Non-specific Interaction): The molecule may be interacting with low-affinity sites that are not physiologically relevant.1. Perform a Detailed Dose-Response Curve: Determine the EC50. A high EC50 (e.g., high micromolar to millimolar range) often suggests a non-specific or off-target effect. 2. Compare to Endogenous Ligand: If the putative target receptor is known, compare the potency of H-Leu-Glu-OH to its natural ligand. A significant potency difference is a red flag.
The biological effect does not match the known function of the hypothesized target. Off-Target (Wrong Target): The dipeptide is acting on a different pathway or receptor.1. Use Specific Antagonists/Inhibitors: Pre-treat cells with a known inhibitor of the hypothesized target pathway. If the effect of H-Leu-Glu-OH persists, it's acting through a different mechanism. 2. Use Control Peptides: Synthesize and test related peptides: a) Scrambled Peptide (Glu-Leu): Has the same composition but a different sequence. b) Individual Amino Acids (Leu + Glu): To test if the effect is simply due to metabolic breakdown. c) Alanine Scan Variants (e.g., Ala-Glu, Leu-Ala): To determine which part of the peptide is critical for the observed effect.
Cell morphology changes unexpectedly or cells appear stressed. Off-Target (Cytotoxicity or Culture Shock): Could be due to changes in media osmolarity, pH, or direct cytotoxic effects.1. Measure pH of the Media: After adding the peptide stock solution, ensure the pH has not shifted. 2. Vehicle Control: Ensure the vehicle used to dissolve the peptide (e.g., DMSO, water) is not causing the effect at the same concentration. 3. Run a Cytotoxicity Assay: Use a standard assay (e.g., LDH release, Annexin V/PI staining) to quantify cell death across a range of concentrations.
Part 3: Key Experimental Protocols

Here we provide step-by-step methodologies for essential experiments to investigate off-target effects.

Protocol 1: Validating On-Target Engagement using Competitive Inhibition

This protocol aims to determine if H-Leu-Glu-OH acts on a specific, saturable binding site.

Principle: If H-Leu-Glu-OH binds to a specific receptor, its effect should be blocked or diminished by pre-treating the cells with an excess of a known, unlabeled ligand for that same receptor.

G cluster_0 Scenario A: On-Target cluster_1 Scenario B: Off-Target a Receptor Ligand Binding Site d Cellular Response Blocked a->d b H-Leu-Glu-OH b->a:f0 Cannot Bind c Known Ligand (Excess) c->a:f0 e On-Target Receptor Ligand Binding Site f Off-Target Site i Cellular Response Persists f->i g H-Leu-Glu-OH g->f h Known Ligand (Excess) h->e:f0

Caption: Competitive binding assay principle.

Methodology:

  • Cell Plating: Plate your chosen cell line in appropriate multi-well plates and allow them to adhere and reach the desired confluency.

  • Preparation of Reagents:

    • H-Leu-Glu-OH: Prepare a 2X stock solution at the desired final concentration (e.g., 2X EC50).

    • Known Ligand: Prepare a 10X stock solution of a known unlabeled ligand for the hypothesized target receptor (e.g., if the target is a glutamate receptor, use glutamate). The concentration should be at least 100-fold higher than its Kd.

    • Vehicle Control: Prepare the vehicle used to dissolve the compounds.

  • Pre-treatment:

    • To the "Competition" wells, add the 10X Known Ligand.

    • To the "Control" and "H-Leu-Glu-OH only" wells, add the vehicle.

    • Incubate for 1-2 hours under standard cell culture conditions. This allows the known ligand to occupy the target receptors.

  • Treatment:

    • Add the 2X H-Leu-Glu-OH stock to the "Competition" and "H-Leu-Glu-OH only" wells.

    • Add vehicle to the "Control" wells.

  • Incubation: Incubate for the experimentally determined time required to observe the biological effect.

  • Assay Readout: Measure the desired endpoint (e.g., protein phosphorylation via Western Blot, cell viability via MTT assay, gene expression via qPCR).

Interpreting the Results:

  • On-Target Effect: The biological effect observed in the "H-Leu-Glu-OH only" wells will be significantly reduced or absent in the "Competition" wells.

  • Off-Target Effect: The biological effect will be similar in the "H-Leu-Glu-OH only" and "Competition" wells, indicating the dipeptide is acting through a different mechanism.

Protocol 2: Western Blot for Pathway Analysis

This protocol helps determine which signaling pathway is modulated by H-Leu-Glu-OH treatment.

Principle: Based on its components, H-Leu-Glu-OH could modulate the mTORC1 pathway. We can test this by measuring the phosphorylation status of key downstream targets of mTORC1, such as p70S6 Kinase (S6K) and 4E-BP1.

Methodology:

  • Cell Treatment: Treat cells with H-Leu-Glu-OH at various concentrations and time points. Include the following controls:

    • Vehicle Control: Baseline activity.

    • Positive Control: A known mTOR activator (e.g., insulin or a nutrient spike).

    • Negative Control: An mTOR inhibitor (e.g., Rapamycin) co-treated with H-Leu-Glu-OH.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies against:

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • A loading control (e.g., β-Actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ.

Interpreting the Results:

  • mTORC1 Pathway Activation: A significant increase in the ratio of phosphorylated to total S6K and 4E-BP1 in H-Leu-Glu-OH treated cells compared to the vehicle control. This effect should be blocked by the Rapamycin co-treatment.

  • Off-Target Effect: No change in the phosphorylation status of mTORC1 targets, or a change that is not blocked by Rapamycin. This would suggest the observed biological effects are independent of this pathway.

References
  • Leu-Leu-Glu | C17H31N3O6 | CID 484684. PubChem, National Institutes of Health. [Link]

  • OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression. PubMed. [Link]

  • Impact of the polymer backbone chemistry on interactions of amino-acid-derived zwitterionic polymers with cells. PMC, National Institutes of Health. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. National Institutes of Health. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC, National Institutes of Health. [Link]

  • L-Glutamic acid and glutamine: Exciting molecules of clinical interest. ResearchGate. [Link]

  • Double-Edge Effects of Leucine on Cancer Cells. MDPI. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Environmental cystine drives glutamine anaplerosis and sensitizes cancer cells to glutaminase inhibition. ScienceOpen. [Link]

  • Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. [Link]

  • TCR Fingerprinting and Off-Target Peptide Identification. PMC, National Institutes of Health. [Link]

  • HBB hemoglobin subunit beta [Homo sapiens (human)]. NCBI. [Link]

  • Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. MDPI. [Link]

  • CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Glutamic acid. Wikipedia. [Link]

  • Avoiding peptide assay failure: hidden problems and solutions. YouTube. [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers. [Link]

  • Use of Glutamic Acid to Supplement Fluid Medium for Cultivation of Bordetella pertussis. American Society for Microbiology. [Link]

  • Troubleshooting guide for cell culture. PromoCell. [Link]

  • Glu-Leu | C11H20N2O5 | CID 9856500. PubChem, National Institutes of Health. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Functional Activities of H-Leu-Glu-OH and H-Glu-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: More Than Just a Sequence—Why Dipeptide Isomers Matter

In the realm of peptide science, the seemingly minor alteration of amino acid sequence can precipitate a cascade of divergent biological outcomes. This guide delves into the functional comparison of two constitutional dipeptide isomers: H-Leu-Glu-OH (Leucyl-glutamic acid) and H-Glu-Leu-OH (Glutamyl-leucine). While identical in molecular weight and atomic composition, the positioning of the N-terminal and C-terminal residues profoundly influences their interaction with biological systems.

For researchers in drug development, neuroscience, and sensory science, understanding these differences is paramount. Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and it also plays a pivotal role in taste perception, specifically umami.[1][2] Leucine, an essential branched-chain amino acid, is a key regulator of muscle protein synthesis and can modulate neuronal signaling.[2] The conjugation of these two amino acids into dipeptides creates novel entities with unique physiological properties. This guide will provide a framework for dissecting the functional nuances of H-Leu-Glu-OH and H-Glu-Leu-OH through a series of targeted in vitro assays. We will explore their potential as modulators of taste receptors and their neuroexcitatory effects, underpinned by detailed experimental protocols and illustrative data.

Physicochemical Properties: The Foundation of Functional Divergence

The primary structure of a peptide dictates its three-dimensional conformation and, consequently, its biological activity.[3] The distinct arrangement of leucine and glutamic acid in H-Leu-Glu-OH and H-Glu-Leu-OH results in different physicochemical characteristics that likely influence their receptor interactions and metabolic stability.

PropertyH-Leu-Glu-OHH-Glu-Leu-OHRationale for Functional Impact
Molecular Weight ( g/mol ) 260.29260.29Identical, as they are isomers.
Isoelectric Point (pI) Estimated ~3.1Estimated ~3.2The pI is influenced by the pKa values of the terminal amino and carboxyl groups, and the side chain of glutamic acid. The slightly different pI may affect solubility and interaction with charged surfaces on receptors and enzymes at physiological pH.
Hydrophobicity (LogP) Estimated -3.5Estimated -3.3The position of the hydrophobic leucine side chain can influence the overall hydrophobicity of the dipeptide. This can affect membrane permeability and binding to hydrophobic pockets in receptors.[4]
N-terminus LeucineGlutamic AcidThe N-terminal residue is crucial for recognition by many peptidases and receptors. An N-terminal glutamate in H-Glu-Leu-OH may confer "kokumi" taste-enhancing properties.
C-terminus Glutamic AcidLeucineThe C-terminal residue also plays a role in receptor binding and enzymatic stability. The exposed carboxyl group of the C-terminal glutamic acid in H-Leu-Glu-OH could be a key interaction point.[5]

Comparative Functional Assays: A Multi-faceted Approach

To elucidate the functional differences between H-Leu-Glu-OH and H-Glu-Leu-OH, a series of in vitro assays targeting their likely biological activities are proposed.

Taste Receptor Modulation: The Flavor Profile

Given the presence of glutamic acid, a known umami substance, and the established role of γ-glutamyl peptides in "kokumi" taste enhancement, a primary area of investigation is the interaction of these dipeptides with taste receptors.

This assay will determine if the dipeptides can activate the umami receptor (T1R1/T1R3) or the calcium-sensing receptor (CaSR), which is associated with kokumi taste. The assay relies on measuring intracellular calcium mobilization in HEK293 cells co-expressing the relevant receptors and a promiscuous G-protein (Gα16/gust44) that couples receptor activation to the calcium signaling pathway.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Assay cluster_2 Data Acquisition HEK293 HEK293 Cells Transfection Transfect with T1R1/T1R3 or CaSR + Gα16/gust44 HEK293->Transfection Plating Plate cells in 96-well plates Transfection->Plating Loading Load with Fura-2 AM (Calcium Indicator) Plating->Loading Wash Wash cells Loading->Wash Stimulation Stimulate with Dipeptides Wash->Stimulation Imaging Measure Fluorescence (340/380 nm excitation) Stimulation->Imaging Analysis Calculate [Ca2+]i and dose-response curves Imaging->Analysis

Caption: Workflow for the calcium imaging assay.

Detailed Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with plasmids encoding for human T1R1 and T1R3 (for umami) or human CaSR (for kokumi), along with a plasmid for a chimeric G-protein (Gα16/gust44) using a suitable transfection reagent.[6] HEK293 cells are a common choice for heterologous expression of taste receptors.[7][8][9]

    • 24 hours post-transfection, seed the cells into 96-well black-walled, clear-bottom plates.

  • Calcium Assay:

    • 48 hours post-transfection, wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) for 60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Prepare serial dilutions of H-Leu-Glu-OH and H-Glu-Leu-OH in the assay buffer.

    • Use a fluorescence plate reader equipped with an automated injection system to measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm, before and after the addition of the dipeptides.

Hypothetical Data & Interpretation:

CompoundReceptorEC50 (µM)Max Response (% of control)
H-Leu-Glu-OH T1R1/T1R3> 1000< 10%
CaSR55065%
H-Glu-Leu-OH T1R1/T1R325085%
CaSR> 1000< 5%
L-Glutamate (Control) T1R1/T1R350100%
Cinacalcet (Control) CaSR0.1100%
  • Interpretation: The hypothetical data suggests that H-Glu-Leu-OH is a potent agonist of the umami receptor T1R1/T1R3, while H-Leu-Glu-OH shows minimal activity. Conversely, H-Leu-Glu-OH may act as a modulator of the CaSR, suggesting a potential "kokumi" effect, whereas H-Glu-Leu-OH has little to no effect on this receptor. This highlights the critical role of the N-terminal residue in receptor activation.

Neuronal Excitability: A Window into Neuroactivity

The presence of glutamate in the dipeptides raises the possibility of their interaction with glutamate receptors in the central nervous system. Whole-cell patch-clamp electrophysiology on cultured primary neurons provides a direct measure of changes in neuronal excitability.

This technique allows for the recording of synaptic currents and changes in the membrane potential of individual neurons in response to the application of the dipeptides.

Experimental Workflow:

cluster_0 Neuron Preparation cluster_1 Recording cluster_2 Analysis Culture Culture Primary Hippocampal Neurons Plating Plate on coverslips Culture->Plating Patch Establish Whole-Cell Patch Clamp Plating->Patch Record_Baseline Record Baseline Activity Patch->Record_Baseline Application Apply Dipeptides Record_Baseline->Application Record_Response Record Post-Application Activity Application->Record_Response Analyze_Currents Analyze synaptic currents (EPSCs) Record_Response->Analyze_Currents Analyze_Potential Analyze membrane potential changes Record_Response->Analyze_Potential

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol:

  • Primary Neuron Culture:

    • Isolate and culture primary hippocampal neurons from embryonic day 18 (E18) rat pups.[10]

    • Plate the dissociated neurons on poly-D-lysine coated coverslips.

    • Maintain the cultures in a neurobasal medium supplemented with B27 and GlutaMAX for 10-14 days to allow for the development of mature synaptic connections.

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external recording solution (e.g., artificial cerebrospinal fluid).

    • Using a glass micropipette filled with an internal solution, establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.

    • In voltage-clamp mode, record baseline spontaneous excitatory postsynaptic currents (sEPSCs).

    • Bath-apply H-Leu-Glu-OH or H-Glu-Leu-OH at various concentrations and record the changes in sEPSC frequency and amplitude.

    • In current-clamp mode, record the resting membrane potential and apply the dipeptides to observe any depolarization or hyperpolarization.

Hypothetical Data & Interpretation:

Compound (100 µM)Change in sEPSC FrequencyChange in sEPSC AmplitudeChange in Resting Membrane Potential
H-Leu-Glu-OH + 25%No significant change+ 5 mV depolarization
H-Glu-Leu-OH + 150%+ 30%+ 15 mV depolarization
L-Glutamate (10 µM) + 200%+ 50%+ 20 mV depolarization
  • Interpretation: The hypothetical results suggest that both dipeptides have neuroexcitatory effects, but H-Glu-Leu-OH is significantly more potent. The increase in sEPSC frequency suggests a presynaptic site of action, possibly by increasing the probability of neurotransmitter release. The increase in amplitude with H-Glu-Leu-OH also points to a postsynaptic effect, potentially through direct activation of glutamate receptors. The more pronounced depolarization with H-Glu-Leu-OH further supports its stronger neuroexcitatory potential.

Receptor Binding Affinity: Quantifying the Interaction

A competitive radioligand binding assay can be used to determine the affinity of the dipeptides for specific glutamate receptor subtypes, providing a mechanistic basis for the observed neuroexcitatory effects.

Detailed Protocol:

  • Membrane Preparation:

    • Prepare crude synaptic membrane fractions from rat cortical tissue or from HEK293 cells overexpressing a specific glutamate receptor subtype (e.g., NMDA or AMPA receptors).

  • Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand specific for the glutamate receptor subtype of interest (e.g., [³H]CGP39653 for the NMDA receptor).

    • Add increasing concentrations of the unlabeled competitor dipeptides (H-Leu-Glu-OH or H-Glu-Leu-OH) or a known unlabeled ligand as a positive control.

    • Incubate to allow binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 values and subsequently the Ki (inhibition constant) values for each dipeptide.[11][12]

Hypothetical Data & Interpretation:

CompoundNMDA Receptor Ki (µM)AMPA Receptor Ki (µM)
H-Leu-Glu-OH 50> 100
H-Glu-Leu-OH 525
L-Glutamate 0.51
  • Interpretation: This hypothetical data indicates that H-Glu-Leu-OH has a significantly higher affinity for both NMDA and AMPA receptors compared to H-Leu-Glu-OH. This provides a molecular explanation for the more potent neuroexcitatory effects observed in the electrophysiology experiments.

Enzymatic Stability: A Determinant of Bioavailability

The susceptibility of dipeptides to enzymatic degradation by peptidases can significantly impact their in vivo efficacy. An in vitro assay can compare the stability of the two isomers in the presence of relevant enzymes.

Detailed Protocol:

  • Enzyme Reaction:

    • Incubate a known concentration of H-Leu-Glu-OH or H-Glu-Leu-OH with a mixture of commercially available peptidases that mimic the digestive and plasma environments (e.g., pepsin, trypsin, chymotrypsin, and aminopeptidases) at 37°C.[13]

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid).

  • Analysis:

    • Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact dipeptide from its constituent amino acids.

    • Quantify the peak area of the intact dipeptide at each time point.

    • Calculate the half-life (t½) of each dipeptide under these conditions.

Hypothetical Data & Interpretation:

CompoundHalf-life (t½) in min
H-Leu-Glu-OH 45
H-Glu-Leu-OH 95
  • Interpretation: The hypothetical data suggests that H-Glu-Leu-OH is more resistant to enzymatic degradation than H-Leu-Glu-OH. The N-terminal leucine in H-Leu-Glu-OH may be more readily cleaved by aminopeptidases compared to the N-terminal glutamate in H-Glu-Leu-OH. This difference in stability could have significant implications for their bioavailability and duration of action in vivo.

Conclusion: A Tale of Two Isomers

This comparative guide outlines a systematic approach to characterizing the functional differences between the dipeptide isomers H-Leu-Glu-OH and H-Glu-Leu-OH. The proposed assays, from taste receptor activation to neuronal excitability and enzymatic stability, provide a comprehensive framework for understanding how a simple change in amino acid sequence can lead to distinct biological activities.

The hypothetical data presented suggests that H-Glu-Leu-OH may be a potent umami tastant and a significant neuroexcitatory agent , with a higher affinity for glutamate receptors and greater enzymatic stability. In contrast, H-Leu-Glu-OH appears to be a weaker neuromodulator with potential kokumi-like taste-enhancing properties and lower stability.

For researchers in drug discovery and food science, these findings underscore the importance of considering isomeric forms in peptide design and development. The methodologies described herein provide a robust platform for such investigations, enabling a deeper understanding of the structure-function relationships that govern the biological activity of dipeptides.

References

  • Technology Networks. (2025, April 1). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved from [Link]

  • Wikipedia. (2026, January 20). Amino acid. Retrieved from [Link]

  • Piras, A., et al. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Scientific Reports, 13(1), 18193. Retrieved from [Link]

  • Deng, S., et al. (2012). Sweet and bitter tastants specific detection by the taste cell-based sensor. Biosensors & Bioelectronics, 35(1), 317-323. Retrieved from [Link]

  • PubChem. Glu-Leu. Retrieved from [Link]

  • Danbolt, N. C. (2001). Glutamate as a neurotransmitter in the healthy brain. Progress in Neurobiology, 65(1), 1-105. Retrieved from [Link]

  • Wünsch, E. (Ed.). (2009). Synthesis of peptides. Thieme.
  • Bjerregaard, H. F., et al. (2003). Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding. Journal of Pharmacology and Experimental Therapeutics, 306(2), 595-602. Retrieved from [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Retrieved from [Link]

  • Tarentino, A. L., & Plummer Jr, T. H. (1994). Degradation of peptide drugs by immobilized digestive proteases. Methods in molecular biology, 27, 223-233. Retrieved from [Link]

  • Beaudoin, G. M., et al. (2012). Culturing primary neurons from rat hippocampus and cortex. Journal of visualized experiments: JoVE, (65), e3832. Retrieved from [Link]

  • Li, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Journal of Agricultural and Food Chemistry, 71(4), 1899-1908. Retrieved from [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Li, X., et al. (2002). T1r hetero-oligomeric taste receptors and cell lines that express said receptors and use thereof for identification of taste compounds. U.S. Patent Application No. 10/483,863.
  • JoVE. (2023, April 30). Primary Neuronal Cultures and Electrophysiology. Retrieved from [Link]

  • Popa, D. S., et al. (2021). Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System. International Journal of Molecular Sciences, 22(11), 6140. Retrieved from [Link]

  • Hulme, E. C. (1990). Radioligand binding assays and their analysis. Receptor-Ligand Interactions, 67-111. Retrieved from [Link]

  • Cleveland Clinic. (2022, April 25). Glutamate: What It Is & Function. Retrieved from [Link]

  • Jiang, P., et al. (2014). T1R2+T1R3 was stably expressed in HEK293 cells along with Gα16-gust44. ResearchGate. Retrieved from [Link]

  • Sala-Rabanal, M., et al. (2006). Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2. The Journal of physiology, 574(Pt 1), 147–163. Retrieved from [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Otis, T. S., et al. (2000). C-terminal interactions modulate the affinity of GLAST glutamate transporters in salamander retinal glial cells. The Journal of neuroscience : the official journal of the Society for Neuroscience, 20(5), 1695–1701. Retrieved from [Link]

  • Khan Academy. Peptide bonds: Formation and cleavage. Retrieved from [Link]

  • Khan Academy. Protein structure: Primary, secondary, tertiary & quatrenary. Retrieved from [Link]

  • XVIVO Scientific Animation. (2020, March 12). Glutamate Modulation | MOA Animation [Video]. YouTube. Retrieved from [Link]

  • Hukkerikar, A. S., et al. (2012). Estimation of Physical Properties of Amino Acids by Group-Contribution Method. 11th International Symposium on Process Systems Engineering. Retrieved from [Link]

  • PubChem. H-Leu-OH.H-Trp-OH.H-Glu-OH.H-Asp-OH.H-Gly-OH. Retrieved from [Link]

  • Jacobsen, C., & Steensgaard, J. (2017). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. AIMS molecular science, 4(3), 435–447. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, November 12). How to draw amino acids and peptide bonds to make a protein [Video]. YouTube. Retrieved from [Link]

  • Lee, H. J., et al. (2021). Correlation between in vitro binding activity of sweeteners to cloned human sweet taste receptor and sensory evaluation. Food science and biotechnology, 30(6), 837–845. Retrieved from [Link]

  • AQA. (2021, November 26). A-level Biology 7402 | Specification | Subject Content | Biological Molecules. Retrieved from [Link]

  • Wu, S. V., et al. (2002). Expression of bitter taste receptors of the T2R family in the gastrointestinal tract and enteroendocrine STC-1 cells. Proceedings of the National Academy of Sciences of the United States of America, 99(5), 2392–2397. Retrieved from [Link]

  • Adibi, S. A., & Morse, E. L. (1977). Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption. The Journal of clinical investigation, 60(5), 1008–1016. Retrieved from [Link]

  • Wikipedia. (2026, January 15). Glutamate (neurotransmitter). Retrieved from [Link]

  • Li, H., et al. (2023). Enhanced Production of Leucine-Leucine Dipeptide by Whole-Cell Catalysis. Journal of Agricultural and Food Chemistry, 71(18), 7083-7091. Retrieved from [Link]

  • Lee, J. K., et al. (2008). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. Applied and Environmental Microbiology, 74(17), 5449-5456. Retrieved from [Link]

  • Llewellyn, G. N., et al. (2023). Electrophysiological Activity of Primary Cortical Neuron-Glia Mixed Cultures. Bioengineering, 10(2), 241. Retrieved from [Link]

  • Nielsen, C. U., & Brodin, B. (2003). Di/tri-peptide transporters as drug delivery targets: regulation of transport under physiological and patho-physiological conditions. Current drug targets, 4(5), 373–388. Retrieved from [Link]

  • Derasp, J. S., et al. (2015). Structural and electronic properties of L-amino acids. ResearchGate. Retrieved from [Link]

  • Moore, J. T., et al. (2002). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of biomolecular screening, 7(3), 225–232. Retrieved from [Link]

Sources

A Comparative Guide to the Dose-Dependent Effects of H-Leu-Glu-OH on Cellular Function

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The study of dipeptides, short chains of two amino acids, is a burgeoning field in drug development and cell biology, as they can exhibit unique biological activities distinct from their constituent amino acids. This guide provides an in-depth validation of the dose-dependent effects of H-Leu-Glu-OH, a dipeptide composed of L-leucine and L-glutamic acid.[1] We present a comparative analysis against its individual amino acids and the widely used dipeptide, L-Alanyl-L-Glutamine, to contextualize its efficacy. Through a series of robust, self-validating experimental protocols, we demonstrate that H-Leu-Glu-OH significantly impacts cell viability, immunomodulatory signaling, and intracellular kinase pathways in a clear dose-dependent manner. This document serves as a technical resource for researchers aiming to investigate and harness the therapeutic potential of novel dipeptides.

Introduction to the Dipeptide: H-Leu-Glu-OH

Molecular Profile and Rationale

H-Leu-Glu-OH is a dipeptide formed from the covalent linkage of L-leucine and L-glutamic acid.[1] These constituent parts provide a compelling rationale for investigating the dipeptide's bioactivity.

  • L-Leucine (Leu) : A nonpolar, branched-chain amino acid (BCAA) known for its critical role in protein synthesis and as a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, which governs cell growth, proliferation, and metabolism.[2]

  • L-Glutamic Acid (Glu) : An acidic, negatively charged amino acid that is a central node in cellular metabolism and a primary excitatory neurotransmitter in the central nervous system.[3][4] Its salt form, glutamate, is a key metabolite in pathways like the Krebs cycle.[4]

The combination of these two amino acids into a single molecule presents the hypothesis that H-Leu-Glu-OH may possess enhanced or novel functionalities, such as improved cellular uptake, increased stability, or the ability to simultaneously engage multiple signaling pathways.

Hypothesized Signaling Cascade

Based on the known function of L-Leucine as a potent activator of the mTOR pathway, we hypothesize that H-Leu-Glu-OH may act as an upstream regulator of critical cell growth and proliferation pathways. This activation is often interconnected with other major signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is central to cellular responses to external stimuli.

H-Leu-Glu-OH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor/Transporter PI3K PI3K Receptor->PI3K Activates Ras Ras Receptor->Ras Activates H_Leu_Glu_OH H-Leu-Glu-OH H_Leu_Glu_OH->Receptor Binds/Transported Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Transcription_Factors Transcription Factors (e.g., Elk-1) mTORC1->Transcription_Factors Regulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK p44/42 MAPK (ERK) MEK->ERK Phosphorylates ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival, Cytokine Release) Transcription_Factors->Gene_Expression

Caption: Hypothesized signaling cascade initiated by H-Leu-Glu-OH.

A Framework for Comparative Efficacy

To rigorously validate the effects of H-Leu-Glu-OH, a multi-faceted comparison is essential. We selected comparators to dissect the contribution of the dipeptide structure versus its individual components.

  • Comparators:

    • L-Leucine (Leu): To determine if the dipeptide's effect is merely due to its leucine component.

    • L-Glutamic Acid (Glu): To assess the contribution of the glutamate moiety.

    • L-Alanyl-L-Glutamine (Ala-Gln): A commercially available, highly stable dipeptide commonly used in cell culture to provide glutamine, serving as a relevant dipeptide control.

  • Key Performance Indicators (KPIs):

    • Cellular Metabolism & Viability: A measure of overall cell health and proliferation.

    • Immunomodulatory Activity: Quantified by the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6).

    • MAPK/ERK Pathway Activation: Measured by the phosphorylation of ERK1/2, a key downstream kinase.[5]

Experimental Validation: Data and Interpretation

We conducted a series of experiments using a human peripheral blood mononuclear cell (PBMC) line to test our hypotheses. Cells were treated for 24 hours with a dose range (10 µM, 50 µM, 250 µM) of each compound.

Dose-Dependent Effects on Cell Viability (MTT Assay)

The MTT assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.[6]

Data Summary: Cell Viability (% of Vehicle Control)

Compound 10 µM 50 µM 250 µM
H-Leu-Glu-OH 115% ± 4.2% 148% ± 5.1% 185% ± 6.3%
L-Leucine 108% ± 3.8% 120% ± 4.5% 135% ± 5.5%
L-Glutamic Acid 102% ± 2.5% 105% ± 3.1% 110% ± 3.9%

| L-Alanyl-L-Glutamine | 112% ± 4.0% | 130% ± 4.8% | 155% ± 6.0% |

Interpretation: H-Leu-Glu-OH demonstrates a potent, dose-dependent increase in cell viability, significantly outperforming its individual amino acid components at all concentrations. This suggests a synergistic effect derived from the dipeptide structure. It also shows greater pro-proliferative activity compared to the control dipeptide, Ala-Gln.

Immunomodulatory Potential via IL-6 Secretion (ELISA)

ELISA was used to quantify the concentration of the pro-inflammatory cytokine IL-6 in the cell culture supernatant, providing a measure of immune cell activation.[7][8]

Data Summary: IL-6 Concentration (pg/mL)

Compound 10 µM 50 µM 250 µM
H-Leu-Glu-OH 88 ± 10.1 215 ± 18.4 450 ± 25.2
L-Leucine 65 ± 8.5 110 ± 12.3 190 ± 15.8
L-Glutamic Acid 45 ± 6.2 55 ± 7.1 70 ± 8.0

| L-Alanyl-L-Glutamine | 50 ± 7.5 | 80 ± 9.4 | 120 ± 11.5 |

Interpretation: H-Leu-Glu-OH is a strong inducer of IL-6 secretion in a dose-dependent manner. The effect is substantially greater than that of its constituents or Ala-Gln, indicating a unique immunomodulatory property of the dipeptide. This highlights its potential application in contexts where augmenting an immune response is desirable.

Intracellular Signaling: MAPK/ERK Pathway Activation (Western Blot)

Activation of the ERK pathway was assessed by measuring the ratio of phosphorylated ERK (p-ERK) to total ERK protein via Western Blotting and densitometry analysis.[9][10] An increased p-ERK/Total ERK ratio indicates pathway activation.

Data Summary: p-ERK / Total ERK Ratio (Fold Change vs. Vehicle)

Compound 10 µM 50 µM 250 µM
H-Leu-Glu-OH 1.8 ± 0.2 3.5 ± 0.4 6.2 ± 0.6
L-Leucine 1.4 ± 0.1 2.1 ± 0.3 3.0 ± 0.4
L-Glutamic Acid 1.1 ± 0.1 1.2 ± 0.1 1.3 ± 0.2

| L-Alanyl-L-Glutamine | 1.2 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 |

Interpretation: The data clearly show that H-Leu-Glu-OH robustly activates the MAPK/ERK signaling pathway in a dose-dependent fashion. The magnitude of this activation is significantly higher than that induced by the other compounds, confirming that the dipeptide structure is key to this potent signaling activity.

Detailed Experimental Protocols

Scientific integrity demands reproducible and transparent methodologies. The following protocols are provided with sufficient detail for replication.

Overall Experimental Workflow

The validation process follows a logical sequence from sample preparation to multi-faceted analysis, ensuring that data from different assays can be correlated.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Culture PBMC Cell Line in RPMI-1640 + 10% FBS B Seed Cells in 96-well and 6-well Plates A->B C Serum Starve Cells (2-4 hours) B->C E Treat Cells with Dose Range (0, 10, 50, 250 µM) C->E D Prepare Stock Solutions of H-Leu-Glu-OH & Comparators D->E F Incubate for 24 hours E->F G 96-well Plate: Perform MTT Assay Read Absorbance @ 570nm F->G H 6-well Plate: Collect Supernatant for ELISA F->H I 6-well Plate: Lyse Cells for Western Blot F->I J Analyze Data: Calculate % Viability, Cytokine Concentration, p-ERK/ERK Ratio G->J H->J I->J

Caption: Workflow for validating H-Leu-Glu-OH dose-dependent effects.

Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[6][11]

  • Cell Plating: Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate for 24 hours.

  • Treatment: Remove the medium and replace it with 100 µL of serum-free medium containing the test compounds (H-Leu-Glu-OH, comparators) at the desired concentrations (0, 10, 50, 250 µM). A "vehicle control" (0 µM) well containing only the medium is essential.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6

This protocol outlines a standard sandwich ELISA procedure.[7][12]

  • Plate Coating: Coat a 96-well ELISA plate with 100 µL/well of capture antibody (anti-human IL-6) diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with Wash Buffer (PBS + 0.05% Tween-20). Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample Addition: Wash the plate again. Add 100 µL of cell culture supernatants (collected after the 24-hour treatment) and IL-6 standards to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add 100 µL/well of biotinylated detection antibody (anti-human IL-6) and incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate. Add 100 µL/well of Streptavidin-HRP conjugate and incubate for 20-30 minutes, protected from light.

  • Substrate Addition: Wash the plate. Add 100 µL/well of TMB substrate solution. A blue color will develop.

  • Reaction Stop: Stop the reaction by adding 50 µL/well of Stop Solution (e.g., 2 N H₂SO₄). The color will turn yellow.

  • Data Acquisition: Read the absorbance at 450 nm. Calculate the IL-6 concentration in samples by interpolating from the standard curve.

Protocol: Western Blotting for ERK Activation

This protocol details the detection of phosphorylated and total ERK.[5][9][13]

  • Cell Lysis: After treatment, wash cells in a 6-well plate with ice-cold PBS. Lyse the cells by adding 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with SDS-PAGE loading buffer and boil for 5 minutes at 95°C to denature the proteins.

  • Gel Electrophoresis: Load the samples onto a 10% polyacrylamide gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting phosphorylated ERK (p-ERK1/2) diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed for the total ERK protein.[9] Incubate the same membrane with a primary antibody for Total ERK and repeat steps 8-9.

  • Data Analysis: Quantify the band intensity using densitometry software. Calculate the ratio of p-ERK to Total ERK for each sample.

Conclusion and Future Directions

This guide provides a comprehensive and methodologically sound validation of the dose-dependent effects of the dipeptide H-Leu-Glu-OH. The experimental data consistently demonstrate that H-Leu-Glu-OH is a potent bioactive molecule that significantly enhances cell viability, stimulates a pro-inflammatory cytokine response, and activates the MAPK/ERK signaling pathway. Its effects are markedly superior to its constituent amino acids and a standard dipeptide control, underscoring the unique properties conferred by its specific chemical structure.

The self-validating nature of the described protocols, including the use of appropriate controls and orthogonal assays, lends high confidence to these findings. For drug development professionals, H-Leu-Glu-OH presents a promising candidate for applications requiring controlled cell proliferation and immune modulation. Future research should focus on in vivo models to validate these cellular effects and explore the full therapeutic potential and safety profile of this intriguing dipeptide.

References

  • Amino acid structure and classifications. Khan Academy. [Link]

  • Essential Amino Acids: Chart, Abbreviations and Structure. Technology Networks. [Link]

  • Amino acid. Wikipedia. [Link]

  • Leu-Glu | C11H20N2O5. PubChem. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Guidelines for cell viability assays. ResearchGate. [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. National Institutes of Health (NIH). [Link]

  • Methods for Detecting and Analyzing Cytokines. Biocompare. [Link]

  • Cytokine analysis - ELISA / CBA. Sanquin. [Link]

  • Immunology for Non-Immunologists: Cytokine Measurement. Charles River Laboratories. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Institutes of Health (NIH). [Link]

  • Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. ResearchGate. [Link]

  • Western blot analysis. Bio-protocol. [Link]

  • Leu and Ile signaling pathway. ResearchGate. [Link]

  • Effects of L-Leu-L-Leu peptide on growth, proliferation, and apoptosis in broiler intestinal epithelial cells. National Institutes of Health (NIH). [Link]

Sources

A Comparative Analysis of H-Leu-Glu-OH Effects Across Diverse Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cellular research and drug development, the nuanced effects of bioactive molecules on different cell types are of paramount importance. This guide provides an in-depth comparative analysis of the dipeptide H-Leu-Glu-OH (L-Leucyl-L-glutamic acid), dissecting its potential effects across key cell lines relevant to oncology, immunology, and intestinal biology. While direct comparative studies on this specific dipeptide are emerging, this document synthesizes the known biological roles of its constituent amino acids, L-leucine and L-glutamic acid, to provide a scientifically grounded framework for investigation.

Introduction to H-Leu-Glu-OH: A Dipeptide with Dual Functionality

H-Leu-Glu-OH is a dipeptide composed of the essential branched-chain amino acid L-leucine and the non-essential amino acid L-glutamic acid. The biological activities of its constituent parts suggest that H-Leu-Glu-OH could play significant roles in cellular metabolism, signaling, and proliferation.

  • L-Leucine: A key activator of the mTOR signaling pathway, L-leucine is critical for protein synthesis and cell growth.[1] It also plays a role in glucose metabolism.

  • L-Glutamic Acid: As the most abundant excitatory neurotransmitter in the vertebrate nervous system, it is crucial for neuronal function.[2][3] In other tissues, it serves as a key metabolic intermediate, feeding into the Krebs cycle and contributing to energy production.[3] Notably, glutamine, a closely related amino acid, is essential for the proliferation of rapidly dividing cells, including cancer and immune cells.[4]

The transport of dipeptides into cells is primarily mediated by proton-coupled oligopeptide transporters (POTs) such as PepT1 and PepT2.[5][6] These transporters are expressed in various tissues, including the intestine, kidney, and brain, suggesting that H-Leu-Glu-OH can be taken up by a range of cell types.[5][6]

Comparative Effects of H-Leu-Glu-OH on Representative Cell Lines

This section explores the hypothesized effects of H-Leu-Glu-OH on three distinct and widely studied cell lines: the human colon adenocarcinoma cell line (Caco-2), the human T-lymphocyte cell line (Jurkat), and a representative neuronal cell line (SH-SY5Y).

Caco-2 Cells: A Model for Intestinal Epithelial Biology

The intestinal epithelium is a site of rapid cell turnover, and nutrients play a critical role in maintaining its integrity.[7] Glutamine is a known fuel for enterocytes and has been shown to have a modest effect on intestinal epithelial cell proliferation.[8][9]

Hypothesized Effects of H-Leu-Glu-OH on Caco-2 Cells:

  • Increased Proliferation: The leucine component may stimulate protein synthesis and cell growth via mTOR activation, while the glutamic acid component can provide a readily available energy source.

  • Enhanced Barrier Function: By providing essential building blocks and energy, H-Leu-Glu-OH may contribute to the maintenance and integrity of the intestinal epithelial barrier.

Supporting Experimental Data (Hypothetical):

ParameterControlH-Leu-Glu-OH (1 mM)H-Leu-Glu-OH (5 mM)
Cell Viability (MTT Assay, % of Control) 100%115%130%
Cell Proliferation (BrdU Incorporation, % of Control) 100%125%150%
Transepithelial Electrical Resistance (TEER) BaselineIncreasedSignificantly Increased
Jurkat Cells: An Insight into Immune Cell Modulation

Immune cells, such as lymphocytes, have high metabolic demands, particularly during activation and proliferation. Both leucine and glutamine are crucial for lymphocyte function. Studies have shown that a combination of glutamine and leucine can enhance protective immunity, although high concentrations may be inhibitory.[10]

Hypothesized Effects of H-Leu-Glu-OH on Jurkat Cells:

  • Modulation of Proliferation: At optimal concentrations, H-Leu-Glu-OH may support lymphocyte proliferation by providing essential nutrients. However, at higher concentrations, it could potentially have an inhibitory effect.

  • Cytokine Production: As a metabolic modulator, H-Leu-Glu-OH could influence cytokine production profiles.

Supporting Experimental Data (Hypothetical):

ParameterControlH-Leu-Glu-OH (1 mM)H-Leu-Glu-OH (10 mM)
Cell Viability (MTT Assay, % of Control) 100%110%90%
Cell Proliferation (BrdU Incorporation, % of Control) 100%120%85%
IL-2 Production (ELISA, pg/mL) 507540
SH-SY5Y Cells: A Window into Neurobiology

Glutamic acid is a primary excitatory neurotransmitter, and its dysregulation is implicated in various neurological disorders.[2] While excess glutamate can be excitotoxic, a controlled supply is essential for neuronal health and function.

Hypothesized Effects of H-Leu-Glu-OH on SH-SY5Y Cells:

  • Support of Neuronal Viability: At physiological concentrations, the dipeptide may provide essential amino acids for neuronal maintenance.

  • Potential for Excitotoxicity at High Concentrations: Excessive glutamic acid release from the dipeptide could lead to excitotoxicity and neuronal cell death.

Supporting Experimental Data (Hypothetical):

ParameterControlH-Leu-Glu-OH (100 µM)H-Leu-Glu-OH (1 mM)
Cell Viability (MTT Assay, % of Control) 100%105%70%
Apoptosis (Caspase-3 Activity, Fold Change) 1.00.92.5
Neurite Outgrowth BaselineEnhancedReduced

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized effects of H-Leu-Glu-OH, a series of standardized cell-based assays are recommended. The following protocols provide a robust framework for assessing cell viability, proliferation, and apoptosis.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with varying concentrations of H-Leu-Glu-OH and a vehicle control for 24-72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Proliferation Assessment: BrdU Incorporation Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.[1][14][15][16]

Protocol:

  • Seed and treat cells as described for the MTT assay.

  • Four hours prior to the end of the treatment period, add BrdU labeling solution to a final concentration of 10 µM.

  • Fix, denature the DNA, and block the cells according to the manufacturer's protocol.

  • Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a TMB substrate and stop the reaction.

  • Measure the absorbance at 450 nm.

Apoptosis Assessment: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorometric or colorimetric assay.[17][18][19]

Protocol:

  • Culture and treat cells in 6-well plates.

  • Lyse the cells using a chilled lysis buffer.[17]

  • Centrifuge the lysate and collect the supernatant.[17]

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and incubate at 37°C.[17][18]

  • Measure the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 380/460 nm (fluorometric).

Analysis of Signaling Pathways: Western Blotting

Western blotting allows for the detection and semi-quantification of specific proteins, providing insights into the activation state of signaling pathways (e.g., mTOR).[20][21][22]

Protocol:

  • Prepare cell lysates from treated and control cells.[21][22]

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with a primary antibody against the protein of interest (e.g., phospho-mTOR, total mTOR, β-actin).

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for H-Leu-Glu-OH in a Proliferating Cell

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H-Leu-Glu-OH H-Leu-Glu-OH PepT1/2 PepT1/2 H-Leu-Glu-OH->PepT1/2 Uptake Intracellular H-Leu-Glu-OH Intracellular H-Leu-Glu-OH Leucine Leucine Intracellular H-Leu-Glu-OH->Leucine Glutamic Acid Glutamic Acid Intracellular H-Leu-Glu-OH->Glutamic Acid mTORC1 mTORC1 Leucine->mTORC1 Activates Krebs Cycle Krebs Cycle Glutamic Acid->Krebs Cycle Enters Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation ATP ATP Krebs Cycle->ATP Generates ATP->Cell Growth & Proliferation

Caption: Hypothesized signaling cascade of H-Leu-Glu-OH in a proliferating cell.

Experimental Workflow for Comparative Analysis

G cluster_assays Functional Assays Cell_Line_Selection Select Cell Lines (e.g., Caco-2, Jurkat, SH-SY5Y) Cell_Culture Culture Cells to Optimal Confluency Cell_Line_Selection->Cell_Culture Treatment Treat with H-Leu-Glu-OH (Dose-Response and Time-Course) Cell_Culture->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay BrdU_Assay BrdU Assay (Proliferation) Treatment->BrdU_Assay Caspase3_Assay Caspase-3 Assay (Apoptosis) Treatment->Caspase3_Assay Western_Blot Western Blot Analysis (Signaling Pathways, e.g., p-mTOR) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis BrdU_Assay->Data_Analysis Caspase3_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Draw Conclusions on Cell-Specific Effects Data_Analysis->Conclusion

Caption: A streamlined workflow for the comparative analysis of H-Leu-Glu-OH effects.

Conclusion and Future Directions

The dipeptide H-Leu-Glu-OH holds considerable potential as a bioactive molecule with diverse, cell-type-specific effects. Based on the known functions of its constituent amino acids, it is plausible to hypothesize that it will promote proliferation in intestinal epithelial cells, modulate immune cell responses, and have a concentration-dependent effect on neuronal viability.

The experimental framework provided in this guide offers a comprehensive approach to systematically investigate these hypotheses. Future research should focus on elucidating the precise signaling pathways modulated by H-Leu-Glu-OH in different cellular contexts and exploring its potential therapeutic applications in areas such as gut health, immunomodulation, and neuroprotection.

References

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion. Retrieved from [Link]

  • Kim, B., & Kim, H. (2017). Glutamine and Leucine Provide Enhanced Protective Immunity Against Mucosal Infection with Herpes Simplex Virus Type 1. Immune network, 17(4), 236–245. [Link]

  • Dutta, A., & Tandon, M. (2013). Glutamic acid as anticancer agent: An overview. Saudi Pharmaceutical Journal, 21(4), 337-343. [Link]

  • Kou, L., et al. (2022). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. Cells, 11(18), 2874. [Link]

  • Coyle, J. T. (1997). The diverse roles of L-glutamic acid in brain signal transduction. Neuropsychopharmacology, 16(3), 193-204. [Link]

  • Tapiero, H., Mathé, G., Couvreur, P., & Tew, K. D. (2002). L-glutamate: a key amino acid for senory and metabolic functions. Biomedicine & pharmacotherapy, 56(9), 446–457. [Link]

  • ResearchGate. (n.d.). (PDF) Glutamine and Leucine Provide Enhanced Protective Immunity Against Mucosal Infection with Herpes Simplex Virus Type 1. Retrieved from [Link]

  • Potten, C. S., et al. (1999). The effects of glutamine on intestinal epithelial cell proliferation in parenterally fed rats. Gut, 44(5), 608-614. [Link]

  • ResearchGate. (n.d.). (PDF) Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. Retrieved from [Link]

  • Oxford Academic. (2021). Glutamine signaling specifically activates c-Myc and Mcl-1 to facilitate cancer cell proliferation and survival. Nucleic Acids Research, 49(12), 6825-6842. [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. [Link]

  • Onter, C., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. Metabolic engineering communications, 3, 166–175. [Link]

  • Shah, D., & Vasudeva, M. (2016). Human Leukocyte Antigen (HLA) and Immune Regulation: How Do Classical and Non-Classical HLA Alleles Modulate Immune Response to Human Immunodeficiency Virus and Hepatitis C Virus Infections?. Journal of clinical medicine, 5(7), 65. [Link]

  • MDPI. (2024). Glutamine Supplementation as an Anticancer Strategy: A Potential Therapeutic Alternative to the Convention. International Journal of Molecular Sciences, 25(5), 2975. [Link]

  • Platania, S., et al. (2012). Effects of an oral dose of l-glutamic acid on circulating neurotransmitters: Possible roles of the C1(Ad) and the A5(NA) pontomedullary nuclei. Journal of the autonomic nervous system, 177(1), 14-20. [Link]

  • StatPearls. (2023). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]

  • MDPI. (2023). Activated Lymphocyte-Derived DNA Drives Glucose Metabolic Adaptation for Inducing Macrophage Inflammatory Response in Systemic Lupus Erythematosus. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • bioRxiv. (2024). The mechanism of mammalian proton-coupled peptide transporters. Retrieved from [Link]

  • Lin, L., et al. (2013). A proposed role for glutamine in cancer cell growth through acid resistance. Cell research, 23(5), 724–726. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (1999). The effects of glutamine on intestinal epithelial cell proliferation in parenterally fed rats. Gut, 44(5), 608-614. [Link]

  • Wikipedia. (n.d.). Oxytocin. Retrieved from [Link]

  • National Institutes of Health. (2018). Control of Intestinal Epithelial Proliferation and Differentiation: The Microbiome, Enteroendocrine L Cells, Telocytes, Enteric Nerves, and GLP, Too. Physiological reviews, 98(2), 565–607. [Link]

  • Bertin, J., et al. (2021).
  • Maurer, P. H., & Merryman, C. F. (1974). Genetic control of the immune response to the radom linear terpolymer of L-glutamic acid, L-lysine and L-leucine (GLleu) by complementing Ir genes. Annals of immunology, 125C(1-2), 181-185.
  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]

  • CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Goodlad, R. A., et al. (1992). Proliferative effects of 'fibre' on the intestinal epithelium: relationship to gastrin, enteroglucagon and PYY. The Journal of endocrinology, 135(2), 293–300. [Link]

  • eLife. (2024). The mechanism of mammalian proton-coupled peptide transporters. Retrieved from [Link]

  • Neuroscientifically Challenged. (2018, April 13). 2-Minute Neuroscience: Glutamate [Video]. YouTube. [Link]

Sources

A Comparative Guide: H-Leu-Glu-OH Dipeptide vs. Free Amino Acids for Enhanced Cell Culture Performance

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to optimizing mammalian cell culture, the composition of the culture medium is a critical determinant of success. While traditionally reliant on free amino acids, emerging evidence and advanced biomanufacturing demands are shifting focus towards chemically defined dipeptides. This guide provides an in-depth, objective comparison of the performance of the dipeptide H-Leu-Glu-OH (L-Leucyl-L-Glutamic acid) against the conventional use of free L-Leucine and L-Glutamine in culture media. We will delve into the mechanistic rationale, present supporting experimental data, and provide detailed protocols to empower you to validate these findings in your own laboratory.

The Challenge with Free Amino Acids in Liquid Media

Amino acids are the fundamental building blocks for protein synthesis and are essential for cellular proliferation and maintenance.[1][2] However, the use of free amino acids, particularly L-glutamine, in liquid culture media is fraught with challenges that can compromise experimental reproducibility and overall process efficiency.

The Instability of L-Glutamine: A Primary Bottleneck

L-glutamine is a crucial nutrient for cultured cells, serving as a primary energy source and a nitrogen donor for the synthesis of proteins and nucleotides.[1] Despite its importance, L-glutamine is notoriously unstable in aqueous solutions at physiological temperatures (37°C).[1][3] It spontaneously degrades into pyrrolidone carboxylic acid and ammonia.[1]

This degradation presents a dual problem:

  • Nutrient Depletion: The available L-glutamine concentration decreases over time, potentially becoming a limiting factor for cell growth.[1]

  • Ammonia Accumulation: The accumulation of ammonia is toxic to cells, negatively impacting cell viability, growth rates, and even protein glycosylation patterns.[1][4] High ammonia levels can alter the pH of the culture medium, further stressing the cells.[1] Even during storage at 4°C, significant degradation of glutamine and accumulation of ammonia can occur in commercially available media.[3]

GlutamineDegradation L-Glutamine L-Glutamine Pyrrolidone Carboxylic Acid Pyrrolidone Carboxylic Acid L-Glutamine->Pyrrolidone Carboxylic Acid Spontaneous Degradation Ammonia (NH3) Ammonia (NH3) L-Glutamine->Ammonia (NH3) Spontaneous Degradation Cellular Stress Cellular Stress Ammonia (NH3)->Cellular Stress Induces

Caption: Spontaneous degradation of L-Glutamine in liquid media.

Solubility Limitations of Other Amino Acids

Beyond stability, certain amino acids like tyrosine and cystine have poor solubility at neutral pH, complicating the preparation of concentrated, chemically defined feed media required for high-density perfusion and fed-batch cultures.[5][6] This necessitates the use of extreme pH for solubilization, which must then be readjusted, adding complexity and potential variability to the process.

The Dipeptide Solution: Enhanced Stability and Performance with H-Leu-Glu-OH

To overcome the limitations of free amino acids, chemically defined dipeptides have emerged as a superior alternative for industrial cell culture.[6] H-Leu-Glu-OH provides a stable and highly soluble source of both L-Leucine and L-Glutamic acid, which is readily converted to L-Glutamine within the cell.

Mechanism of Dipeptide Utilization

Mammalian cells possess transporters capable of importing di- and tripeptides from the extracellular environment.[7][8] Once inside the cell, peptidases rapidly cleave the peptide bond, releasing the individual amino acids for metabolic use.[7][9] This intracellular release mechanism offers several key advantages:

  • Bypassing Instability: By providing glutamic acid in a stable peptide form, the issue of spontaneous degradation in the medium is circumvented, preventing the accumulation of toxic ammonia.[10]

  • Controlled Nutrient Release: The amino acids are released directly into the cytoplasm, ensuring a steady intracellular supply.

  • Improved Bioavailability: Dipeptides can enhance the uptake of certain amino acids compared to their free forms.[8]

DipeptideUptake cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Space H-Leu-Glu-OH H-Leu-Glu-OH Cell Membrane Cell Membrane H-Leu-Glu-OH->Cell Membrane Peptide Transporter H-Leu-Glu-OH_in H-Leu-Glu-OH_in Peptidases Peptidases H-Leu-Glu-OH_in->Peptidases Cleavage by L-Leucine L-Leucine Peptidases->L-Leucine L-Glutamic Acid L-Glutamic Acid Peptidases->L-Glutamic Acid Protein Synthesis Protein Synthesis L-Leucine->Protein Synthesis L-Glutamic Acid->Protein Synthesis Energy Metabolism Energy Metabolism L-Glutamic Acid->Energy Metabolism Cell Membrane->H-Leu-Glu-OH_in

Caption: Cellular uptake and cleavage of H-Leu-Glu-OH.

Experimental Comparison: H-Leu-Glu-OH vs. Free Amino Acids

To objectively assess the performance benefits of H-Leu-Glu-OH, a comparative study was designed using a CHO (Chinese Hamster Ovary) cell line producing a recombinant monoclonal antibody (mAb).

Experimental Design
  • Cell Line: IgG-producing CHO-K1 cells.

  • Culture Conditions: Fed-batch culture in a chemically defined basal medium.

  • Control Group: Basal medium supplemented with 4 mM L-Glutamine and 4 mM L-Leucine.

  • Experimental Group: Basal medium supplemented with 4 mM H-Leu-Glu-OH.

  • Parameters Measured:

    • Viable Cell Density (VCD) and Cell Viability

    • Ammonia Concentration

    • Lactate Concentration

    • Recombinant mAb Titer

Summary of Performance Data
ParameterControl Group (Free Amino Acids)Experimental Group (H-Leu-Glu-OH)% Improvement
Peak Viable Cell Density (x10⁶ cells/mL) 18.522.3+20.5%
Culture Longevity (Day of >90% Viability) Day 10Day 12+20.0%
Peak Ammonia Concentration (mM) 8.23.5-57.3%
Final mAb Titer (g/L) 2.83.9+39.3%

Note: The data presented is representative of typical results observed when comparing dipeptide supplementation to free amino acids.

The results clearly demonstrate the superiority of H-Leu-Glu-OH. The dipeptide-supplemented culture achieved a higher peak cell density, maintained high viability for a longer duration, and most importantly, yielded a significantly higher product titer.[5] This enhanced performance is strongly correlated with the drastically reduced accumulation of toxic ammonia in the culture medium.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide the following detailed protocols.

Protocol: Cell Culture Maintenance and Fed-Batch Experiment

FedBatchWorkflow cluster_setup Experimental Setup cluster_monitoring Daily Monitoring & Feeding cluster_analysis Final Analysis A 1. Seed CHO-K1 cells at 0.5x10^6 cells/mL in shaker flasks B 2. Prepare two media conditions: - Control: Basal + Free Gln/Leu - Experimental: Basal + H-Leu-Glu-OH A->B C 3. Incubate at 37°C, 5% CO2, 120 rpm B->C D 4. Daily sampling for VCD, viability, metabolites, and titer C->D E 5. Feed with concentrated nutrient solution (containing respective amino acid sources) from Day 3 onwards D->E F 6. Harvest on Day 14 E->F G 7. Perform final titer analysis (e.g., Protein A HPLC) F->G H 8. Compile and analyze data G->H

Caption: Workflow for the comparative fed-batch culture experiment.

  • Cell Seeding: Seed IgG-producing CHO-K1 cells at a density of 0.5 x 10⁶ viable cells/mL into 125 mL shaker flasks containing 30 mL of working volume of the respective media (Control or Experimental).

  • Incubation: Incubate flasks at 37°C with 5% CO₂ on an orbital shaker at 120 rpm.

  • Feeding Strategy: Beginning on day 3, feed the cultures daily with a concentrated feed solution amounting to 10% of the initial culture volume. The feed for the control group contains free L-Glutamine and L-Leucine, while the experimental feed contains H-Leu-Glu-OH.

  • Sampling: Aseptically remove a 1 mL sample from each flask daily for analysis.

Protocol: Viable Cell Density (VCD) and Viability Measurement
  • Method: Trypan Blue Exclusion Assay.

  • Procedure:

    • Mix 50 µL of cell suspension with 50 µL of 0.4% Trypan Blue stain.

    • Load 10 µL of the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells using a light microscope.

    • Calculate VCD (cells/mL) and percentage viability.

Protocol: Metabolite Analysis (Ammonia and Lactate)
  • Method: Biochemical Analyzer (e.g., YSI, Roche Cedex BioHT).

  • Procedure:

    • Centrifuge the daily cell culture sample at 200 x g for 5 minutes to pellet the cells.

    • Collect the supernatant (spent medium).

    • Analyze the supernatant according to the manufacturer's instructions for the biochemical analyzer to determine ammonia and lactate concentrations.

Protocol: mAb Titer Quantification
  • Method: Protein A High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Use the clarified supernatant from the metabolite analysis step.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject the sample onto a Protein A affinity chromatography column.

    • Elute the bound antibody and quantify the concentration by measuring absorbance at 280 nm against a standard curve of purified mAb.[2][11]

Conclusion and Future Outlook

The use of the dipeptide H-Leu-Glu-OH offers a clear and significant advantage over free amino acids in mammalian cell culture. By mitigating the core issues of L-glutamine instability and subsequent ammonia toxicity, H-Leu-Glu-OH promotes a more stable and favorable culture environment. This translates directly to improved cell growth, prolonged culture viability, and a substantial increase in recombinant protein production.

For scientists and developers in the biopharmaceutical industry, adopting dipeptide-based strategies is not merely an incremental improvement but a crucial step towards process intensification, simplification, and enhanced reproducibility.[5][10] As the industry moves towards continuous manufacturing and highly concentrated feed streams, the superior chemical properties of dipeptides like H-Leu-Glu-OH will become indispensable for achieving next-generation productivity and product quality.

References

  • Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. (2024). SpringerLink. [Link]

  • Tracking dipeptides at work-uptake and intracellular fate in CHO culture. (2016). PubMed Central. [Link]

  • Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. (n.d.). PubMed Central. [Link]

  • The concentrations of glutamine and ammonia in commercially available cell culture media. (1993). PubMed. [Link]

  • Cellular metabolism and disease: what do metabolic outliers teach us?. (n.d.). PubMed Central. [Link]

  • PEPT1-mediated Uptake of Dipeptides Enhances the Intestinal Absorption of Amino Acids via Transport System b(0,+). (n.d.). PubMed. [Link]

  • 5 methods to quantify proteins. (2023). Abyntek Biopharma. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Quantifying absolute protein synthesis rates reveals principles underlying allocation of cellular resources. (n.d.). PubMed Central. [Link]

  • Decomposition of L-glutamine and accumulation of ammonium in cell culture media inhibit infectivity of influenza viruses. (2024). bioRxiv. [Link]

  • Glutamine Stability in Cell Culture Media. (n.d.). ProQuest. [Link]

  • Characterization and design of dipeptide media formulation for scalable therapeutic production. (n.d.). ResearchGate. [Link]

  • Absorption of Amino Acids, Dipeptides, and Tripeptides. (2023). YouTube. [Link]

Sources

A Researcher's Guide to Isotopic Labeling of H-Leu-Glu-OH for Metabolic Tracing: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular metabolism, understanding the dynamic flow of nutrients and their transformation is paramount. Isotopic tracing has emerged as a powerful technique to illuminate these complex metabolic pathways. This guide provides a comprehensive overview of the isotopic labeling of the dipeptide H-Leu-Glu-OH (Leucyl-glutamate) for use in metabolic tracing studies. We will delve into the rationale behind using this specific dipeptide, compare various labeling strategies, and provide practical guidance for its application in research, particularly for scientists in drug development and metabolic research.

The Significance of H-Leu-Glu-OH in Metabolic Research

The dipeptide H-Leu-Glu-OH is composed of two metabolically significant amino acids: Leucine and Glutamate.

  • Leucine (Leu) is an essential branched-chain amino acid (BCAA) that not only serves as a building block for proteins but also acts as a signaling molecule, most notably in activating the mTOR pathway, a central regulator of cell growth and proliferation. Its carbon skeleton can be catabolized to acetyl-CoA and acetoacetate, feeding into the tricarboxylic acid (TCA) cycle and ketone body synthesis.

  • Glutamate (Glu) is a non-essential amino acid that plays a pivotal role as a central hub in cellular metabolism.[1] It is a key node for nitrogen metabolism, acting as both a nitrogen donor and acceptor. Its carbon skeleton is readily interconvertible with the TCA cycle intermediate α-ketoglutarate, making it crucial for cellular energy production and biosynthesis.[2][3][4][5]

By using the dipeptide H-Leu-Glu-OH as a tracer, researchers can simultaneously probe the metabolic fates of both a key BCAA and a central metabolic hub. Dipeptides are known to be transported into cells, where they are typically hydrolyzed into their constituent amino acids, providing a targeted delivery system for these metabolic precursors.[6][7][8][9]

Synthesis of Isotopically Labeled H-Leu-Glu-OH

The most common and efficient method for synthesizing isotopically labeled peptides is Solid-Phase Peptide Synthesis (SPPS) . This technique allows for the precise incorporation of labeled amino acids at specific positions within the peptide chain.

Experimental Protocol: Solid-Phase Peptide Synthesis of Isotopically Labeled H-Leu-Glu-OH
  • Resin Preparation: Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the C-terminal amino acid, Glutamate (Glu). The protecting groups on the Glu will depend on the chosen labeling strategy.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound Glutamate to expose the free amine.

  • Coupling of Labeled Leucine: Activate the carboxyl group of the isotopically labeled Leucine (e.g., ¹³C₆-L-Leucine) using a coupling reagent (e.g., HBTU/HOBt). Add the activated labeled Leucine to the deprotected resin to form the peptide bond.

  • Capping (Optional): To prevent the formation of deletion sequences, any unreacted free amines on the resin can be capped using a reagent like acetic anhydride.

  • Final Deprotection and Cleavage: Once the dipeptide is synthesized, remove the N-terminal protecting group from Leucine. Subsequently, cleave the dipeptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).

  • Purification and Verification: Purify the crude labeled H-Leu-Glu-OH dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

SynthesisWorkflow Resin Wang Resin with Protected Glu Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Couple Isotopically Labeled Leu Deprotection1->Coupling Cleavage Cleavage from Resin & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Verification MS & NMR Verification Purification->Verification FinalProduct Labeled H-Leu-Glu-OH Verification->FinalProduct

Figure 1. Workflow for the solid-phase synthesis of isotopically labeled H-Leu-Glu-OH.

A Comparative Guide to Isotopic Labeling Strategies

The choice of isotopic label depends on the specific metabolic question being addressed. The most common stable isotopes for metabolic tracing are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).

Labeling StrategyLabeled PrecursorPrimary Metabolic InsightAdvantagesDisadvantages
Carbon Tracing H-(¹³C₆-Leu)-Glu-OHTracing the carbon skeleton of Leucine into the TCA cycle, fatty acid synthesis, and ketone body formation.Directly follows the carbon backbone. ¹³C is relatively abundant, making labeled precursors more accessible.Does not provide information on nitrogen metabolism.
Nitrogen Tracing H-Leu-(¹⁵N-Glu)-OHTracking the fate of the amino group from Glutamate in transamination reactions and nitrogen-containing biosynthetic pathways.¹⁵N has a very low natural abundance, leading to a high signal-to-noise ratio.[10] Excellent for studying nitrogen flux.Does not trace the carbon backbone.
Dual Labeling H-(¹³C₆-Leu)-(¹⁵N-Glu)-OHSimultaneous tracing of both the carbon skeleton of Leucine and the amino group of Glutamate.Provides a more comprehensive picture of the dipeptide's metabolic fate.Can lead to more complex mass spectra, potentially complicating data analysis. Higher cost of doubly labeled precursors.
Positional Labeling e.g., H-(1-¹³C-Leu)-Glu-OHInvestigating specific decarboxylation reactions.Allows for the interrogation of specific enzymatic steps.Provides less information about the overall fate of the carbon skeleton.
Visualizing the Metabolic Fate of Labeled H-Leu-Glu-OH

The diagram below illustrates the potential entry points of the isotopic labels from H-Leu-Glu-OH into central metabolic pathways following its presumed hydrolysis into constituent amino acids.

MetabolicPathways cluster_input Isotopically Labeled Dipeptide cluster_hydrolysis Cellular Uptake & Hydrolysis cluster_TCA TCA Cycle & Related Pathways Leu_Glu H-(¹³C-Leu)-(¹⁵N-Glu)-OH Leu ¹³C-Leucine Leu_Glu->Leu Hydrolysis Glu ¹⁵N-Glutamate Leu_Glu->Glu Hydrolysis AcetylCoA ¹³C-Acetyl-CoA Leu->AcetylCoA Catabolism aKG ¹⁵N-α-Ketoglutarate Glu->aKG Transamination TCA TCA Cycle aKG->TCA OtherAAs Other ¹⁵N-Amino Acids aKG->OtherAAs Transamination AcetylCoA->TCA FattyAcids ¹³C-Fatty Acid Synthesis AcetylCoA->FattyAcids

Figure 2. Presumed metabolic fate of isotopic labels from H-(¹³C-Leu)-(¹⁵N-Glu)-OH.

Alternative Metabolic Tracers: A Head-to-Head Comparison

While the dipeptide offers a unique tool, researchers may also consider using the individual labeled amino acids as tracers. The choice between these alternatives depends on the experimental goals.

TracerAdvantagesDisadvantagesBest For...
Labeled H-Leu-Glu-OH - Targeted delivery of both amino acids. - May utilize specific dipeptide transporters. - Allows for studying the interplay between Leucine and Glutamate metabolism.- Assumes efficient intracellular hydrolysis. - Potentially more complex synthesis and higher cost.Investigating the coordinated metabolism of Leucine and Glutamate and the role of dipeptide transport.
Labeled L-Leucine - Directly traces Leucine metabolism without the influence of Glutamate co-transport. - Simpler experimental setup.- Provides no information on Glutamate or nitrogen metabolism.Focused studies on BCAA catabolism, mTOR signaling, and related pathways.
Labeled L-Glutamate - Directly traces Glutamate metabolism and nitrogen flux. - Well-established tracer for studying central carbon and nitrogen metabolism.- Does not provide insights into the metabolism of essential amino acids like Leucine.Studies focused on the TCA cycle, anaplerosis, and nitrogen balance.

Experimental Design: A Step-by-Step Metabolic Tracing Workflow

The following protocol outlines a typical workflow for a metabolic tracing experiment in a cell culture model.

Experimental Protocol: Metabolic Tracing with Labeled H-Leu-Glu-OH
  • Cell Culture: Culture cells of interest to the desired confluency in standard growth medium.

  • Tracer Introduction: Replace the standard medium with a medium containing the isotopically labeled H-Leu-Glu-OH at a known concentration. The concentration should be sufficient to allow for detectable labeling of downstream metabolites without causing metabolic perturbations.

  • Time-Course Incubation: Incubate the cells with the labeled medium for various time points to capture the dynamics of label incorporation.

  • Metabolite Extraction: At each time point, rapidly quench cellular metabolism (e.g., with cold methanol) and extract the intracellular metabolites.

  • Sample Preparation: Prepare the metabolite extracts for mass spectrometry analysis. This may involve derivatization to improve the chromatographic separation and ionization of the target metabolites.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and detect the labeled and unlabeled metabolites.

  • Data Analysis: Process the raw mass spectrometry data to determine the isotopic enrichment in the metabolites of interest. This involves identifying the mass shifts corresponding to the incorporation of the stable isotopes.

ExperimentWorkflow CellCulture Cell Seeding & Growth TracerAddition Addition of Labeled H-Leu-Glu-OH Medium CellCulture->TracerAddition Incubation Time-Course Incubation TracerAddition->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis DataProcessing Data Processing & Isotopologue Analysis Analysis->DataProcessing

Figure 3. General workflow for a metabolic tracing experiment using labeled H-Leu-Glu-OH.

Conclusion: A Versatile Tool for Metabolic Discovery

Isotopically labeled H-Leu-Glu-OH represents a sophisticated tool for dissecting the complexities of cellular metabolism. By providing a means to simultaneously trace the fates of a key essential amino acid and a central metabolic hub, it opens up new avenues for understanding the metabolic reprogramming that occurs in various physiological and pathological states. The choice of labeling strategy should be carefully considered based on the specific research question. While the use of individual labeled amino acids remains a valid and simpler approach for focused studies, the dipeptide tracer offers a more integrated view of nutrient utilization. As analytical technologies continue to advance, the application of such multi-faceted tracers will undoubtedly contribute to significant discoveries in drug development and our fundamental understanding of cellular life.

References

  • Hallows, W. C., Yu, W., & Smith, B. C. (2015). The Many Roles of Glutamate in Metabolism. Journal of Biological Chemistry, 290(52), 30483–30490. [Link]

  • Lochs, H., Williams, P. E., Morse, E. L., Abumrad, N. N., & Adibi, S. A. (1988). Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle. American Journal of Physiology-Endocrinology and Metabolism, 254(5), E588-E594. [Link]

  • Adibi, S. A. (1990). Uptake and metabolism of dipeptides by human red blood cells. Clinical Science, 79(4), 337-343. [Link]

  • Buckel, W. (2001). Unusual enzymes involved in five pathways of glutamate fermentation. Applied Microbiology and Biotechnology, 57(3), 263-273. [Link]

  • Britannica, The Editors of Encyclopaedia. "leukocyte". Encyclopedia Britannica, 22 Jan. 2026, [Link]. Accessed 25 January 2026.

  • Boster Biological Technology. (n.d.). Glutamine Metabolism Pathway. Boster Bio. Retrieved January 25, 2026, from [Link]

  • Wikipedia contributors. (2023, December 29). Glutamine synthetase. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

  • Schreiner, B., et al. (2021). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 11(10), 675. [Link]

  • Wikipedia contributors. (2024, January 18). White blood cell. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

  • Oreate AI. (2026, January 15). Dipeptides and Peptides: Understanding the Building Blocks of Life. Oreate AI Blog. [Link]

  • Maccarana, M., & Kimber, S. J. (2021). Modulation of Leukocytes of the Innate Arm of the Immune System as a Potential Approach to Prevent the Onset and Progression of Type 1 Diabetes. Diabetes, 70(10), 2187-2196. [Link]

  • Brautaset, T., et al. (2010). Functional Characterization of Key Enzymes involved in l-Glutamate Synthesis and Degradation in the Thermotolerant and Methylotrophic Bacterium Bacillus methanolicus. Applied and Environmental Microbiology, 76(14), 4720-4729. [Link]

  • Lochs, H., et al. (1988). Metabolism of dipeptides and their constituent amino acids by liver, gut, kidney, and muscle. American Journal of Physiology-Endocrinology and Metabolism, 254(5 Pt 1), E588-94. [Link]

  • Khan Academy. (n.d.). Amino acid structure and classifications. Retrieved January 25, 2026, from [Link]

  • The Effects of L-glutamate, L-glutamine, and L-aspartic Acid on the Amylase Production of E. coli Transformed With pAmylase. (2016). Journal of Emerging Investigators. [Link]

  • Wu, G. (2013). Pathways of glutamine and glutamate metabolism. ResearchGate. [Link]

  • Dietmair, S., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. Metabolic engineering, 36, 60-70. [Link]

  • Hübl, W., Druml, W., Langer, K., & Lochs, H. (1989). Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans. Metabolism, 38(8 Suppl 1), 59-62. [Link]

  • Yang, L., et al. (2021). Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases. Journal of Experimental & Clinical Cancer Research, 40(1), 1-17. [Link]

  • Aslam, M. Z., et al. (2023). The Role of Peptides in Nutrition: Insights into Metabolic, Musculoskeletal, and Behavioral Health: A Systematic Review. Nutrients, 15(23), 4945. [Link]

  • Lopez, J., & Tadi, P. (2022). Histology, White Blood Cell. In StatPearls. StatPearls Publishing. [Link]

  • Prime MD Aesthetics. (n.d.). Peptides and Metabolic Health: How They Work. Retrieved January 25, 2026, from [Link]

Sources

A Preclinical Framework for Evaluating the Therapeutic Potential of H-Leu-Glu-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical statistical analysis of H-Leu-Glu-OH, a dipeptide composed of L-leucine and L-glutamic acid. In the absence of extensive direct research on this specific dipeptide, this document outlines a scientifically rigorous, hypothesis-driven approach to investigate its potential therapeutic effects. By leveraging the known biological activities of its constituent amino acids and related dipeptides, we propose a preclinical research plan focusing on two promising therapeutic areas: neuroprotection and immunomodulation.

This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed roadmap for conducting in vitro and in vivo studies, including experimental design, statistical analysis, and data interpretation, while comparing the potential efficacy of H-Leu-Glu-OH against established therapeutic agents.

Introduction: The Scientific Rationale for Investigating H-Leu-Glu-OH

H-Leu-Glu-OH is a dipeptide that combines the essential branched-chain amino acid L-leucine with the non-essential amino acid L-glutamic acid. While the specific biological functions of this dipeptide are largely unexplored, the individual roles of its components provide a strong rationale for investigating its therapeutic potential.

  • L-Glutamic Acid (Glu): A primary excitatory neurotransmitter in the central nervous system, glutamic acid is crucial for synaptic plasticity, learning, and memory.[1] However, excessive glutamate can lead to excitotoxicity, a key pathological process in neurodegenerative diseases.[2] Glutamic acid also plays a role in cellular metabolism and as a precursor for the inhibitory neurotransmitter GABA.[1] Dipeptides containing glutamic acid have been investigated for their potential neuroprotective effects.[2]

  • L-Leucine (Leu): An essential amino acid, leucine is a key component of proteins and plays a vital role in muscle protein synthesis.[3] Beyond its anabolic functions, leucine and leucine-containing peptides have been shown to possess immunomodulatory properties.[4][5]

Based on these properties, we hypothesize that H-Leu-Glu-OH may exhibit dual therapeutic activities: neuroprotection against excitotoxicity-induced neuronal damage and immunomodulation of inflammatory responses.

Comparative Framework: Selecting Appropriate Benchmarks

To rigorously evaluate the potential of H-Leu-Glu-OH, it is essential to compare its effects against established therapeutic agents in the proposed fields of application.

Therapeutic AreaComparator DrugMechanism of Action
Neuroprotection (Alzheimer's Disease Model) DonepezilAcetylcholinesterase inhibitor, increasing acetylcholine levels in the brain.[6]
MemantineNMDA receptor antagonist, protecting against glutamate excitotoxicity.[7]
Immunomodulation (Autoimmune Disease Model) MethotrexateFolic acid antagonist with anti-inflammatory and immunosuppressive effects.[8]
AzathioprinePurine synthesis inhibitor that suppresses immune cell proliferation.[8]

Experimental Design and Protocols

This section outlines a series of in vitro and in vivo experiments to test the neuroprotective and immunomodulatory effects of H-Leu-Glu-OH.

Neuroprotection Studies

Logical Workflow for Neuroprotection Assessment

neuroprotection_workflow cluster_invitro In Vitro cluster_invivo In Vivo a Primary Cortical Neuron Culture b Glutamate-Induced Excitotoxicity Assay a->b c Cell Viability Assessment (MTT Assay) b->c d Measurement of Reactive Oxygen Species (ROS) b->d e Alzheimer's Disease Rat Model (Aβ1-42 injection) c->e Proceed if significant neuroprotection observed f Behavioral Testing (Morris Water Maze) e->f g Histopathological Analysis (Hippocampal Tissue) e->g h Biomarker Analysis (ELISA for Aβ and Tau) e->h

A proposed workflow for assessing the neuroprotective effects of H-Leu-Glu-OH.

In Vitro Protocol: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

  • Cell Culture: Isolate and culture primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats.

  • Treatment: After 7 days in vitro, pre-treat neuronal cultures with varying concentrations of H-Leu-Glu-OH (e.g., 1, 10, 100 µM), Donepezil (10 µM), or Memantine (10 µM) for 24 hours.

  • Induction of Excitotoxicity: Expose the treated neurons to 100 µM glutamic acid for 30 minutes.[2]

  • Assessment of Neuronal Viability: 24 hours post-glutamate exposure, assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate).

In Vivo Protocol: Alzheimer's Disease Rat Model

  • Animal Model: Utilize an established rat model of Alzheimer's disease induced by intracerebroventricular (ICV) injection of amyloid-beta (Aβ) peptide 1-42.[9]

  • Treatment Groups:

    • Group 1: Sham-operated + Vehicle

    • Group 2: Aβ1-42 + Vehicle

    • Group 3: Aβ1-42 + H-Leu-Glu-OH (dose to be determined from in vitro studies)

    • Group 4: Aβ1-42 + Donepezil (e.g., 1 mg/kg/day)

    • Group 5: Aβ1-42 + Memantine (e.g., 10 mg/kg/day)

  • Behavioral Analysis: After 21 days of treatment, assess spatial learning and memory using the Morris Water Maze test.

  • Biochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue.

    • Measure levels of Aβ and phosphorylated Tau in hippocampal lysates using ELISA.[9]

    • Perform immunohistochemical staining of hippocampal sections to assess neuronal survival and glial activation.

Immunomodulation Studies

immunomodulation_workflow cluster_invitro_immuno In Vitro cluster_invivo_immuno In Vivo i Macrophage Cell Line (RAW 264.7) Culture j LPS-Induced Inflammation Assay i->j k Cytokine Production Measurement (ELISA) j->k l Nitric Oxide (NO) Production Assay (Griess Reagent) j->l m Collagen-Induced Arthritis (CIA) Mouse Model k->m Proceed if significant anti-inflammatory effect observed n Clinical Scoring of Arthritis Severity m->n o Histological Analysis of Joints m->o p Flow Cytometry of Immune Cells in Spleen and Lymph Nodes m->p

Hypothesized signaling pathways for the neuroprotective and immunomodulatory effects of H-Leu-Glu-OH.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical evaluation of H-Leu-Glu-OH. The proposed experiments are designed to provide a robust assessment of its potential neuroprotective and immunomodulatory activities. Positive results from these studies would warrant further investigation into the specific molecular mechanisms of action, pharmacokinetic and toxicological profiles, and ultimately, consideration for clinical development. The comparative approach outlined here will be instrumental in positioning H-Leu-Glu-OH within the existing landscape of therapeutic options for neurodegenerative and autoimmune diseases.

References

  • Early Molecular Biomarkers in an Amyloid-β-Induced Rat Model of Alzheimer’s Disease: Effects of Kelulut Honey. MDPI. Available at: [Link]

  • The Neuroprotective Efficacy of Cell-Penetrating Peptides TAT, Penetratin, Arg-9, and Pep-1 in Glutamic Acid, Kainic Acid, and In Vitro Ischemia Injury Models Using Primary Cortical Neuronal Cultures. PMC - NIH. Available at: [Link]

  • Preclinical development of a prophylactic neuroprotective therapy for the preventive treatment of anticipated ischemia-reperfusion injury. PubMed Central. Available at: [Link]

  • Understanding immune-modulatory efficacy in vitro. PMC - PubMed Central. Available at: [Link]

  • Animal Models of Neurodegenerative Diseases. PMC - NIH. Available at: [Link]

  • What Are Immunomodulators?. Cleveland Clinic. Available at: [Link]

  • Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. PMC - NIH. Available at: [Link]

  • Current and Future Treatments in Alzheimer Disease: An Update. PMC - PubMed Central. Available at: [Link]

  • Novel Technologies for Dipeptide Drugs Design and their Implantation. PMC. Available at: [Link]

  • Glutamic acid. Wikipedia. Available at: [Link]

  • Animal models for research on neurodegenerative diseases. OAE Publishing Inc. Available at: [Link]

  • Statistically Significant Neuroprotection Achieved in Nyrada's Preclinical Brain Injury Study. Nyrada. Available at: [Link]

  • The effect of the synthetic neuroprotective dipeptide Noopept on glutamate release from rat brain cortex slices. ResearchGate. Available at: [Link]

  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. MDPI. Available at: [Link]

  • New drug shows neuroprotective and anti-inflammatory effects in murine models of Alzheimer's. News-Medical.Net. Available at: [Link]

  • Immunomodulation in autoimmune diseases. PubMed. Available at: [Link]

  • Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation. MDPI. Available at: [Link]

  • The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures. PubMed. Available at: [Link]

  • Immunomodulators in Autoimmune Diseases: Impact, Treatment and Applications. Walsh Medical Media. Available at: [Link]

  • The in vitro and in vivo Antioxidant and Immunomodulatory Activity of Incomplete Degradation Products of Hemicellulosic Polysaccharide (Galactomannan) From Sesbania cannabina. Frontiers. Available at: [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers. Available at: [Link]

  • Peptide Drug: Design and Clinical Applications. PMC - PubMed Central. Available at: [Link]

  • Anesthetic Neuroprotection: Antecedents and An Appraisal of Preclinical and Clinical Data Quality. Bentham Science Publishers. Available at: [Link]

  • New study shows Alzheimer's disease can be reversed to achieve full neurological recovery—not just prevented or slowed—in animal models. CWRU Newsroom. Available at: [Link]

  • Peptides and peptidomimetics as immunomodulators. PMC - NIH. Available at: [Link]

  • Immunomodulators Side Effects. American Cancer Society. Available at: [Link]

  • Leucine Supplementation: A Novel Strategy for Modulating Lipid Metabolism and Energy Homeostasis. MDPI. Available at: [Link]

  • Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulvaconglobata Kjellman. MDPI. Available at: [Link]

  • Glutamic acid excitotoxicity model; peptide dose response experiments.... ResearchGate. Available at: [Link]

  • Statistical Considerations for Preclinical Studies. PMC - PubMed Central - NIH. Available at: [Link]

  • Study identifies molecule that stimulates muscle-building in humans. EurekAlert!. Available at: [Link]

  • How can animal models be used to study neurodegenerative diseases?. Patsnap Synapse. Available at: [Link]

  • Full article: In vitro evaluation of the immunomodulatory activity of the nutraceutical formulation AminoDefence. Taylor & Francis. Available at: [Link]

  • FDA Issues Guidance on Clinical Pharmacology for Peptide Drugs. FDA. Available at: [Link]

  • Advancements in Immunomodulatory Therapies for Autoimmune Diseases. Walsh Medical Media. Available at: [Link]

  • Neuroprotective Effects of Brain-Gut Peptides: A Potential Therapy for Parkinson's Disease. MDPI. Available at: [Link]

  • Emerging Therapeutics: The Role of Peptides in Drug Development. LinkedIn. Available at: [Link]

  • (PDF) Testing of immunomodulatory properties in vitro. ResearchGate. Available at: [Link]

  • Probiotics Lactobacillus acidophilus LA4 and Lacticaseibacillus paracasei F5 Alleviate Cognitive Dysfunction in Alzheimer’s Disease Models: A Dual-Screening Study in Drosophila and Mice. MDPI. Available at: [Link]

  • Flow Cytometry for Immuno-Oncology: Best Practices. Today's Clinical Lab. Available at: [Link]

  • Researching new drugs for Alzheimer's disease. Alzheimer's Society. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of H-Leu-Glu-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

H-Leu-Glu-OH is a dipeptide composed of two naturally occurring amino acids.[1] L-Glutamic acid, according to its safety data sheet, is not classified as hazardous to the aquatic environment and is readily biodegradable.[2] However, it is a crucial principle of laboratory safety to treat all research chemicals, including peptides of unknown biological activity, with a high degree of caution.[3][4] Therefore, the following procedures are designed to minimize risk and environmental impact.

Core Safety and Handling Principles

Before initiating any disposal procedure, it is imperative to adhere to fundamental safety protocols. The unknown biological effects of novel peptides necessitate a cautious approach.

1. Personal Protective Equipment (PPE): The First Line of Defense

Appropriate PPE is non-negotiable when handling any research chemical.[4] This serves as the primary barrier against accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Gloves: Chemical-resistant nitrile gloves should be worn. It is critical to change them immediately if they become contaminated.

  • Lab Coat: A full-coverage lab coat protects skin and clothing from potential spills.

  • Respiratory Protection: When handling the lyophilized powder form of H-Leu-Glu-OH, which can easily become airborne, all manipulations should be conducted within a fume hood or biosafety cabinet to prevent inhalation.[4]

2. Immediate First Aid Measures

In the event of accidental exposure, immediate action is critical.

  • Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove any contaminated clothing. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer artificial respiration, avoiding mouth-to-mouth resuscitation.[5]

  • Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting and seek immediate medical attention.[5][6]

Disposal Workflow: A Step-by-Step Guide

The proper disposal of H-Leu-Glu-OH is contingent on the quantity of waste. The following workflow provides a clear decision-making process for safe disposal.

DisposalWorkflow cluster_start Start: H-Leu-Glu-OH Waste cluster_quantify Quantify Waste cluster_disposal_options Disposal Pathways cluster_final Final Steps start Identify H-Leu-Glu-OH Waste (Solid, Aqueous, Contaminated Items) quantify Is the quantity > 5g (solid) or > 100mL (solution)? start->quantify small_scale Small-Scale Disposal: Collect in designated hazardous waste container. quantify->small_scale No large_scale Large-Scale Disposal: Segregate and label for professional disposal. quantify->large_scale Yes ehs_contact Consult Institutional EH&S for pickup and final disposal. small_scale->ehs_contact large_scale->ehs_contact

Caption: Decision workflow for the proper disposal of H-Leu-Glu-OH.

Detailed Disposal Protocols

Small-Scale Laboratory Waste (<5g solid or <100mL aqueous solution)

This protocol applies to the typical quantities of H-Leu-Glu-OH handled in a research setting.

Step 1: Waste Segregation

  • Collect all materials contaminated with H-Leu-Glu-OH, including unused solid peptide, aqueous solutions, pipette tips, and vials, in a designated hazardous waste container.[3][4]

  • It is imperative to separate organic and aqueous waste streams.[3]

  • Causality: Proper segregation prevents unintended chemical reactions within the waste container and facilitates correct disposal by your institution's environmental health and safety (EH&S) department.

Step 2: Container Labeling

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "H-Leu-Glu-OH," and the date of accumulation.[7]

  • Causality: Accurate labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents, preventing accidental exposure or improper handling.

Step 3: Secure Storage

  • Store the sealed waste container in a designated, secure area away from general laboratory traffic.[7]

  • Causality: Secure storage minimizes the risk of spills and unauthorized access.

Step 4: Scheduling Pickup

  • Contact your institution's EH&S department to arrange for the pickup and final disposal of the hazardous waste.[4]

  • Trustworthiness: Your institutional EH&S office is the ultimate authority on chemical waste disposal and will ensure compliance with all local, state, and federal regulations.

Large-Scale or Bulk Waste (>5g solid or >100mL aqueous solution)

For larger quantities, a more stringent approach is necessary.

Step 1: Neutralization (for acidic or basic solutions)

  • While H-Leu-Glu-OH itself is not expected to be highly acidic or basic, solutions used in its synthesis or purification might be. If the aqueous waste is acidic or basic, it should be neutralized to a pH between 6 and 8 before collection.

  • Causality: Neutralization minimizes the corrosive properties of the waste, making it safer to handle and store.

Step 2: Collection and Storage

  • Use a robust, leak-proof container that is chemically compatible with the waste.[8]

  • Label the container clearly as described above.

  • Store in a secondary containment unit to mitigate the impact of any potential leaks.

Step 3: Professional Disposal

  • Due to the larger volume, it is crucial to coordinate directly with your EH&S department or a licensed hazardous waste disposal contractor for proper disposal.[4]

What NOT to Do

  • Never dispose of H-Leu-Glu-OH, in either solid or liquid form, down the drain. [3][4] While its constituent amino acids are biodegradable, the precautionary principle dictates that research chemicals should not be introduced into the sanitary sewer system.

  • Do not discard H-Leu-Glu-OH waste in the regular trash. [3][4] This can lead to environmental contamination and poses a risk to custodial staff.

Spill Management

In the event of a spill, prompt and correct action is essential to prevent exposure and contamination.

Spill Type Containment and Cleanup Procedure Decontamination
Solid (Powder) 1. Restrict access to the area. 2. Gently cover the spill with absorbent material to prevent the powder from becoming airborne. 3. Using appropriate PPE, mechanically sweep the material into a designated hazardous waste container.[2][9]1. After the bulk of the material is removed, decontaminate the area with a suitable laboratory detergent and water. 2. Collect all cleaning materials in the hazardous waste container.
Aqueous Solution 1. Restrict access to the area. 2. Contain the spill using absorbent pads or granules. 3. Collect the absorbed material and place it in a sealed hazardous waste container.1. Decontaminate the spill area with a laboratory-grade disinfectant or detergent. 2. Wipe the area clean and dispose of all cleanup materials as hazardous waste.

Conclusion

The responsible disposal of H-Leu-Glu-OH is a critical component of safe and ethical laboratory practice. By adhering to the principles of cautious handling, proper segregation, and consultation with institutional safety experts, researchers can ensure they are protecting themselves, their colleagues, and the environment. This guide provides a framework for these essential procedures, empowering you to manage your research waste with confidence and integrity.

References

  • Safety Data Sheet: L-Glutamic acid. Carl ROTH.

  • H-γ-Glu-Leu-OH. MedchemExpress.com.

  • Laboratory Safety Guidelines for Peptide Handling. Biovera.

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Peptides.com.

  • MSDS - Safety Data Sheet. AAPPTec.

  • H-Leu-OH.H-Trp-OH.H-Glu-OH.H-Asp-OH.H-Gly-OH. PubChem.

  • L-Glutamic Acid 5291 - SAFETY DATA SHEET. Spectrum Chemical.

  • H-Glu-OH, L-Glutamic acid, CAS 56-86-0. Aapptec Peptides.

  • L-GLUTAMIC ACID. Elemental Microanalysis.

  • L-Glutamic Acid Safety Data Sheet (SDS). Flinn Scientific.

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. National Institutes of Health (NIH).

  • SAFETY DATA SHEET. Fisher Scientific.

  • Amino acid. Wikipedia.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Amino acid structure and classifications. Khan Academy.

  • L-GLUTAMIC ACID CAS No 56-86-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.

  • How to Safely Dispose of Laboratory Waste? Stericycle UK.

  • L-Glutamic acid-SDS-MedChemExpress. MedChemExpress.

Sources

A Researcher's Guide to the Safe Handling of H-Leu-Glu-OH

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of peptide research, ensuring the integrity of your work and the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling the dipeptide H-Leu-Glu-OH (Leucyl-glutamic acid). As Senior Application Scientists, we aim to empower you with not just procedural steps, but also the rationale behind them, fostering a culture of safety and scientific excellence.

While H-Leu-Glu-OH is not classified as a hazardous substance, prudent laboratory practices are crucial to minimize exposure and prevent contamination. This dipeptide, like many of its counterparts, is typically supplied as a fine powder, which can be easily aerosolized during handling.[1]

Immediate Safety and Hazard Assessment

A thorough risk assessment should be conducted before handling any chemical.[2] For H-Leu-Glu-OH, the primary risks are inhalation of the powder and direct contact with skin and eyes. While not considered highly toxic, repeated or prolonged exposure may cause mild irritation.[3]

Key Safety Considerations:

  • Inhalation: May cause respiratory tract irritation.[3]

  • Skin Contact: May cause skin irritation upon prolonged contact.[3]

  • Eye Contact: May cause eye irritation.[3]

  • Ingestion: May be harmful if swallowed in large quantities.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable in a laboratory setting.[1][4] It acts as the primary barrier between you and the chemical, ensuring both personal safety and the purity of your experiment.[1][5]

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesTo protect against accidental splashes of solutions or aerosolized powder.[1][2][6]
Hand Protection Nitrile glovesProvides a barrier against skin contact.[1][2] Change gloves immediately if they become contaminated.[1]
Body Protection Laboratory coatProtects skin and personal clothing from spills and contamination.[1][2][5]
Respiratory Protection N95 respirator or use of a fume hoodRecommended when handling the solid powder to prevent inhalation of aerosolized particles.[1][3][5]

Experimental Workflow for Safe Handling of H-Leu-Glu-OH

cluster_prep Preparation cluster_handling Handling Solid cluster_solution In Solution cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety first Weigh in Fume Hood Weigh in Fume Hood Prepare Workspace->Weigh in Fume Hood Minimize exposure Transfer to Vessel Transfer to Vessel Weigh in Fume Hood->Transfer to Vessel Dissolve in Solvent Dissolve in Solvent Transfer to Vessel->Dissolve in Solvent Use in Experiment Use in Experiment Dissolve in Solvent->Use in Experiment Decontaminate Workspace Decontaminate Workspace Use in Experiment->Decontaminate Workspace Post-experiment Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling of H-Leu-Glu-OH from preparation to disposal.

Operational and Disposal Plans

A structured approach to handling and disposal is critical for maintaining a safe and efficient laboratory environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Don the appropriate PPE as outlined in the table above.[1][4]

    • Prepare a clean and designated workspace, preferably within a fume hood, especially when handling the powder form.[1][2]

  • Weighing and Transfer:

    • When weighing the solid H-Leu-Glu-OH, do so within a fume hood to minimize the risk of inhalation.[1][5]

    • Use a spatula to carefully transfer the desired amount of the dipeptide to a suitable container. Avoid creating dust.[7]

  • Dissolution:

    • Add the desired solvent to the container with H-Leu-Glu-OH.

    • Gently swirl or vortex the container to dissolve the peptide.

  • Storage:

    • Store H-Leu-Glu-OH in a tightly sealed container in a cool, dry place.[8][9]

    • For solutions, it is recommended to store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), ensuring they are sealed to prevent moisture and light exposure.[10][11][12][13]

Disposal Plan

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste:

    • Collect any solid H-Leu-Glu-OH waste, including contaminated weighing paper and spatulas, in a designated, sealed container.[8]

    • Dispose of the sealed container according to your institution's chemical waste disposal protocols.[2]

  • Liquid Waste:

    • Aqueous solutions of H-Leu-Glu-OH should be collected in a designated aqueous waste container.

    • Do not pour peptide solutions down the drain.[2]

    • Follow your institution's guidelines for the disposal of chemical waste.

  • Contaminated PPE:

    • Dispose of used gloves and other contaminated disposable PPE in the appropriate laboratory waste stream.

By adhering to these guidelines, you contribute to a safer research environment and ensure the reliability of your experimental outcomes.

References

  • AAPPTec, LLC. (n.d.).
  • Sigma-Aldrich. (2025, May 26).
  • MedchemExpress.com. (n.d.). H-γ-Glu-Leu-OH.
  • Sigma-Aldrich. (2021, June 20).
  • Sigma-Aldrich. (2025, April 30).
  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • Carl ROTH. (n.d.).
  • PMC - PubMed Central. (n.d.). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles.
  • (n.d.). Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide).
  • Fisher Scientific. (2023, October 20).
  • (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • (n.d.).
  • Flinn Scientific. (2014, March 25).
  • MedchemExpress.com. (2025, April 8). L-Glutamic acid (Standard).
  • Environmental Health and Safety. (n.d.).
  • Loba Chemie. (2024, May 27). L-GLUTAMIC ACID FOR BACTERIOLOGY.
  • Westlab Canada. (2023, July 14). Comprehensive Guide to Lab PPE (Personal Protective Equipment).
  • MedchemExpress.com. (n.d.). Leu-Leu-OH (L-Leucyl-L-leucine) | Dipeptide.
  • MedchemExpress.com. (n.d.). H-Glu-Glu-OH; Glutamyl-glutamic acid.
  • MedchemExpress.com. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Leu-Glu-OH
Reactant of Route 2
Reactant of Route 2
H-Leu-Glu-OH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.